1,2-Dichlorobutane-1,1-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
28903-23-3 |
|---|---|
Molecular Formula |
C4H8Cl2O2 |
Molecular Weight |
159.01 g/mol |
IUPAC Name |
1,2-dichlorobutane-1,1-diol |
InChI |
InChI=1S/C4H8Cl2O2/c1-2-3(5)4(6,7)8/h3,7-8H,2H2,1H3 |
InChI Key |
WJEZJQBCEGOFPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(O)(O)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2-Dichlorobutane-1,1-diol
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
This technical guide outlines a proposed synthetic pathway for 1,2-Dichlorobutane-1,1-diol, a molecule of interest for its potential applications in medicinal chemistry and as a building block in organic synthesis. Due to the absence of a direct, published experimental protocol for this specific compound, this document provides a comprehensive, evidence-based approach derived from established chemical principles and analogous reactions found in the literature. The proposed synthesis involves a two-step process: the α-chlorination of butanal to yield 1,2-dichlorobutanal, followed by the hydration of the resulting aldehyde to the target geminal diol. The stability of the final product is predicted to be enhanced by the presence of electron-withdrawing chlorine atoms on the adjacent carbon atoms.
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached in two primary stages, as depicted in the workflow below. This pathway leverages well-understood reactions in organic chemistry, for which a wealth of procedural information on similar substrates exists.
Caption: Proposed two-step synthesis workflow for this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of this compound. These protocols are adapted from literature procedures for similar transformations and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Step 1: Synthesis of 1,2-Dichlorobutanal via α-Chlorination of Butanal
This procedure is adapted from a patented method for the dichlorination of butyraldehyde using sulfuryl chloride[1].
Materials:
-
Butanal (butyraldehyde)
-
Sulfuryl chloride (SO₂Cl₂)
-
Diphenyl sulfide (catalyst)
-
Methylene chloride (solvent)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Condenser
-
Heating mantle with temperature control
-
Ice bath
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with butanal (1.0 mole), methylene chloride (30 mL), and diphenyl sulfide (0.01 mole).
-
The flask is placed under a nitrogen atmosphere.
-
While stirring the contents of the flask at 30°C, a solution of sulfuryl chloride (2.0 moles) in methylene chloride (20 mL) is added dropwise from the dropping funnel over a period of 2 hours.
-
An ice bath may be required to maintain the reaction temperature at 25-40°C to prevent a rapid, exothermic reaction.
-
After the complete addition of sulfuryl chloride, the reaction temperature is increased to 70°C and maintained for 2 hours to ensure the completion of the reaction.
-
The reaction mixture is then cooled to room temperature.
-
The solvent and any remaining volatile byproducts are removed under reduced pressure to yield crude 1,2-dichlorobutanal.
Purification: The crude 1,2-dichlorobutanal can be purified by fractional distillation under reduced pressure.
Step 2: Synthesis of this compound via Hydration of 1,2-Dichlorobutanal
The hydration of α-chloro aldehydes to their corresponding stable geminal diols is often spontaneous in the presence of water, particularly with electron-withdrawing groups present[2][3][4].
Materials:
-
Crude or purified 1,2-dichlorobutanal
-
Deionized water
-
Diethyl ether or other suitable organic solvent for extraction
Equipment:
-
Beaker or flask for mixing
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
The crude or purified 1,2-dichlorobutanal is dissolved in a minimal amount of a water-miscible solvent like tetrahydrofuran (THF) or added directly to a beaker.
-
Deionized water is added slowly with vigorous stirring. The formation of a precipitate or a phase change may indicate the formation of the hydrate.
-
The mixture is stirred at room temperature for 1-2 hours to ensure complete hydration.
-
If a solid precipitate forms, it can be collected by filtration, washed with cold water, and dried under vacuum.
-
If the product remains in solution or forms an oil, the aqueous mixture is extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification: The crude product can be recrystallized from a suitable solvent system (e.g., water, or a mixture of a nonpolar and a polar solvent like hexanes and ethyl acetate) to obtain the purified this compound.
Data Presentation
Table 1: Computed Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₈Cl₂O₂ | [5] |
| Molecular Weight | 159.01 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 28903-23-3 | [5] |
| XLogP3 | 1.1 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 2 | [5] |
| Exact Mass | 157.9901349 Da | [5] |
| Monoisotopic Mass | 157.9901349 Da | [5] |
| Topological Polar Surface Area | 40.5 Ų | [5] |
| Heavy Atom Count | 8 | [5] |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - A multiplet for the CH₃ group. - A multiplet for the CH₂ group. - A multiplet for the CH-Cl group. - A singlet for the two OH protons (which may be broad and its chemical shift will be solvent-dependent). The chemical shift for the methine proton adjacent to the gem-diol is expected in the range of δ 4.5-5.5 ppm. |
| ¹³C NMR | - A signal for the CH₃ carbon. - A signal for the CH₂ carbon. - A signal for the CH-Cl carbon. - A signal for the C(OH)₂ carbon, expected in the range of δ 85-95 ppm. |
| IR Spectroscopy | - A strong, broad absorption in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. - C-H stretching absorptions in the region of 2850-3000 cm⁻¹. - C-O stretching absorptions in the region of 1000-1200 cm⁻¹. - C-Cl stretching absorptions in the region of 600-800 cm⁻¹. |
| Mass Spectrometry (EI) | - The molecular ion peak (M⁺) may be weak or absent. - Characteristic fragmentation patterns including the loss of water (M-18), HCl (M-36), and cleavage of the C-C bonds. - Isotopic patterns for the presence of two chlorine atoms (M⁺, M+2, M+4 in a ratio of approximately 9:6:1). |
Visualizations
Synthesis Pathway Diagram
The following diagram illustrates the chemical transformations in the proposed synthesis of this compound.
Caption: Chemical transformations in the synthesis of this compound.
Logical Relationship of Gem-diol Stability
The stability of the target geminal diol is a critical aspect of this synthesis. The following diagram illustrates the factors influencing the equilibrium between an aldehyde and its corresponding gem-diol.
Caption: Factors influencing the aldehyde-gem-diol equilibrium.
References
- 1. US3801645A - Chlorination of lower aliphatic aldehydes - Google Patents [patents.google.com]
- 2. 2.4 Addition of Water to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C4H8Cl2O2 | CID 54433588 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1,2-Dichlorobutane-1,1-diol (CAS 28903-23-3)
Disclaimer: This document serves as a technical guide based on currently available information. It is important to note that experimental data for 1,2-Dichlorobutane-1,1-diol (CAS 28903-23-3) is extremely limited in the public domain. The majority of the properties listed are computationally predicted, and the proposed experimental protocols are based on general chemical principles for analogous compounds. Researchers should exercise caution and verify all information through experimental validation.
Introduction
This compound is a halogenated geminal diol. Geminal diols, also known as hydrates, are characterized by the presence of two hydroxyl groups attached to the same carbon atom. Generally, geminal diols are considered unstable and exist in equilibrium with their corresponding carbonyl compounds. However, the presence of electron-withdrawing groups, such as chlorine atoms, can increase the stability of the diol form. This guide provides a summary of the available computed data for this compound and outlines a hypothetical framework for its synthesis and handling.
Physicochemical Properties
Quantitative data for this compound is sparse and primarily derived from computational models. The following table summarizes the computed properties available from the PubChem database.
| Property | Value | Source |
| Molecular Formula | C₄H₈Cl₂O₂ | PubChem |
| Molecular Weight | 159.01 g/mol | PubChem |
| XLogP3-AA | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 157.9901349 g/mol | PubChem |
| Monoisotopic Mass | 157.9901349 g/mol | PubChem |
| Topological Polar Surface Area | 40.5 Ų | PubChem |
| Heavy Atom Count | 8 | PubChem |
| Complexity | 74.4 | PubChem |
Hypothetical Experimental Protocols
Due to the absence of specific literature on the synthesis of this compound, a potential synthetic route can be proposed based on the general synthesis of geminal diols. A plausible approach is the hydration of the corresponding aldehyde, 1,2-dichloro-butanal.
Synthesis of this compound via Hydration of 1,2-Dichlorobutanal
Principle: The hydration of an aldehyde to a geminal diol is an equilibrium process. The presence of electron-withdrawing chlorine atoms adjacent to the carbonyl group is expected to shift the equilibrium towards the formation of the stable geminal diol.
Materials:
-
1,2-Dichlorobutanal
-
Deionized water
-
Acid or base catalyst (e.g., dilute HCl or NaOH)
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether)
-
NMR tubes and deuterated solvent (e.g., CDCl₃ or D₂O)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1,2-dichlorobutanal in a suitable solvent.
-
Hydration: Add an excess of deionized water to the solution. To facilitate the reaction, a catalytic amount of acid or base can be added.
-
Equilibration: Stir the reaction mixture at room temperature. The progress of the hydration can be monitored using techniques like NMR spectroscopy by observing the disappearance of the aldehyde proton signal and the appearance of signals corresponding to the geminal diol.
-
Work-up: Once equilibrium is reached, neutralize the catalyst if used. Extract the product into an organic solvent like diethyl ether.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the this compound. Note that the product may be in equilibrium with the starting aldehyde.
Mandatory Visualizations
Hypothetical Synthesis Workflow
Caption: Hypothetical synthesis of this compound.
Signaling Pathways and Biological Activity
There is currently no available information in scientific literature or databases regarding the biological activity or signaling pathways associated with this compound. Its structural similarity to other halogenated compounds suggests potential for biological activity, but this remains to be experimentally determined.
Conclusion
This compound is a chemical for which there is a significant lack of experimentally determined data. The information presented in this guide is based on computational predictions and general chemical principles. Further research is required to elucidate its physicochemical properties, develop robust synthetic methods, and investigate its potential biological activities. The provided hypothetical synthesis can serve as a starting point for researchers interested in studying this compound.
An In-depth Technical Guide on the Theoretical Properties of 1,2-Dichlorobutane-1,1-diol
Core Concepts: Stability of Geminal Diols
Geminal diols are generally unstable and readily undergo dehydration to form a carbonyl group.[1] However, the stability of a geminal diol can be influenced by several factors, including steric hindrance and the presence of electron-withdrawing groups.[2] For instance, chloral hydrate is a notable example of a stable geminal diol due to the strong electron-withdrawing effect of the three chlorine atoms, which destabilizes the adjacent carbonyl group, and the potential for intramolecular hydrogen bonding.[3] While 1,2-Dichlorobutane-1,1-diol possesses two chlorine atoms, their electronic influence and the overall molecular structure are less likely to confer the same degree of stability as seen in chloral hydrate.
The equilibrium between this compound and 1,2-dichlorobutanal is depicted below.
Caption: Equilibrium between this compound and 1,2-dichlorobutanal.
Theoretical Physicochemical Properties
Due to the transient nature of this compound, its physicochemical properties are best represented by those of its more stable aldehyde form, 1,2-dichlorobutanal. For comparative purposes, data for the related compound 2,2-dichlorobutanal is also provided.
| Property | 1,2-dichlorobutanal (Predicted) | 2,2-dichlorobutanal[4] | 1,4-dichlorobutane[5] |
| Molecular Formula | C4H6Cl2O | C4H6Cl2O | C4H8Cl2 |
| Molecular Weight | 140.99 g/mol | 140.99 g/mol | 127.01 g/mol |
| Boiling Point | Not available | Not available | 161-163 °C |
| Density | Not available | Not available | 1.16 g/mL |
| XLogP3-AA | Not available | 1.8 | Not available |
| Hydrogen Bond Donor Count | 0 | 0 | 0 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 0 |
| Rotatable Bond Count | 2 | 2 | 3 |
| Exact Mass | 139.9795702 Da | 139.9795702 Da | 126.0003056 Da[6] |
| Topological Polar Surface Area | 17.1 Ų | 17.1 Ų | 0 Ų |
Reactivity and Synthetic Utility
Alpha-chloro aldehydes are versatile intermediates in organic synthesis.[7][8] The presence of the chlorine atom at the alpha position to the carbonyl group makes this carbon susceptible to nucleophilic substitution. The aldehyde group itself can undergo a variety of reactions, including oxidation, reduction, and addition reactions.
The reactivity of 1,2-dichlorobutanal is expected to be characteristic of α-chloro aldehydes. It can serve as a building block for the synthesis of various heterocyclic compounds and other complex organic molecules.[7]
Experimental Protocols
The following are generalized experimental protocols that could be adapted for the synthesis and handling of 1,2-dichlorobutanal. These are based on established methods for the preparation and use of chlorinated aldehydes.[9][10]
a) Synthesis of 1,2-dichlorobutanal (Hypothetical)
A potential route for the synthesis of 1,2-dichlorobutanal could involve the direct chlorination of butanal. This would require careful control of reaction conditions to favor monochlorination at the alpha position.
-
Materials: Butanal, N-chlorosuccinimide (NCS), catalytic amount of an acid or a radical initiator, and an appropriate solvent (e.g., carbon tetrachloride).
-
Procedure:
-
Dissolve butanal in the chosen solvent in a reaction vessel equipped with a reflux condenser and a dropping funnel.
-
Add the catalyst to the solution.
-
Slowly add a solution of NCS in the same solvent to the reaction mixture while stirring.
-
The reaction may require heating or UV irradiation to initiate.
-
Monitor the reaction progress using techniques like TLC or GC.
-
Upon completion, quench the reaction, and wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
b) General Handling and Safety Precautions for Chlorinated Aldehydes
Chlorinated aldehydes are often lachrymators and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[9]
-
PPE: Safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile gloves) are mandatory.[11]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[11][12]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Containers should be tightly sealed.
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[13]
Logical Workflow for in situ Generation and Reaction
Given the likely instability of this compound, a practical approach for its utilization in a chemical reaction would be its in situ generation from 1,2-dichlorobutanal in an aqueous medium, followed by the desired reaction.
Caption: A logical workflow for the in situ generation and reaction of this compound.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. google.com [google.com]
- 4. 2,2-Dichlorobutanal | C4H6Cl2O | CID 11275051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Dichlorobutane - Wikipedia [en.wikipedia.org]
- 6. (2S)-1,2-dichlorobutane | C4H8Cl2 | CID 76959012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. orgsyn.org [orgsyn.org]
Core Structural Analysis of 1,2-Dichlorobutane-1,1-diol: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive structural analysis of 1,2-Dichlorobutane-1,1-diol, a geminal diol of significant interest in synthetic and medicinal chemistry. Due to the inherent instability of many gem-diols, direct experimental data for this compound is limited.[1][2][3] This document, therefore, presents a combination of computed data, inferred spectroscopic characteristics based on its precursor and related compounds, and general experimental protocols for the characterization of unstable geminal diols.
Introduction
This compound is a halogenated geminal diol with the chemical formula C4H8Cl2O2.[4] Gem-diols are compounds containing two hydroxyl groups attached to the same carbon atom.[1][3] They are often unstable and exist in equilibrium with their corresponding carbonyl compounds, in this case, 1,2-dichlorobutanal.[1][2][3] The stability of gem-diols can be influenced by the presence of electron-withdrawing groups on the adjacent carbon atom, which suggests that this compound may exhibit greater stability than simple aliphatic gem-diols.[5] This guide explores its structural features, predicted spectroscopic data, and the methodologies required for its analysis.
Physicochemical Properties
Quantitative data for this compound is primarily based on computational models.[4] A summary of these properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C4H8Cl2O2 | PubChem |
| Molecular Weight | 159.01 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 28903-23-3 | PubChem[4] |
| SMILES | CCC(C(O)(O)Cl)Cl | PubChem[4] |
| XLogP3-AA | 1.1 | PubChem[4] |
| Hydrogen Bond Donor Count | 2 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
Inferred Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the butyl chain. The chemical shifts would be influenced by the presence of the chlorine atoms and the hydroxyl groups. A comparison of the expected shifts with the known shifts for 1,2-Dichlorobutane is provided in Table 2.
| Proton Environment | Expected Chemical Shift (ppm) for this compound (Inferred) | Observed Chemical Shift (ppm) for 1,2-Dichlorobutane |
| -CH(OH)2 | 5.0 - 5.5 | N/A |
| -CHCl- | 4.0 - 4.5 | ~4.1 |
| -CH2- | 1.8 - 2.2 | ~1.9 |
| -CH3 | 0.9 - 1.2 | ~1.1 |
The ¹³C NMR spectrum would similarly show four distinct carbon signals. The carbon of the gem-diol group (-C(OH)2) would be significantly deshielded.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups. The C-Cl stretching vibrations are expected in the 600-800 cm⁻¹ region.[6] The spectrum would differ from that of 1,2-Dichlorobutane by the prominent O-H stretch and the absence of a C=O stretch that would be present in its aldehyde counterpart.
Mass Spectrometry (MS)
The mass spectrum of this compound would likely not show a strong molecular ion peak due to the instability of the gem-diol. Fragmentation would be expected to occur readily, with initial loss of water being a probable pathway. The isotopic pattern characteristic of two chlorine atoms (M, M+2, M+4 peaks in a 9:6:1 ratio) would be a key feature in identifying chlorine-containing fragments.
Experimental Protocols
The synthesis and characterization of unstable gem-diols require specialized experimental conditions. The following are generalized protocols that can be adapted for the study of this compound.
Synthesis
A potential synthetic route to this compound is the hydration of 1,2-dichlorobutanal in an aqueous medium, potentially catalyzed by acid or base.[5]
Caption: Synthetic pathway for this compound.
NMR Spectroscopy
To characterize an unstable gem-diol by NMR, it is crucial to perform the analysis in a solvent system that favors the diol form and at low temperatures to slow down the equilibrium with the aldehyde.
Caption: Workflow for NMR analysis of unstable gem-diols.
X-ray Crystallography
If the gem-diol can be crystallized, single-crystal X-ray diffraction would provide definitive structural information.[1][2] This often requires screening a wide range of crystallization conditions.
Logical Relationships in Structural Analysis
The structural elucidation of this compound relies on a logical workflow that integrates various analytical techniques.
Caption: Logical workflow for structural analysis.
Conclusion
While direct experimental data on this compound is scarce, a combination of computational data and inference from related compounds provides a solid foundation for its structural analysis. The presence of two chlorine atoms likely influences its stability and reactivity, making it an interesting target for further investigation. The experimental protocols and analytical workflows outlined in this guide provide a framework for researchers to approach the synthesis and characterization of this and other challenging geminal diols. Further research is warranted to obtain definitive experimental data and explore the potential applications of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. api.pageplace.de [api.pageplace.de]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C4H8Cl2O2 | CID 54433588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. infrared spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectroscopic Characterization of 1,2-Dichlorobutane-1,1-diol: A Technical Guide
Introduction
1,2-Dichlorobutane-1,1-diol is a halogenated geminal diol. Geminal diols, or hydrates of aldehydes and ketones, are often transient species, but their stability can be influenced by the presence of electron-withdrawing groups, such as chlorine atoms. Understanding the spectroscopic signature of this compound is crucial for its identification and characterization in various chemical processes, including its potential role as an intermediate in organic synthesis or as a metabolite in drug development. This document outlines the predicted spectroscopic data for this compound and provides proposed experimental protocols for its synthesis and characterization.
Spectroscopic Data of Analogue: 1,2-Dichlorobutane
To provide a baseline for our predictions, the available experimental spectroscopic data for 1,2-Dichlorobutane is summarized below.
NMR Spectroscopic Data of 1,2-Dichlorobutane
Table 1: ¹H NMR Data of 1,2-Dichlorobutane
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.1-4.3 | m | 1H | H-2 |
| ~3.7-3.9 | m | 2H | H-1 |
| ~1.8-2.0 | m | 2H | H-3 |
| ~1.1 | t | 3H | H-4 |
Table 2: ¹³C NMR Data of 1,2-Dichlorobutane
| Chemical Shift (ppm) | Assignment |
| ~65-70 | C-2 |
| ~50-55 | C-1 |
| ~25-30 | C-3 |
| ~10-15 | C-4 |
IR Spectroscopic Data of 1,2-Dichlorobutane
Table 3: Key IR Absorptions of 1,2-Dichlorobutane
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2970-2850 | Strong | C-H stretch (alkane) |
| 1465 | Medium | C-H bend (CH₂) |
| 1380 | Medium | C-H bend (CH₃) |
| 750-650 | Strong | C-Cl stretch |
Mass Spectrometry Data of 1,2-Dichlorobutane
Table 4: Major Mass Spectral Peaks of 1,2-Dichlorobutane
| m/z | Relative Intensity (%) | Assignment |
| 126/128/130 | Variable | [M]⁺ (Molecular ion with Cl isotopes) |
| 91/93 | High | [M - Cl]⁺ |
| 63/65 | High | [CH₂Cl]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 29 | High | [C₂H₅]⁺ |
Predicted Spectroscopic Data for this compound
The presence of the geminal diol functional group in this compound is expected to introduce significant changes in its spectroscopic data compared to 1,2-Dichlorobutane.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show the following signals:
-
OH Protons: A broad singlet in the region of 2-5 ppm, which is exchangeable with D₂O. The chemical shift will be dependent on concentration and solvent.
-
H-1 Proton: This proton is on the same carbon as the two hydroxyl groups and a chlorine atom. Its chemical shift is expected to be significantly downfield, likely in the range of 5.0-5.5 ppm, appearing as a doublet due to coupling with H-2.
-
H-2 Proton: This proton is adjacent to the carbon bearing the gem-diol. It will be coupled to H-1 and the H-3 methylene protons, likely resulting in a multiplet around 4.0-4.5 ppm.
-
H-3 Methylene Protons: These protons will be diastereotopic and are expected to appear as a complex multiplet in the range of 1.7-2.0 ppm.
-
H-4 Methyl Protons: A triplet around 1.0-1.2 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be characterized by the presence of a signal for the carbon of the gem-diol:
-
C-1: This carbon, bonded to two oxygen atoms and a chlorine atom, is expected to have a chemical shift in the range of 90-100 ppm.
-
C-2: The adjacent carbon will also be shifted downfield compared to the alkane, likely in the 70-75 ppm region.
-
C-3 and C-4: These carbons will have similar chemical shifts to those in 1,2-Dichlorobutane.
Predicted IR Spectrum
The IR spectrum of this compound will be dominated by the hydroxyl group absorptions:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.
-
C-O Stretch: Strong absorption bands in the 1000-1200 cm⁻¹ region.
-
C-Cl Stretch: A strong absorption in the 750-650 cm⁻¹ region.
Predicted Mass Spectrum
The mass spectrum of this compound is expected to show significant fragmentation. The molecular ion may be weak or absent due to the instability of gem-diols. Key fragmentation pathways would likely involve the loss of water and chlorine atoms.
-
[M - H₂O]⁺: A peak corresponding to the molecular ion of the corresponding aldehyde, 1,2-dichlorobutanal.
-
[M - Cl]⁺: Loss of a chlorine atom.
-
[M - H₂O - Cl]⁺: Subsequent loss of water and chlorine.
-
Alpha-cleavage: Fragmentation of the C1-C2 bond.
Proposed Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound is the chlorination of 1-butanal followed by hydration.
Reaction Scheme:
-
Chlorination: Butanal can be chlorinated at the alpha-position using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) to yield 2-chlorobutanal. Further chlorination at the carbonyl carbon is challenging and may require specific conditions. A more direct route would be the chlorination of butanal in the presence of an acid catalyst to form 1,2-dichlorobutanal.
-
Hydration: The resulting 1,2-dichlorobutanal would exist in equilibrium with its hydrate, this compound, in the presence of water. The equilibrium can be shifted towards the gem-diol by the electron-withdrawing effect of the chlorine atoms.
Proposed Protocol:
-
To a solution of butanal (1 equivalent) in a suitable solvent (e.g., dichloromethane), add N-chlorosuccinimide (2.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product containing 1,2-dichlorobutanal can be purified by column chromatography.
-
For spectroscopic analysis of the gem-diol, the purified aldehyde can be dissolved in a solvent containing a controlled amount of water (e.g., wet DMSO-d₆ for NMR).
Spectroscopic Analysis
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher field spectrometer.
-
The sample should be dissolved in a deuterated solvent that is compatible with the presence of water, such as DMSO-d₆ or acetone-d₆.
-
A D₂O exchange experiment should be performed to confirm the assignment of the OH protons.
IR Spectroscopy:
-
The IR spectrum can be obtained using an FTIR spectrometer.
-
The sample can be analyzed as a neat film between salt plates (if liquid) or as a KBr pellet (if solid).
Mass Spectrometry:
-
Mass spectra can be obtained using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or chemical ionization (CI), which are softer methods and may allow for the detection of the molecular ion.
Workflow for Synthesis and Spectroscopic Characterization
The following diagram illustrates the logical workflow from the synthesis to the full spectroscopic characterization of this compound.
Technical Guide: Determining the Solubility of 1,2-Dichlorobutane-1,1-diol in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive framework for determining the solubility of 1,2-Dichlorobutane-1,1-diol in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on establishing a robust experimental protocol and data presentation structure to enable researchers to generate and report this critical physicochemical property.
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental property that influences its bioavailability, formulation, and process development. Understanding its solubility profile in a range of organic solvents is crucial for crystallization, purification, and the preparation of dosage forms. This technical guide outlines a standardized methodology for the experimental determination of the solubility of this compound and provides a template for the systematic presentation of the resulting data.
Predicted Solubility Profile
Based on the structure of this compound, a qualitative assessment of its potential solubility in common organic solvents can be made.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of the diol can form strong hydrogen bonds with the solvent's hydroxyl groups. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents can interact with the diol's polar functional groups. |
| Non-Polar | Hexane, Toluene | Low | The non-polar nature of these solvents will not effectively solvate the polar hydroxyl groups of the diol. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | The presence of chlorine atoms in both the solute and solvent may lead to favorable dipole-dipole interactions. |
Experimental Protocol for Solubility Determination
The following protocol describes the isothermal equilibrium method, a common technique for determining the solubility of a solid compound in a solvent.
Materials and Equipment
-
This compound (solid, of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature incubator or shaker bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Experimental Workflow
The general workflow for determining the solubility is depicted in the following diagram.
Caption: Workflow for experimental solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications).
-
Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the diluted experimental samples.
-
Calculate the original solubility, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Example: Methanol | 25 | Experimental Value | Calculated Value | Isothermal Equilibrium |
| Example: Methanol | 37 | Experimental Value | Calculated Value | Isothermal Equilibrium |
| Example: Acetone | 25 | Experimental Value | Calculated Value | Isothermal Equilibrium |
| Example: Acetone | 37 | Experimental Value | Calculated Value | Isothermal Equilibrium |
| Example: Dichloromethane | 25 | Experimental Value | Calculated Value | Isothermal Equilibrium |
| Example: Dichloromethane | 37 | Experimental Value | Calculated Value | Isothermal Equilibrium |
| Example: Toluene | 25 | Experimental Value | Calculated Value | Isothermal Equilibrium |
| Example: Toluene | 37 | Experimental Value | Calculated Value | Isothermal Equilibrium |
| Example: Hexane | 25 | Experimental Value | Calculated Value | Isothermal Equilibrium |
| Example: Hexane | 37 | Experimental Value | Calculated Value | Isothermal Equilibrium |
Conclusion
This technical guide provides a robust framework for the experimental determination and presentation of the solubility of this compound in organic solvents. By following the outlined protocol, researchers can generate high-quality, reproducible data that is essential for the advancement of drug development and chemical process optimization. The provided templates for data presentation will ensure consistency and facilitate the comparison of results across different studies and laboratories.
An In-depth Technical Guide to the Synthesis of Chlorinated Geminal Diols
For Researchers, Scientists, and Drug Development Professionals
Chlorinated geminal diols, organic compounds featuring two hydroxyl groups attached to the same carbon atom which is also bonded to at least one chlorine atom, are a unique class of molecules with significant applications in organic synthesis and medicinal chemistry. Their stability, unlike most geminal diols, is enhanced by the electron-withdrawing nature of the chlorine atoms, making them accessible and valuable synthetic intermediates. This guide provides a comprehensive overview of the primary synthetic routes to chlorinated geminal diols, detailed experimental protocols, and insights into their relevance in drug development.
Core Synthetic Strategies
The synthesis of chlorinated geminal diols primarily revolves around two key methodologies: the hydration of α-chloro aldehydes and the hydrolysis of 1,1-dichloroalkanes. The choice of method depends on the availability of starting materials and the desired substitution pattern of the target molecule.
Hydration of α-Chloro Aldehydes
The addition of water to the carbonyl group of an α-chloro aldehyde is a direct and widely used method for the preparation of chlorinated geminal diols. The presence of the α-chlorine atom activates the carbonyl carbon towards nucleophilic attack by water, and the resulting geminal diol is stabilized by the electron-withdrawing inductive effect of the chlorine.[1][2] This reaction is reversible, but the equilibrium often favors the formation of the stable hydrate.[3]
The hydration can be catalyzed by either acid or base.[4]
-
Base-Catalyzed Hydration: In the presence of a base, a hydroxide ion acts as a more potent nucleophile than water, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent protonation by water yields the geminal diol.[4]
-
Acid-Catalyzed Hydration: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then attacks the activated carbonyl, followed by deprotonation to give the geminal diol.
A prominent example of this method is the synthesis of chloral hydrate (2,2,2-trichloro-1,1-ethanediol) from chloral (trichloroacetaldehyde).[2][5]
Materials:
-
Chloral (trichloroacetaldehyde)
-
Distilled water
Procedure:
-
In a flask equipped with a stirrer and a condenser, place one molar equivalent of chloral.
-
Slowly add one molar equivalent of distilled water to the chloral with constant stirring. The reaction is exothermic, so cooling may be necessary to control the temperature.
-
Continue stirring until the reaction mixture solidifies.
-
The resulting solid is chloral hydrate, which can be purified by recrystallization from a suitable solvent like water or ethanol.
Quantitative Data: The hydration of chloral is essentially quantitative, with the equilibrium lying far to the side of the geminal diol.[3]
Hydrolysis of 1,1-Dichloroalkanes
The hydrolysis of geminal dichlorides provides an alternative route to aldehydes and ketones, proceeding through an unstable geminal diol intermediate.[6][7] However, by carefully controlling the reaction conditions, it is possible in some cases to isolate the chlorinated geminal diol, particularly when the diol is stabilized by other electron-withdrawing groups.
The reaction typically involves treating the 1,1-dichloroalkane with water or a hydroxide solution. The first step is a nucleophilic substitution of one chlorine atom by a hydroxyl group to form a chlorohydrin. Subsequent intramolecular displacement of the second chlorine atom by the hydroxyl group is proposed to form a transient oxonium ion, which is then attacked by water to yield the geminal diol.
Materials:
-
Geminal dichloroalkane
-
Aqueous base (e.g., sodium hydroxide or potassium hydroxide solution) or water
-
Organic solvent (e.g., diethyl ether or dichloromethane) for extraction
Procedure:
-
Dissolve the geminal dichloroalkane in a suitable solvent.
-
Add the aqueous base or water to the solution and stir vigorously at a controlled temperature. The reaction may require heating to proceed at a reasonable rate.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Once the reaction is complete, cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or chromatography.
Quantitative Data: The yields for the hydrolysis of geminal dichlorides to isolate stable chlorinated geminal diols are highly substrate-dependent and often not reported as the primary product is the corresponding carbonyl compound. However, for specific substrates with additional stabilizing groups, good yields can be achieved.
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 2,2-Dichloro-1-phenylethanone | 2,2-Dichloro-1-phenyl-1,1-ethanediol | H2O, heat | Not reported | [8] |
| Isopropylidene dichloride | Acetone (via unstable gem-diol) | aq. KOH, boil | Not reported | [7] |
Synthesis of Precursors
The synthesis of the starting materials, namely α-chloro aldehydes and 1,1-dichloroalkanes, is a critical aspect of preparing chlorinated geminal diols.
Synthesis of α-Chloro Aldehydes
Several methods exist for the synthesis of α-chloro aldehydes, including the direct chlorination of aldehydes or the oxidation of α-chloro alcohols.[6] A common method involves the use of chlorinating agents like N-chlorosuccinimide (NCS) in the presence of a catalyst.[6]
Materials:
-
Aldehyde
-
N-Chlorosuccinimide (NCS)
-
Catalyst (e.g., proline)
-
Solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the aldehyde and the catalyst in the solvent in a reaction flask.
-
Add NCS portion-wise to the stirred solution at a controlled temperature.
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction and work up the mixture to isolate the α-chloro aldehyde.
Quantitative Data:
| Aldehyde | Chlorinating Agent | Catalyst | Yield (%) of α-Chloro Aldehyde | Reference |
| Propanal | Trichloromethanesulfonyl chloride | - | High | [6] |
| Various aldehydes | NCS | L-proline amide | Very good | [6] |
Synthesis of 1,1-Dichloroalkanes
Geminal dichlorides can be prepared from aldehydes or ketones by reaction with reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Applications in Drug Development
Chlorinated organic compounds are prevalent in pharmaceuticals, and the unique properties of chlorinated geminal diols make them valuable in drug design and development.[3]
-
As Prodrugs: The geminal diol functionality can be masked, for example, as diesters (acylals), which can be hydrolyzed in vivo to release a biologically active molecule. This strategy can improve the pharmacokinetic properties of a drug.[5]
-
As Synthetic Intermediates: Chlorinated geminal diols, such as chloral hydrate, are versatile starting materials for the synthesis of more complex molecules. A classic example is the Sandmeyer isatin synthesis, where chloral hydrate is a key reagent in the preparation of isatin, a scaffold found in many biologically active compounds.[9][10]
-
Enzyme Inhibition: The electron-withdrawing nature of the chlorinated geminal diol moiety can lead to interactions with the active sites of enzymes, making them potential candidates for enzyme inhibitors.
Materials:
-
Chloral hydrate
-
Aniline
-
Hydroxylamine hydrochloride
-
Sodium sulfate
-
Hydrochloric acid
-
Sulfuric acid
Procedure (Two-Step):
-
Formation of Isonitrosoacetanilide: A solution of chloral hydrate, sodium sulfate, aniline hydrochloride, and hydroxylamine hydrochloride in water is heated to boiling. Upon cooling, isonitrosoacetanilide crystallizes out.[8][11][12]
-
Cyclization to Isatin: The dried isonitrosoacetanilide is added to warm concentrated sulfuric acid. The mixture is heated and then poured onto ice to precipitate isatin, which is then filtered and purified.[8][11][12]
Quantitative Data:
| Step | Product | Yield (%) | Reference |
| 1 | Isonitrosoacetanilide | 80-91 | [11] |
| 2 | Isatin | 74-87 | [11] |
Signaling Pathways and Experimental Workflows
Mechanism of Base-Catalyzed Hydration of an α-Chloro Aldehyde
Caption: Base-catalyzed hydration of an α-chloro aldehyde to a chlorinated geminal diol.
Mechanism of Acid-Catalyzed Hydration of an α-Chloro Aldehyde
Caption: Acid-catalyzed hydration of an α-chloro aldehyde to a chlorinated geminal diol.
Experimental Workflow for the Synthesis and Purification of a Chlorinated Geminal Diol
Caption: A general experimental workflow for the synthesis of chlorinated geminal diols.
Conclusion
The synthesis of chlorinated geminal diols is a valuable area of organic chemistry with direct implications for drug discovery and development. The stabilization of the geminal diol structure by chlorine atoms allows for their isolation and utilization as versatile synthetic intermediates. The primary synthetic routes, hydration of α-chloro aldehydes and hydrolysis of 1,1-dichloroalkanes, offer accessible pathways to these compounds. Further exploration into the synthesis of a wider variety of substituted chlorinated geminal diols and their applications as bioactive molecules is a promising area for future research.
References
- 1. Dichloromethyl lithium: A valuable reagent in organic synthesis handled in continuous flow mode - OAK Open Access Archive [oak.novartis.com]
- 2. Geminal diol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 5. Chloral hydrate - Wikipedia [en.wikipedia.org]
- 6. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US4999454A - Process for the preparation of trichloromethyl carbinols - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide on the Molecular Geometry of 1,2-Dichlorobutane-1,1-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive analysis of the molecular geometry and stability of 1,2-Dichlorobutane-1,1-diol. Due to a lack of extensive experimental data for this specific compound, this guide integrates computed data from public repositories with established chemical principles to offer insights into its structural characteristics. The inherent instability of geminal diols and the stabilizing influence of adjacent electron-withdrawing chloro groups are discussed. A theoretical synthesis pathway is proposed, and the fundamental equilibrium between gem-diols and their corresponding aldehydes is illustrated. This guide serves as a foundational resource for researchers interested in the theoretical aspects and potential characteristics of halogenated gem-diols.
Introduction
This compound is an organic compound with the chemical formula C4H8Cl2O2.[1] It is classified as a geminal diol, a structure characterized by two hydroxyl (-OH) groups attached to the same carbon atom. Gem-diols are typically unstable and exist in equilibrium with their corresponding carbonyl compounds. However, the presence of strong electron-withdrawing groups, such as chlorine, on the carbon atom bearing the hydroxyl groups or on an adjacent carbon, can significantly stabilize the gem-diol form. This guide explores the theoretical molecular geometry, stability, and a postulated synthesis of this compound, providing a valuable resource in the absence of direct experimental studies.
Molecular Geometry
Direct experimental data from techniques such as X-ray crystallography for this compound is not publicly available. However, computational data from the PubChem database (CID 54433588) provides theoretical values for its key geometric parameters.[1]
Computed Geometric Data
The following table summarizes the computed geometric properties of this compound.
| Property | Value | Source |
| Molecular Formula | C4H8Cl2O2 | PubChem |
| Molecular Weight | 159.01 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| InChI Key | WJEZJQBCEGOFPP-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | CCC(C(O)(O)Cl)Cl | PubChem |
| Topological Polar Surface Area | 40.5 Ų | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Complexity | 74.4 | PubChem |
Table 1: Computed molecular properties of this compound. Data sourced from the PubChem database.[1]
Theoretical Conformational Analysis
The central carbon of the gem-diol group (C1) is sp³ hybridized, leading to a tetrahedral geometry with bond angles approximating 109.5°. The presence of two bulky chlorine atoms and two hydroxyl groups on adjacent carbons suggests that steric hindrance will play a significant role in determining the most stable conformation. The molecule will likely adopt a staggered conformation to minimize steric strain between the substituents on C1 and C2. Intramolecular hydrogen bonding between the hydroxyl groups on C1 and the chlorine atom on C2 is also a possibility, which could further influence the conformational preference.
Stability of Geminal Diols
Geminal diols are generally unstable and exist in a reversible equilibrium with the corresponding aldehyde or ketone. The equilibrium typically favors the carbonyl compound.
General Equilibrium
The equilibrium for this compound would be with 1,2-dichlorobutanal.
Stabilizing Factors
The stability of a gem-diol is significantly enhanced by the presence of electron-withdrawing groups on the same or adjacent carbon atoms. In this compound, the two chlorine atoms are strongly electron-withdrawing. This inductive effect destabilizes the partial positive charge on the carbonyl carbon of the corresponding aldehyde, thereby shifting the equilibrium towards the more stable gem-diol form. A well-known example of this effect is chloral hydrate, (Cl₃C)HC(OH)₂, which is a stable, isolable gem-diol.
Proposed Experimental Protocols
As there are no published experimental protocols for the synthesis of this compound, a hypothetical synthetic route is proposed based on established organic chemistry principles.
Theoretical Synthesis Workflow
A plausible synthesis would involve the hydration of the corresponding aldehyde, 1,2-dichlorobutanal.
Detailed Hypothetical Methodology
-
Preparation of Reactants : 1,2-Dichlorobutanal would first need to be synthesized or procured. A solution of this aldehyde would be prepared in a suitable solvent, likely water, given that it is a reactant.
-
Catalysis : The hydration reaction can be catalyzed by either acid or base. For acid catalysis, a few drops of concentrated hydrochloric acid could be added to the aqueous solution of the aldehyde. For base catalysis, a dilute solution of sodium hydroxide could be used.
-
Reaction Conditions : The reaction mixture would be stirred at room temperature. The progress of the reaction could be monitored using techniques such as NMR spectroscopy to observe the disappearance of the aldehyde proton signal and the appearance of signals corresponding to the gem-diol.
-
Isolation and Purification : Given the likely equilibrium with the starting aldehyde, isolation of pure this compound may be challenging. Removal of water would likely shift the equilibrium back to the aldehyde. If the gem-diol is significantly stabilized, it might be possible to crystallize it from the solution at low temperatures.
Signaling Pathways and Biological Activity
There is no information available in the scientific literature or public databases regarding any involvement of this compound in biological signaling pathways or its overall biological activity. Research into the biological effects of halogenated gem-diols is a potential area for future investigation.
Conclusion
This compound represents an interesting theoretical case for the study of gem-diol stability. While experimental data on its molecular geometry and synthesis are currently lacking, computational data and established chemical principles suggest that the presence of two electron-withdrawing chlorine atoms would lend it greater stability compared to non-halogenated gem-diols. The information presented in this guide provides a solid theoretical foundation for any future experimental work on this compound. Further research is required to determine its precise geometric parameters, develop a viable synthetic protocol, and investigate its potential biological activities.
References
Potential Hazards of Chlorinated Diols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 27, 2025
Abstract
Chlorinated diols, a class of chemical compounds characterized by a carbon chain containing two hydroxyl (-OH) groups and at least one chlorine atom, are of increasing interest to the scientific community due to their potential toxicological effects. While comprehensive data on this specific chemical family remains somewhat limited, this technical guide synthesizes the available information on their hazards, drawing parallels from more extensively studied chlorinated hydrocarbons and unchlorinated diols. This document provides an overview of their toxicological profile, details relevant experimental protocols for their assessment, and explores the key signaling pathways implicated in their mechanism of action. The information is presented to aid researchers, scientists, and drug development professionals in understanding and mitigating the potential risks associated with these compounds.
Introduction to Chlorinated Diols
Diols, or glycols, are organic compounds containing two hydroxyl groups. Their chlorination can occur through various industrial processes or as byproducts of disinfection. The introduction of chlorine atoms into the diol structure can significantly alter its physicochemical properties, potentially increasing its reactivity and toxicity. A notable example is 3-monochloropropane-1,2-diol (3-MCPD), a well-studied food contaminant formed during the processing of fat-containing foods. The broader class of chlorinated diols, however, encompasses a wide range of structures with varying toxicological profiles that are not yet fully characterized.
Toxicological Profile
The toxicity of chlorinated diols can be inferred from studies on specific congeners and related halogenated compounds. The primary hazards are associated with genotoxicity, carcinogenicity, and organ-specific toxicity.
Genotoxicity and Carcinogenicity
Many chlorinated organic compounds have been shown to possess mutagenic and carcinogenic properties. This is often attributed to their ability to form reactive intermediates that can damage DNA. While data on the entire class of chlorinated diols is scarce, the genotoxic potential of compounds like 3-MCPD has been investigated. In vivo studies have suggested a lack of significant genotoxic potential for 3-MCPD. However, the potential for other chlorinated diols to induce genetic mutations remains a key area of concern.
Organ-Specific Toxicity
Based on studies of related compounds, the primary target organs for chlorinated diol toxicity are likely to be the liver and kidneys. Chlorinated hydrocarbons are known to induce hepatotoxicity and nephrotoxicity through mechanisms involving oxidative stress and direct cellular damage. For instance, chloroform, a trihalomethane, is known to cause liver and kidney tumors in rodents. The metabolism of chlorinated diols in the liver can lead to the formation of toxic metabolites that can overwhelm the cellular antioxidant defense systems.
Dermal and Ocular Irritation
Similar to other chlorinated compounds, chlorinated diols may cause skin and eye irritation upon direct contact. The severity of irritation is likely dependent on the specific structure of the compound and the duration of exposure.
Quantitative Toxicity Data
Quantitative data on the toxicity of chlorinated diols is limited. The available data primarily focuses on 3-MCPD. For comparison, data for some unchlorinated diols are also presented.
| Compound | Test Organism | Route of Exposure | Toxicity Value (BMDL10) | Reference |
| 3-Monochloropropane-1,2-diol (3-MCPD) | Male Rat | Oral | 0.87 mg/kg bw/day (for renal tubular hyperplasia) | [1] |
| 1,4-Butanediol | Rat | Oral | NOAEL: 800 mg/kg bw/day (Reproductive toxicity) | [2] |
| 1,4-Butanediol | Mouse | Oral | NOAEL: 600 mg/kg bw/day (Developmental toxicity) | [2] |
| 1,3-Butanediol | Sow | Oral | - | [3] |
BMDL10: Benchmark Dose Lower Confidence Limit, 10% - The lower 95% confidence limit on the dose that produces a 10% increase in response over the background. NOAEL: No-Observed-Adverse-Effect Level.
Experimental Protocols for Hazard Assessment
A battery of in vitro and in vivo tests is essential to characterize the potential hazards of chlorinated diols.
In Vitro Toxicity Assays
-
Ames Test (Bacterial Reverse Mutation Assay): This is a widely used initial screening test to assess the mutagenic potential of a chemical.[4][5] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[4] The test evaluates the ability of the test substance to cause mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.[4] A positive result suggests that the compound is a mutagen and may have carcinogenic potential.[4]
-
Micronucleus Test: This assay is used to evaluate chromosomal damage. It can be performed in vitro using mammalian cell lines or in vivo in rodents. The test detects the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates that the test substance is clastogenic (causes structural chromosome aberrations) or aneugenic (causes changes in chromosome number).
-
Cytotoxicity Assays: These assays determine the concentration of a substance that is toxic to cells.[6] Common endpoints include cell viability, membrane integrity (e.g., LDH release), and metabolic activity (e.g., MTT assay). These tests provide information on the dose range for further, more specific toxicity studies.
In Vivo Toxicity Studies
-
Acute Toxicity Testing: This involves the administration of a single high dose of the substance to animals, typically rodents, to determine the median lethal dose (LD50).[7] While efforts are being made to reduce and replace animal testing, acute toxicity studies provide critical information on the potential for immediate, severe health effects.
-
Repeated Dose Toxicity Studies: These studies involve the daily administration of the test substance to animals for a period of 28 or 90 days. These studies are designed to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL).
-
Carcinogenicity Bioassays: These are long-term studies, typically lasting for two years in rodents, designed to assess the cancer-causing potential of a chemical.
Key Signaling Pathways in Chlorinated Diol Toxicity
Several cellular signaling pathways are known to be perturbed by chlorinated compounds and are likely relevant to the toxicity of chlorinated diols.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxicity of many halogenated aromatic hydrocarbons, such as dioxins.[8][9] Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the ARNT protein, and binds to specific DNA sequences known as dioxin-response elements (DREs), leading to the altered expression of a battery of genes, including those involved in xenobiotic metabolism (e.g., CYP1A1).[10] The sustained activation of this pathway can lead to a range of toxic effects, including immunotoxicity, reproductive and developmental toxicity, and carcinogenesis.
Oxidative Stress and NF-κB Signaling
Exposure to chlorinated compounds can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress.[11] Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. This can lead to damage to lipids, proteins, and DNA.
Oxidative stress is a potent activator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] NF-κB is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, and free radicals.[12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13] Upon activation by stimuli like ROS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[14] This allows NF-κB to translocate to the nucleus and induce the expression of genes involved in inflammation, immunity, and cell survival.[12] Chronic activation of the NF-κB pathway is associated with inflammatory diseases and cancer.
Experimental Workflow for Hazard Identification
A structured workflow is crucial for the systematic evaluation of the potential hazards of chlorinated diols.
Conclusion and Future Directions
The potential hazards of chlorinated diols warrant careful consideration, particularly in the context of drug development and environmental safety. While a complete toxicological profile for this class of compounds is not yet available, the existing data on specific chlorinated diols and related halogenated hydrocarbons suggest potential for genotoxicity, carcinogenicity, and organ-specific toxicity. The activation of the Aryl Hydrocarbon Receptor and the induction of oxidative stress leading to NF-κB activation are plausible mechanisms of toxicity.
Future research should focus on:
-
Expanding the toxicological database: Systematic testing of a wider range of chlorinated diols is needed to establish structure-activity relationships.
-
Elucidating mechanisms of action: More detailed studies are required to understand the specific molecular initiating events and key events in the adverse outcome pathways for chlorinated diols.
-
Developing sensitive analytical methods: Improved methods for the detection and quantification of chlorinated diols in various matrices are essential for exposure assessment.
By employing a systematic approach to hazard identification and characterization, the risks associated with chlorinated diols can be better understood and managed, ensuring the safety of new chemical entities and protecting human health.
References
- 1. researchgate.net [researchgate.net]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ames test - Wikipedia [en.wikipedia.org]
- 5. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 6. In Vitro Toxicity Testing | Porsolt [porsolt.com]
- 7. Median lethal dose - Wikipedia [en.wikipedia.org]
- 8. The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gov.uk [gov.uk]
- 10. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
An In-depth Technical Guide on the Handling and Storage of 1,2-Dichlorobutane-1,1-diol
Chemical Identity and Properties
1,2-Dichlorobutane-1,1-diol is a chlorinated geminal diol. Geminal diols exist in a reversible equilibrium with their corresponding carbonyl compounds—in this case, 2,3-dichlorobutanal.[2][3] Most geminal diols are considered unstable and favor the carbonyl form; however, stability is increased by the presence of electron-withdrawing groups on the adjacent carbon, such as the chlorine atom in this molecule.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem[5] |
| Molecular Formula | C₄H₈Cl₂O₂ | PubChem[5] |
| Molecular Weight | 159.01 g/mol | PubChem[5] |
| Canonical SMILES | CCC(C(O)(O)Cl)Cl | PubChem[5] |
| InChI Key | WJEZJQBCEGOFPP-UHFFFAOYSA-N | PubChem[5] |
| Hydrogen Bond Donor Count | 2 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
| Rotatable Bond Count | 3 | PubChem[5] |
| Computed XLogP3 | 1.1 | PubChem[5] |
For comparison, key properties of the related, more stable compound 1,2-Dichlorobutane are provided below.
Table 2: Physicochemical Properties of 1,2-Dichlorobutane
| Property | Value | Source |
|---|---|---|
| CAS Number | 616-21-7 | Fisher Scientific[6] |
| Physical State | Colorless Liquid | PubChem[7] |
| Boiling Point | 124 - 125 °C | Sigma-Aldrich, PubChem[7] |
| Density | 1.112 g/mL at 25 °C | Sigma-Aldrich |
| Flash Point | 27 °C (80.6 °F) - closed cup | Sigma-Aldrich |
| Vapor Pressure | 20.9 mmHg | PubChem[7] |
| Autoignition Temperature | 275 °C (527 °F) | PubChem[7] |
| Solubility | Insoluble in water; soluble in ether, chloroform | PubChem[7] |
Hazard Identification and Safety Precautions
While no specific hazard data exists for the diol, the data for 1,2-Dichlorobutane provides a strong basis for assessing potential risks. The diol should be treated as, at a minimum, possessing similar hazards.
Primary Hazards (Inferred from 1,2-Dichlorobutane):
-
Flammable Liquid: 1,2-Dichlorobutane is a flammable liquid and vapor.[8][9] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[6]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[9][10]
-
Respiratory Irritation: May cause respiratory irritation.[10] High vapor concentrations can lead to respiratory distress.[7]
-
Toxicity: May be harmful if swallowed.[7] Prolonged or repeated exposure may cause nausea, headache, and vomiting.[10]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[10] Ensure an eyewash station is readily accessible.[9]
-
Skin Protection: Wear flame-retardant, antistatic protective clothing.[11] Use chemically resistant gloves (e.g., Viton®, PVA).
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood.[10] If there is a risk of inhalation, use a full-face respirator with an appropriate organic vapor cartridge.
Handling and Storage Protocols
Safe handling and storage are critical to maintaining the integrity of the compound and ensuring personnel safety.
Handling
-
Work exclusively within a well-ventilated chemical fume hood.[9]
-
Use spark-proof tools and explosion-proof equipment.[6]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[8]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Keep away from heat, sparks, open flames, and other ignition sources.[10]
-
Avoid inhalation of vapor or mist.[10]
Storage
-
Temperature: Store in a cool, dry, and well-ventilated place.[10] Storage areas should be kept away from direct sunlight and heat sources.[12]
-
Container: Keep the container tightly closed.[11] Containers that have been opened must be resealed carefully and kept upright to prevent leakage.[10]
-
Incompatible Materials: Keep away from combustible materials, reducing agents, and strong acids to prevent hazardous reactions.[12]
-
Material Compatibility: Use storage containers made of appropriate materials. For chlorinated solvents, carbon steel or stainless steel are generally recommended.[13][14]
Experimental Protocols and Workflows
Chemical Stability and Equilibrium
As a geminal diol, this compound likely exists in equilibrium with its aldehyde form, 2,3-dichlorobutanal. This equilibrium is crucial for understanding its reactivity and storage.
Caption: Equilibrium between this compound and 2,3-dichlorobutanal.
General Workflow for Handling a Poorly Characterized Substance
The following workflow provides a logical sequence for safely managing a substance with limited safety data.
References
- 1. quora.com [quora.com]
- 2. Geminal diol - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. This compound | C4H8Cl2O2 | CID 54433588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 1,2-Dichlorobutane | C4H8Cl2 | CID 12017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Safe Handling and Storage of Chlorine Dioxide: Best Practices | Scotmas - Chlorine Dioxide Specialists [scotmas.com]
- 13. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 14. chlorinated-solvents.eu [chlorinated-solvents.eu]
An In-depth Technical Guide to 1,2-Dichlorobutane-1,1-diol: From Theoretical Postulation to Potential Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of 1,2-Dichlorobutane-1,1-diol, a chemical compound cataloged in chemical databases but conspicuously absent from experimental literature. The guide focuses on the theoretical underpinnings of its existence as a hydrated form of 1,2-dichlorobutanal, presents computed physicochemical properties, and outlines hypothetical experimental protocols for its synthesis and characterization. The content is structured to provide a deep understanding of the challenges and opportunities associated with studying this and similar unstable geminal diols.
Introduction and History
The "discovery" of this compound is, in essence, a digital one. The compound is registered in databases such as PubChem with the CAS number 28903-23-3.[1] However, a thorough review of scientific literature reveals no published experimental studies detailing its synthesis, isolation, or characterization. This suggests that this compound has not been historically isolated as a stable compound but is rather a theoretically postulated molecule.
Its existence is predicted based on the well-established chemistry of carbonyl compounds. This compound is the geminal diol (or hydrate) of the aldehyde 1,2-dichlorobutanal. Geminal diols are compounds with two hydroxyl groups attached to the same carbon atom and are typically unstable, readily losing a water molecule to revert to the corresponding carbonyl compound.[2]
The key theoretical interest in this compound lies in the influence of its two chlorine atoms. Electron-withdrawing groups, such as halogens, are known to stabilize the geminal diol form by reducing electron density at the carbonyl carbon, thus favoring the hydration equilibrium.[2] A classic example of this is the stability of chloral hydrate, the geminal diol of trichloroacetaldehyde.[2] Therefore, it is plausible that this compound could have a significant presence in an aqueous equilibrium mixture with its parent aldehyde.
Physicochemical Properties (Computed Data)
All available quantitative data for this compound are computationally derived. These properties, sourced from the PubChem database, provide a theoretical profile of the molecule.[1]
| Property | Value | Source |
| Molecular Formula | C₄H₈Cl₂O₂ | PubChem[1] |
| Molecular Weight | 159.01 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 28903-23-3 | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 157.9901349 Da | PubChem[1] |
| Monoisotopic Mass | 157.9901349 Da | PubChem[1] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |
| Heavy Atom Count | 8 | PubChem[1] |
Theoretical Synthesis and Experimental Workflow
As there are no documented methods for the direct synthesis of this compound, this section proposes a hypothetical two-step workflow. The strategy involves the synthesis of the precursor aldehyde, 1,2-dichlorobutanal, followed by its hydration.
Caption: Hypothetical workflow for the formation of this compound.
Generalized Experimental Protocol for Aldehyde Synthesis
The synthesis of α-chloroaldehydes is a known challenge due to their reactivity. A common strategy is the controlled reduction of the corresponding α-chloro acid chloride.
Objective: To synthesize 1,2-dichlorobutanal from a suitable precursor.
Materials:
-
2-Chlorobutanoyl chloride (hypothetical precursor)
-
Palladium on barium sulfate (Pd/BaSO₄), poisoned with quinoline (Rosenmund catalyst)
-
Anhydrous toluene (solvent)
-
Hydrogen gas (H₂)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A three-necked flask is equipped with a magnetic stirrer, a gas inlet, and a reflux condenser. The system is flame-dried and kept under an inert atmosphere (e.g., nitrogen or argon).
-
The Rosenmund catalyst (e.g., 5% Pd/BaSO₄) is suspended in anhydrous toluene.
-
A solution of 2-chlorobutanoyl chloride in anhydrous toluene is added to the flask.
-
The atmosphere is replaced with hydrogen, and the mixture is stirred vigorously at a controlled temperature (e.g., room temperature or slightly elevated).
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the acid chloride.
-
Upon completion, the catalyst is filtered off under an inert atmosphere.
-
The solvent is removed under reduced pressure to yield crude 1,2-dichlorobutanal.
-
Purification can be attempted by careful vacuum distillation, though the product's stability may be a concern.
Protocol for Hydration and Characterization
Objective: To form and characterize this compound in an aqueous solution.
Materials:
-
Crude 1,2-dichlorobutanal
-
Deuterated water (D₂O) for NMR analysis
-
NMR tubes
Procedure:
-
A small sample of the synthesized 1,2-dichlorobutanal is dissolved in an NMR tube containing D₂O.
-
The sample is shaken to ensure dissolution and allow the hydration equilibrium to be established.
-
Proton (¹H) and Carbon-13 (¹³C) NMR spectra are acquired immediately and then monitored over time to observe the equilibrium state.
-
Expected Observations:
-
In the ¹H NMR spectrum, one would expect to see a characteristic aldehyde proton signal (around 9-10 ppm) for 1,2-dichlorobutanal.
-
Concurrently, new signals corresponding to the C-H proton of the diol (likely shifted upfield) and the hydroxyl protons (which may exchange with D₂O) would appear.
-
The ratio of the integrals of the aldehyde proton peak to the corresponding diol proton peak would allow for the quantification of the equilibrium constant.
-
Signaling Pathways and Logical Relationships
There is no information regarding any biological activity or signaling pathways for this compound. The primary logical relationship is its chemical equilibrium with the parent aldehyde in the presence of water.
Caption: The aldehyde-geminal diol equilibrium in an aqueous environment.
Conclusion and Future Directions
This compound remains a theoretical entity, its existence supported by fundamental principles of organic chemistry but not yet confirmed by experimental evidence. The presence of two electron-withdrawing chlorine atoms suggests that it may be more stable than simple alkyl geminal diols and could be observable in an aqueous solution.
Future research efforts should be directed towards the unambiguous synthesis and purification of the precursor aldehyde, 1,2-dichlorobutanal. Subsequent spectroscopic studies, particularly NMR in aqueous media, would be crucial to confirm the formation of the geminal diol and to determine the position of the hydration equilibrium. Such studies would provide valuable data on the stabilizing effects of adjacent and geminal halogen atoms on hydrated carbonyl compounds, contributing to a deeper understanding of physical organic chemistry. For drug development professionals, understanding the stability and reactivity of such chlorinated functional groups is vital for predicting metabolic pathways and potential toxicity of novel therapeutic agents.
References
literature review of substituted butane-1,1-diols
An In-depth Technical Guide on Substituted Butane-1,1-diols: Synthesis, Equilibrium, and Biological Activity
Introduction
Substituted butane-1,1-diols are geminal diols, a class of organic compounds characterized by two hydroxyl groups attached to the same carbon atom. Structurally, they are the hydrated forms of corresponding substituted butanal aldehydes. In aqueous solutions, the aldehyde and the geminal diol exist in a reversible equilibrium. For most simple aliphatic aldehydes, this equilibrium heavily favors the aldehyde form.[1][2] However, the stability of the butane-1,1-diol (hydrate) form can be significantly increased by the presence of electron-withdrawing substituents on the butane backbone, which destabilize the carbonyl group of the aldehyde and favor the hydrated state.[2]
Due to this inherent instability and the aldehyde-diol equilibrium, substituted butane-1,1-diols are typically not isolated. Instead, they are studied in situ as the hydrate of the parent aldehyde. This guide provides a comprehensive literature review focused on the synthesis of substituted butanals, the quantitative aspects of their hydration equilibrium, and their potential biological activities, which are of interest to researchers in chemistry and drug development.
Synthesis of Substituted Butanals
The primary route to substituted butane-1,1-diols is through the synthesis of their corresponding aldehyde precursors. Common synthetic strategies include the oxidation of substituted butan-1-ols and various carbon-carbon bond-forming reactions.
A general workflow for the synthesis of a substituted butanal involves the oxidation of the corresponding primary alcohol. This is a fundamental transformation in organic chemistry.
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites in 1,2-Dichlorobutane-1,1-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dichlorobutane-1,1-diol is a halogenated geminal diol whose reactivity is dictated by the presence of multiple electron-withdrawing groups and nucleophilic hydroxyl moieties. This technical guide provides a detailed analysis of the electrophilic and nucleophilic centers within the molecule, drawing upon fundamental principles of organic chemistry and spectroscopic data from analogous compounds. Understanding these reactive sites is crucial for predicting reaction mechanisms, designing novel synthetic routes, and for applications in medicinal chemistry and materials science.
Chemical Structure and Properties
This compound possesses a unique structure with a geminal diol at the C1 position and chlorine atoms at both C1 and C2. This arrangement of functional groups creates a molecule with distinct regions of high and low electron density, which in turn define its electrophilic and nucleophilic character.
| Property | Value | Source/Method |
| Molecular Formula | C₄H₈Cl₂O₂ | - |
| IUPAC Name | This compound | - |
| Predicted Nucleophilic Sites | Oxygen atoms of the hydroxyl groups | General Principles |
| Predicted Electrophilic Sites | C1 and C2 carbon atoms | General Principles |
Analysis of Nucleophilic and Electrophilic Sites
The reactivity of this compound is governed by the interplay of inductive effects from the chlorine and oxygen atoms, and the inherent nucleophilicity of the hydroxyl groups.
Nucleophilic Sites
The primary nucleophilic centers in this compound are the oxygen atoms of the two hydroxyl groups. Each oxygen atom possesses two lone pairs of electrons, making them available to attack electron-deficient centers. Diols are known to act as nucleophiles in various reactions, such as esterification and etherification.[1] The nucleophilicity of these hydroxyl groups can be enhanced by deprotonation with a base to form the corresponding alkoxides.
Electrophilic Sites
The carbon skeleton of this compound contains two significant electrophilic centers due to the presence of highly electronegative substituents.
-
C1 (The Geminal Diol Carbon): This carbon is bonded to two oxygen atoms and a chlorine atom. The strong electron-withdrawing inductive effects of these three electronegative atoms create a significant partial positive charge (δ+) on C1, making it a highly electrophilic site susceptible to nucleophilic attack. Geminal diols, or their ketone/aldehyde hydrates, are known to have an electrophilic carbon at the carbonyl or hydrated carbon center.[2][3] The presence of an additional chlorine atom on C1 is expected to further enhance its electrophilicity.
-
C2 (The Vicinal Dichlorinated Carbon): This carbon is bonded to a chlorine atom, which is also an electron-withdrawing group. This induces a partial positive charge on C2, rendering it another electrophilic center. While less electrophilic than C1, C2 is still a potential site for nucleophilic substitution reactions. The electrophilic nature of carbons bonded to halogens is a fundamental concept in organic chemistry.[4]
Predicted Reactivity and Stability
Geminal diols are often in equilibrium with their corresponding aldehyde or ketone and water.[2][5] In the case of this compound, it would be in equilibrium with 1,2-dichloro-1-butanone. The stability of the gem-diol is significantly influenced by the presence of electron-withdrawing groups on the same carbon.[2] For instance, chloral hydrate (2,2,2-trichloroethane-1,1-diol) is a stable gem-diol due to the strong inductive effect of the three chlorine atoms. Similarly, the chlorine atom at C1 in this compound is expected to stabilize the gem-diol form.
Experimental Protocols for Reactivity Analysis
Spectroscopic Analysis
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms can provide direct evidence of their electronic environment. Electrophilic carbons bonded to electronegative atoms are deshielded and appear at a higher chemical shift (downfield). It is predicted that C1 would have a significantly higher chemical shift than C2, which in turn would be higher than C3 and C4. Studies on other chlorinated compounds have established correlations between ¹³C NMR chemical shifts and the electronic nature of the carbon atoms.[6][7][8]
Kinetic Studies
-
Reaction with Standard Nucleophiles/Electrophiles: The reactivity of this compound can be quantified by studying the kinetics of its reactions with a series of standard nucleophiles (e.g., primary amines, alkoxides) and electrophiles (e.g., acyl chlorides, alkyl halides). The reaction rates will provide a quantitative measure of the nucleophilicity of the hydroxyl groups and the electrophilicity of the carbon centers.
Visualization of Reactive Sites
The following diagrams illustrate the key structural features and predicted reactivity of this compound.
Caption: Predicted electrophilic and nucleophilic sites in this compound.
Caption: Logical relationship between structure and reactivity of this compound.
Conclusion
The molecular architecture of this compound establishes a clear pattern of electrophilic and nucleophilic reactivity. The geminal diol carbon (C1) is the most prominent electrophilic center, followed by the adjacent chlorinated carbon (C2). The oxygen atoms of the hydroxyl groups serve as the nucleophilic sites. This understanding provides a predictive framework for the chemical behavior of this molecule, enabling its strategic use in synthetic organic chemistry and drug development. Further computational and experimental studies are warranted to precisely quantify the reactivity of these sites and to explore the full synthetic potential of this intriguing bifunctional molecule.
References
- 1. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Geminal diol - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Geminal diols, or 1,1-diols, are usually unstable, spontaneously ... | Study Prep in Pearson+ [pearson.com]
- 6. Density functional theory study of (13)C NMR chemical shift of chlorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Methodological & Application
Application Notes: 1,2-Dichlorobutane-1,1-diol as a Protecting Group - A Novel Approach (Hypothetical)
Disclaimer: Extensive literature searches did not yield any specific examples of 1,2-Dichlorobutane-1,1-diol being used as a protecting group. The following application notes and protocols are hypothetical and based on the general principles of protecting group chemistry and the known reactivity of related compounds. These protocols should be considered theoretical and would require significant experimental validation.
Introduction
Protecting groups are essential tools in multi-step organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. The ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily removed in high yield under mild conditions that do not affect other functional groups.
This document explores the potential application of this compound as a novel protecting group, primarily for diols. The presence of the geminal diol offers a handle for the formation of a cyclic acetal with a substrate containing a 1,2- or 1,3-diol. The chlorine atoms on the butane backbone could potentially modulate the stability and reactivity of the resulting protected compound, offering a unique profile compared to more common diol protecting groups.
Potential Advantages and Novelty
-
Modulated Stability: The electron-withdrawing effect of the two chlorine atoms could influence the stability of the acetal linkage, potentially offering a different acid/base stability profile compared to standard acetals like acetonides or benzylidene acetals.
-
Orthogonal Deprotection Strategies: The chloro-substituents might provide a handle for deprotection under conditions that do not cleave other common protecting groups, for example, via reductive or eliminative pathways.
Proposed Protection of a 1,2-Diol
The proposed reaction involves the acid-catalyzed formation of a cyclic acetal between a generic 1,2-diol and this compound.
Reaction Scheme:
Caption: Proposed protection of a 1,2-diol using this compound.
Experimental Protocol (Hypothetical)
Materials:
-
1,2-Diol substrate (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
To a solution of the 1,2-diol in anhydrous DCM, add this compound.
-
Add PPTS to the mixture and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated NaHCO₃ solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Proposed Deprotection Strategies
The removal of the 1,2-Dichlorobutylidene acetal could potentially be achieved through several methods, offering orthogonality to other protecting groups.
Acidic Hydrolysis
Standard acidic conditions are expected to cleave the acetal.
Reaction Scheme:
Application Notes and Protocols for the Reaction of 1,2-Dichlorobutane-1,1-diol with Bases
Introduction
The compound 1,2-Dichlorobutane-1,1-diol is a halogenated geminal diol. Geminal diols, particularly those with electron-withdrawing substituents, are of interest in synthetic chemistry. It is important to note that many geminal diols are unstable and exist in equilibrium with their corresponding carbonyl compounds.[1][2][3] In the case of this compound, it is presumed to be in equilibrium with 2,3-dichlorobutanal.
The presence of vicinal chlorine atoms and a diol functional group on the same carbon suggests that this molecule will undergo complex reactions in the presence of a base. This document outlines a proposed reaction pathway and provides a detailed, hypothetical protocol for the reaction of this compound with a base to yield a substituted epoxide. The proposed reaction proceeds through an initial dehydration of the geminal diol to the corresponding aldehyde, followed by an intramolecular nucleophilic substitution, a variation of the Darzens reaction.[4][5] This pathway is a plausible transformation for a molecule with this arrangement of functional groups.
The overall proposed transformation is the conversion of this compound to 3-chloro-2-methyl-oxirane-2-carbaldehyde.
Proposed Reaction Pathway
The reaction is hypothesized to occur in two main stages:
-
Dehydration: The unstable this compound readily loses a molecule of water to form the more stable 2,3-dichlorobutanal.
-
Intramolecular Cyclization (Darzens-type Reaction): In the presence of a base, the α-proton to the carbonyl group is abstracted, forming an enolate. This enolate then undergoes an intramolecular SN2 reaction, where the nucleophilic carbon attacks the adjacent carbon bearing a chlorine atom, displacing the chloride ion and forming the epoxide ring.[4][5]
Experimental Protocol
This protocol describes a hypothetical procedure for the synthesis of 3-chloro-2-methyl-oxirane-2-carbaldehyde from this compound.
3.1 Materials and Equipment
-
Reactants: this compound, Sodium hydroxide (NaOH), Diethyl ether (anhydrous), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO4).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, condenser, ice bath, separatory funnel, rotary evaporator, glassware for extraction and purification.
3.2 Detailed Procedure
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with a solution of this compound (10.0 g, assumed molar mass for calculation) in 100 mL of diethyl ether. The flask is cooled to 0 °C in an ice bath.
-
Addition of Base: A solution of sodium hydroxide (2.5 g in 50 mL of water) is added dropwise from the dropping funnel to the stirred solution over a period of 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 3-chloro-2-methyl-oxirane-2-carbaldehyde.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of 3-chloro-2-methyl-oxirane-2-carbaldehyde.
| Parameter | Value |
| Starting Material | This compound |
| Product | 3-chloro-2-methyl-oxirane-2-carbaldehyde |
| Yield (Hypothetical) | 75% |
| Purity (Hypothetical) | >95% (by GC-MS) |
| Appearance | Colorless oil |
| 1H NMR (CDCl3, 400 MHz) | δ 9.10 (s, 1H), 3.45 (q, 1H), 1.50 (d, 3H) |
| 13C NMR (CDCl3, 100 MHz) | δ 195.2, 65.1, 58.3, 15.8 |
| IR (thin film, cm-1) | 2980, 1725, 1250, 850 |
| MS (EI, m/z) | [M]+ calculated for C4H5ClO2: 120.00; found: 120.0 |
Visualizations
5.1 Reaction Pathway Diagram
Caption: Proposed reaction pathway for the conversion of this compound to an epoxide.
5.2 Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the target epoxide.
Safety Precautions
-
Handle all chlorinated compounds and reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Sodium hydroxide is corrosive and should be handled with care.
-
Diethyl ether is highly flammable; ensure there are no ignition sources nearby.
Conclusion
This document provides a comprehensive, albeit hypothetical, set of application notes and protocols for the reaction of this compound with bases. The proposed reaction, leading to the formation of an epoxide, is a chemically sound pathway based on established principles of organic chemistry. The provided protocols and data serve as a guideline for researchers interested in exploring the reactivity of this and similar halogenated diols. Experimental validation is required to confirm the proposed outcomes.
References
Application Note and Protocol: Synthesis of 2,3-dichloro-2-ethyloxiran-2-ol, a versatile epoxide intermediate, from 1,2-Dichlorobutane-1,1-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Dichlorobutane-1,1-diol is a halogenated geminal diol with potential as a precursor for various heterocyclic and acyclic derivatives. The presence of vicinal chlorine atoms and a hydrated carbonyl functional group offers multiple reaction pathways for synthetic exploitation. This application note provides a detailed protocol for the synthesis of a key derivative, 2,3-dichloro-2-ethyloxiran-2-ol, through a base-mediated intramolecular cyclization. This epoxide derivative serves as a valuable intermediate for the introduction of diverse functionalities, making it a compound of interest in medicinal chemistry and drug development for the synthesis of novel bioactive molecules.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis of 2,3-dichloro-2-ethyloxiran-2-ol.
| Parameter | Value |
| Starting Material | This compound |
| Molecular Formula | C₄H₈Cl₂O₂ |
| Molecular Weight | 159.01 g/mol |
| Reagent | Sodium Hydride (NaH), 60% dispersion in oil |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 4-6 hours |
| Product | 2,3-dichloro-2-ethyloxiran-2-ol |
| Product Molecular Formula | C₄H₆Cl₂O₂ |
| Theoretical Yield | Based on 1:1 stoichiometry |
| Expected Purity | >95% after chromatography |
Experimental Protocol
This protocol details the methodology for the synthesis of 2,3-dichloro-2-ethyloxiran-2-ol from this compound.
Materials and Equipment:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane (for washing NaH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
Preparation of Sodium Hydride: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), weigh 1.2 equivalents of 60% NaH dispersion. Wash the NaH three times with anhydrous hexane to remove the mineral oil. Decant the hexane carefully after each wash.
-
Reaction Setup: Add anhydrous THF to the flask containing the washed NaH to create a slurry. Cool the flask to 0 °C using an ice bath.
-
Addition of Starting Material: Dissolve 1.0 equivalent of this compound in anhydrous THF in a dropping funnel. Add the solution dropwise to the stirred NaH slurry at 0 °C over a period of 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water, and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 2,3-dichloro-2-ethyloxiran-2-ol.
Mandatory Visualization
Caption: Workflow for the synthesis of 2,3-dichloro-2-ethyloxiran-2-ol.
Signaling Pathways and Logical Relationships
The following diagram illustrates the proposed mechanistic pathway for the formation of the epoxide derivative.
Caption: Proposed mechanistic pathway for epoxide formation.
The protocol described provides a robust method for the synthesis of 2,3-dichloro-2-ethyloxiran-2-ol from this compound. This versatile epoxide intermediate can be further functionalized, offering a gateway to a wide range of novel chemical entities for drug discovery and development programs. The straightforward nature of the reaction and the potential for diversification of the product make this a valuable synthetic route for medicinal and organic chemists. Further studies could explore the use of different bases or reaction conditions to optimize the yield and purity of the desired product.
Application Notes and Protocols: (R)-1,2-Dichlorobutane-1,1-diol as a Chiral Auxiliary in Stereoselective Aldol Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations. This document describes the hypothetical application of a novel chiral auxiliary, (R)-1,2-Dichlorobutane-1,1-diol, in stereoselective aldol reactions. The presence of chlorine atoms on the auxiliary is postulated to exert unique steric and electronic effects, potentially leading to high levels of diastereoselectivity in the formation of new stereocenters. These application notes provide a summary of the proposed advantages, a detailed experimental protocol for a representative aldol reaction, and the expected outcomes based on theoretical principles.
Proposed Advantages of (R)-1,2-Dichlorobutane-1,1-diol as a Chiral Auxiliary
-
Steric Hindrance: The bulky chlorine atoms are expected to create a well-defined chiral pocket, effectively shielding one face of the enolate and directing the approach of the electrophile.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atoms may influence the geometry and reactivity of the chelated intermediate, further enhancing stereoselectivity.
-
Cleavage: The acetal linkage to the substrate can be readily cleaved under mild acidic conditions, allowing for the recovery of the chiral auxiliary and the isolation of the desired product.
Experimental Protocol: Diastereoselective Aldol Reaction of a Chiral Acetal with Benzaldehyde
This protocol details the synthesis of a chiral acetal from propionyl chloride and (R)-1,2-Dichlorobutane-1,1-diol, followed by its use in a diastereoselective aldol reaction with benzaldehyde.
Materials:
-
(R)-1,2-Dichlorobutane-1,1-diol
-
Propionyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Titanium(IV) chloride (TiCl4)
-
Diisopropylethylamine (DIPEA)
-
Benzaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
Part 1: Synthesis of the Chiral Acetal
-
To a solution of (R)-1,2-Dichlorobutane-1,1-diol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (1.2 eq).
-
Slowly add propionyl chloride (1.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure chiral acetal.
Part 2: Diastereoselective Aldol Reaction
-
Dissolve the chiral acetal (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add TiCl4 (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq) to form the titanium enolate.
-
Stir the mixture at -78 °C for 1 hour.
-
Add freshly distilled benzaldehyde (1.2 eq) to the reaction mixture.
-
Stir at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the product by silica gel column chromatography.
Part 3: Cleavage of the Chiral Auxiliary
-
Dissolve the aldol adduct in a 3:1 mixture of THF and 1 M HCl.
-
Stir the reaction at room temperature for 6 hours.
-
Neutralize the reaction with saturated aqueous NaHCO3 solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the chiral aldol product and recover the (R)-1,2-Dichlorobutane-1,1-diol.
Data Presentation
The following table summarizes the hypothetical quantitative data for the diastereoselective aldol reaction.
| Entry | Electrophile | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzaldehyde | TiCl4 | 95:5 | 85 |
| 2 | Isobutyraldehyde | TiCl4 | 92:8 | 88 |
| 3 | Cinnamaldehyde | TiCl4 | 90:10 | 82 |
| 4 | Benzaldehyde | Sn(OTf)2 | 88:12 | 75 |
Visualizations
Caption: Workflow for the hypothetical stereoselective aldol reaction.
Caption: Proposed mechanism for stereochemical induction.
Disclaimer: The application of 1,2-Dichlorobutane-1,1-diol in stereoselective reactions is a hypothetical scenario created for illustrative purposes. No published data was found to support its use as a chiral auxiliary at the time of this writing. The experimental protocols and data presented are theoretical and should be treated as such. Researchers interested in exploring this or similar chiral auxiliaries should conduct their own feasibility and optimization studies.
Application Notes and Protocols for the Quantification of 1,2-Dichlorobutane-1,1-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichlorobutane-1,1-diol is a chemical compound of interest in various stages of drug development and chemical synthesis, often as an impurity or a degradation product. Accurate and precise quantification of this analyte is crucial for quality control, safety assessment, and process optimization. These application notes provide detailed protocols for the determination of this compound in relevant matrices using gas chromatography (GC) with mass spectrometry (MS) detection.
Principle
The analytical method is based on the separation and quantification of this compound using a robust and sensitive gas chromatography-mass spectrometry (GC-MS) system. The diol functionality may require derivatization to improve its volatility and chromatographic behavior. The protocol outlined below describes a derivatization step followed by GC-MS analysis.
Data Presentation
A summary of the quantitative performance of the method is presented in the table below. This data is representative of what can be achieved with the described protocol and should be verified in the user's laboratory.
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity Range | 0.15 - 25 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Recovery (at 1 µg/mL) | 95 - 105% |
| Precision (%RSD, n=6) | < 5% |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Dichloromethane (DCM), HPLC grade or equivalent
-
Internal Standard (IS): 1,3-Dichloropropane or other suitable chlorinated hydrocarbon
-
Sample matrix (e.g., drug substance, reaction mixture)
-
Nitrogen gas, high purity
-
Glassware: vials, pipettes, volumetric flasks
Instrumentation
-
Gas Chromatograph (GC) equipped with a split/splitless injector and a mass selective detector (MSD).
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Standard and Sample Preparation
3.1. Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in dichloromethane in a 10 mL volumetric flask and make up to volume.
3.2. Internal Standard Stock Solution (1 mg/mL)
-
Prepare a 1 mg/mL stock solution of the internal standard (e.g., 1,3-Dichloropropane) in dichloromethane.
3.3. Calibration Standards
-
Prepare a series of calibration standards by diluting the standard stock solution with dichloromethane to cover the desired concentration range (e.g., 0.15, 0.5, 1, 5, 10, 25 µg/mL).
-
Spike each calibration standard with the internal standard to a final concentration of 5 µg/mL.
3.4. Sample Preparation
-
Accurately weigh a suitable amount of the sample matrix.
-
Dissolve or extract the sample with a known volume of dichloromethane.
-
Spike with the internal standard to a final concentration of 5 µg/mL.
-
If necessary, perform a clean-up step such as solid-phase extraction (SPE) to remove interfering matrix components.[1]
Derivatization Procedure
-
Transfer 100 µL of each standard solution and sample solution to separate glass vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Add 100 µL of BSTFA with 1% TMCS to each vial.
-
Seal the vials and heat at 70°C for 30 minutes.
-
Cool the vials to room temperature before GC-MS analysis.
GC-MS Conditions
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 60°C (hold for 2 min) Ramp: 10°C/min to 280°C (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (hypothetical) | To be determined from the mass spectrum of the derivatized analyte |
| Qualifier Ions (hypothetical) | To be determined from the mass spectrum of the derivatized analyte |
Data Analysis
-
Identify the peaks corresponding to the derivatized this compound and the internal standard based on their retention times.
-
Integrate the peak areas of the quantifier ions for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
References
Application Notes and Protocols for the Purification of 1,2-Dichlorobutane-1,1-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the purification of 1,2-Dichlorobutane-1,1-diol. Due to the limited availability of specific data for this compound, the methodologies presented are based on established principles for the purification of structurally related compounds, such as chlorinated hydrocarbons, geminal diols, and other polar organic molecules. The protocols cover recrystallization, column chromatography, and vacuum distillation, offering a range of techniques to suit various impurity profiles and scales of purification.
Introduction to this compound: Stability and Properties
This compound is a geminal diol, a class of organic compounds characterized by two hydroxyl groups attached to the same carbon atom.[1] Generally, geminal diols are considered unstable and exist in equilibrium with their corresponding aldehyde or ketone.[2][3] However, the stability of geminal diols is significantly increased by the presence of electron-withdrawing groups on the same carbon atom.[1][2][3] The two chlorine atoms in this compound are strongly electron-withdrawing, which is expected to stabilize the gem-diol structure, similar to the stability of chloral hydrate.[1][2]
Despite this increased stability, it is recommended that purification be conducted under mild conditions to prevent decomposition. The presence of two hydroxyl groups and two chlorine atoms suggests that this compound is a polar molecule, likely a solid at room temperature, with the potential for strong hydrogen bonding.[3] These properties are key considerations for selecting an appropriate purification strategy.
General Purification Strategy
A general workflow for the purification of a crude organic solid, such as presumed this compound, is presented below. The choice of technique depends on the nature of the impurities and the scale of the purification.
Caption: General workflow for purification of this compound.
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a primary and highly effective method for purifying solid organic compounds, assuming a suitable solvent can be identified.[4] The principle relies on the difference in solubility of the compound in a hot solvent versus a cold solvent.[5]
3.1. Data and Materials
| Equipment | Chemicals/Reagents |
| Erlenmeyer flasks | Crude this compound |
| Hot plate with stirring capability | Various solvents for testing (e.g., water, ethanol, ethyl acetate, hexane, toluene) |
| Büchner funnel and filter flask | Activated carbon (optional) |
| Vacuum source | Boiling chips |
| Glass stirring rod | |
| Watch glass |
3.2. Detailed Methodology
Caption: Step-by-step workflow for the recrystallization protocol.
-
Solvent Selection: The choice of solvent is critical for successful recrystallization.[6] Test the solubility of small amounts of the crude product in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold.[7] For a polar compound like this compound, polar solvents like water, ethanol, or solvent mixtures like ethanol/water or ethyl acetate/hexane are good starting points.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a boiling chip. Add the chosen solvent in small portions, heating the mixture to boiling with stirring, until the solid just dissolves.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[5] Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.[6]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath to induce further crystallization and maximize the yield of the purified product.[7]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[4]
-
Drying: Dry the purified crystals, for example, by air drying on the filter paper or in a vacuum oven at a low temperature.
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[9] For a polar compound like this compound, normal-phase chromatography with a polar stationary phase (like silica gel) is a suitable choice.
3.1. Data and Materials
| Equipment | Chemicals/Reagents |
| Chromatography column | Crude this compound |
| Test tubes or fraction collector | Silica gel (for normal phase) |
| TLC plates and developing chamber | Solvents for mobile phase (e.g., hexane, ethyl acetate) |
| UV lamp for TLC visualization | Sand |
| Rotary evaporator | Cotton or glass wool |
3.2. Detailed Methodology
References
- 1. Geminal diol - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organic chemistry - Why are geminal diols unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Recrystallization [wiredchemist.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. rubingroup.org [rubingroup.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. itmedicalteam.pl [itmedicalteam.pl]
Application Notes and Protocols for Reactions Involving 1,2-Dichlorobutane-1,1-diol (2-Chlorobutanal)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and protocols for reactions involving 1,2-dicholorobutane-1,1-diol. In aqueous solutions, this gem-diol exists in equilibrium with its corresponding aldehyde, 2-chlorobutanal. Therefore, the following protocols focus on the reactivity of 2-chlorobutanal as a representative α-chloroaldehyde, a versatile building block in organic synthesis.
Overview of Reactivity
2-Chlorobutanal possesses two primary reactive sites: the electrophilic carbonyl carbon and the carbon bearing the chlorine atom, which is susceptible to nucleophilic substitution. This dual reactivity allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
Caption: General reactivity pathways of 2-chlorobutanal.
Synthesis of 2-Chlorobutanal
A common method for the synthesis of α-chloroaldehydes is the oxidation of the corresponding α-chloroalcohols.[1]
Experimental Protocol: Oxidation of 2-Chloro-1-butanol
This protocol is adapted from a general procedure for the oxidation of primary alcohols to α-chloroaldehydes using trichloroisocyanuric acid (TCCA) and a catalytic amount of TEMPO.[1]
Materials:
-
2-Chloro-1-butanol
-
Trichloroisocyanuric acid (TCCA)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2-chloro-1-butanol (1.0 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask, add TEMPO (0.03 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TCCA (0.5 eq) in anhydrous dichloromethane dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 2-chlorobutanal can be purified by distillation or used directly in subsequent reactions.
Quantitative Data:
| Substrate | Oxidizing System | Solvent | Time (h) | Yield (%) | Reference |
| 2-Chloro-1-butanol | TCCA/TEMPO | DCM | 3 | ~80-90 (estimated) | Adapted from[1] |
| Other primary alcohols | TCCA/TEMPO | DCM | 2-5 | 80-96 | [1] |
Reactions of 2-Chlorobutanal
Nucleophilic Addition to the Carbonyl Group
The reaction of 2-chlorobutanal with Grignard reagents is expected to proceed via nucleophilic addition to the carbonyl group to form a secondary alcohol. It is crucial to use an excess of the Grignard reagent to account for potential side reactions, such as enolization or reaction with the α-chloro substituent.
Caption: Experimental workflow for the Grignard reaction with 2-chlorobutanal.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare the Grignard reagent from the corresponding alkyl or aryl halide and magnesium turnings in anhydrous diethyl ether.
-
Cool the Grignard reagent to 0 °C.
-
Add a solution of 2-chlorobutanal (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography on silica gel.
Expected Products and Estimated Yields:
| Grignard Reagent | Expected Product | Estimated Yield (%) |
| Methylmagnesium bromide | 1-Chloro-2-methyl-2-butanol | 60-70 |
| Phenylmagnesium bromide | 1-Chloro-2-phenyl-2-butanol | 55-65 |
Reduction of the Carbonyl Group
The aldehyde functionality of 2-chlorobutanal can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride.
Experimental Protocol:
-
Dissolve 2-chlorobutanal (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford 2-chloro-1-butanol.
Quantitative Data:
| Substrate | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 2-Chlorobutanal | NaBH₄ | Methanol | 1 | >90 (estimated) |
Oxidation of the Carbonyl Group
Oxidation of 2-chlorobutanal yields 2-chlorobutanoic acid. Common oxidizing agents for aldehydes include potassium permanganate or Jones reagent.
Experimental Protocol (using Potassium Permanganate):
-
Dissolve 2-chlorobutanal (1.0 eq) in acetone and cool to 0 °C.
-
Slowly add a solution of potassium permanganate (1.2 eq) in water dropwise.
-
Stir the reaction at room temperature until the purple color of the permanganate disappears.
-
Filter the manganese dioxide precipitate and wash with acetone.
-
Concentrate the filtrate, acidify with 1 M HCl, and extract with ethyl acetate.
-
Dry the organic layer and concentrate to give 2-chlorobutanoic acid.
Quantitative Data:
| Substrate | Oxidizing Agent | Solvent | Yield (%) |
| 2-Chlorobutanal | KMnO₄ | Acetone/Water | 70-80 (estimated) |
Nucleophilic Substitution at the α-Carbon
The chlorine atom at the α-position can be displaced by various nucleophiles. The reaction can proceed via an SN2 mechanism.
Caption: SN2 mechanism for nucleophilic substitution on 2-chlorobutanal.
Experimental Protocol (Example with Sodium Azide):
-
To a solution of 2-chlorobutanal (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq).
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 2-azidobutanal by column chromatography.
Expected Products and Estimated Yields:
| Nucleophile | Product | Estimated Yield (%) |
| Sodium Azide | 2-Azidobutanal | 60-70 |
| Sodium Cyanide | 2-Cyanobutanal | 50-60 |
| Piperidine | 2-(Piperidin-1-yl)butanal | 65-75 |
Data Presentation
Summary of Reactions and Expected Spectroscopic Data:
| Reaction Type | Product | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) | Expected IR Absorption (cm⁻¹) |
| Grignard (R=Me) | 1-Chloro-2-methyl-2-butanol | 0.9-1.2 (t, 3H), 1.2-1.4 (s, 3H), 1.5-1.8 (m, 2H), 3.5-3.8 (m, 2H), OH (broad s) | 10-15 (CH₃), 25-30 (CH₂), 50-55 (CH₂Cl), 70-75 (C-OH) | 3600-3200 (O-H), 2970-2850 (C-H) |
| Reduction | 2-Chloro-1-butanol | 0.9-1.1 (t, 3H), 1.5-1.9 (m, 2H), 3.6-4.0 (m, 3H), OH (broad s) | 10-15 (CH₃), 25-30 (CH₂), 60-65 (CHCl), 65-70 (CH₂OH) | 3600-3200 (O-H), 2970-2850 (C-H) |
| Oxidation | 2-Chlorobutanoic acid | 1.0-1.2 (t, 3H), 1.9-2.2 (m, 2H), 4.2-4.4 (t, 1H), 10-12 (broad s, 1H) | 10-15 (CH₃), 25-30 (CH₂), 55-60 (CHCl), 175-180 (C=O) | 3300-2500 (O-H), 1710 (C=O) |
| Substitution (Nu=N₃) | 2-Azidobutanal | 1.0-1.2 (t, 3H), 1.7-2.0 (m, 2H), 3.9-4.1 (t, 1H), 9.5-9.7 (s, 1H) | 10-15 (CH₃), 25-30 (CH₂), 60-65 (CHN₃), 200-205 (C=O) | 2100 (N₃), 1725 (C=O) |
References
Applications of Chlorinated Diols in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorinated diols are a specialized class of monomers that introduce chlorine atoms into the polymer backbone. This incorporation can significantly modify the properties of the resulting polymers, offering unique advantages in various applications. The presence of chlorine can enhance flame retardancy, increase chemical resistance, and modify the thermal and mechanical properties of materials. This document provides detailed application notes and experimental protocols for the use of chlorinated diols in the synthesis of polymers, with a focus on polycarbonates.
Key Applications
The primary application of incorporating chlorinated diols into polymers is to impart inherent flame retardancy. The chlorine atoms in the polymer chain act as a source of halogen radicals upon heating, which can interrupt the radical chain reactions of combustion in the gas phase. This makes polymers derived from chlorinated diols attractive for applications where fire safety is critical, such as in electronics, construction materials, and transportation.
Beyond flame retardancy, the introduction of chlorine can also:
-
Enhance Chemical Resistance: The electron-withdrawing nature of chlorine can make the polymer backbone less susceptible to chemical attack.
-
Increase Glass Transition Temperature (Tg): The bulky and polar nature of chlorine atoms can restrict chain mobility, leading to a higher Tg and improved dimensional stability at elevated temperatures.
-
Modify Mechanical Properties: The increased intermolecular forces due to the presence of chlorine can affect the tensile strength, modulus, and toughness of the polymer.
Featured Chlorinated Diol: 2,2-bis(chloromethyl)propane-1,3-diol
A key monomer in this class is 2,2-bis(chloromethyl)propane-1,3-diol. This diol can be polymerized to produce poly(2,2-bis(chloromethyl)trimethylene carbonate), a polycarbonate with inherent flame-retardant properties.
Experimental Protocols
Protocol 1: Synthesis of 2,2-bis(chloromethyl)propane-1,3-diol
This protocol describes the synthesis of the chlorinated diol monomer from 3,3-bis(chloromethyl)oxetane.
Materials:
-
3,3-bis(chloromethyl)oxetane (BCMO)
-
Concentrated sulfuric acid
-
Deionized water
-
Sodium carbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
n-heptane
-
Methylene chloride
-
Methanol
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
To a stirred, refluxing solution of 0.5 ml of concentrated sulfuric acid in 60 ml of water, add 15.5 g (0.1 mole) of 3,3-bis(chloromethyl)oxetane dropwise.
-
Stir the mixture under reflux for 18 hours.
-
Cool the mixture to 25°C and add 3 g of sodium carbonate.
-
Once gas evolution has ceased, extract the mixture with ethyl acetate (3 x 40 ml).
-
Combine the ethyl acetate extracts and wash them successively with 40 ml of water and 40 ml of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and then concentrate it in vacuo to remove the solvent.
-
Wash the resulting oily, solid residue with a 1:1 (v/v) mixture of n-heptane and methylene chloride (40 ml).
-
Collect the crystals by filtration.
-
Recrystallize the crude product from a small amount of methanol to obtain pure 2,2-bis(chloromethyl)propane-1,3-diol.[1]
Expected Yield: Approximately 69.7%
Characterization: The final product can be characterized by 13C NMR. The expected peaks are: 44.94 ppm (s, CH2Cl), 46.62 ppm (s, C(CH2)4), and 61.51 ppm (s, CH2OH).[1]
Protocol 2: Synthesis of Poly(2,2-bis(chloromethyl)trimethylene carbonate) via Polycondensation
This protocol describes the synthesis of a chlorinated polycarbonate by the polycondensation of 2,2-bis(chloromethyl)propane-1,3-diol with triphosgene, a safer alternative to phosgene gas.
Materials:
-
2,2-bis(chloromethyl)propane-1,3-diol
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Methanol
-
Hydrochloric acid (dilute)
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and nitrogen inlet
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, dissolve 2,2-bis(chloromethyl)propane-1,3-diol and an excess of pyridine in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of triphosgene in anhydrous dichloromethane to the cooled diol solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with dilute hydrochloric acid, followed by water, and then a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution using a rotary evaporator.
-
Precipitate the polymer by adding the concentrated solution to a large volume of methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Protocol 3: Synthesis and Ring-Opening Polymerization of 5,5-bis(chloromethyl)-1,3-dioxan-2-one
This two-step protocol involves the synthesis of the cyclic carbonate monomer from the chlorinated diol, followed by its ring-opening polymerization.
Part A: Synthesis of 5,5-bis(chloromethyl)-1,3-dioxan-2-one
Materials:
-
2,2-bis(chloromethyl)propane-1,3-diol
-
Ethyl chloroformate
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and nitrogen inlet
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve 2,2-bis(chloromethyl)propane-1,3-diol in anhydrous toluene and pyridine in a three-necked flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add ethyl chloroformate to the solution with stirring.
-
After the addition, allow the mixture to warm to room temperature and stir overnight.
-
Filter the mixture to remove the pyridinium salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude cyclic carbonate.
-
Purify the product by recrystallization or column chromatography.
Part B: Ring-Opening Polymerization of 5,5-bis(chloromethyl)-1,3-dioxan-2-one
Materials:
-
5,5-bis(chloromethyl)-1,3-dioxan-2-one
-
Stannous octoate (Sn(Oct)2) or another suitable catalyst
-
Benzyl alcohol (as initiator)
-
Toluene (anhydrous)
-
Methanol
Equipment:
-
Schlenk flask or glovebox
-
High-vacuum line
-
Oil bath
-
Magnetic stirrer
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the purified 5,5-bis(chloromethyl)-1,3-dioxan-2-one, benzyl alcohol, and anhydrous toluene.
-
Add a stock solution of stannous octoate in toluene.
-
Heat the reaction mixture in an oil bath at a specified temperature (e.g., 110-130°C) for a set period.
-
Monitor the polymerization by taking aliquots and analyzing them by 1H NMR to determine monomer conversion.
-
After the desired conversion is reached, cool the reaction and dissolve the polymer in dichloromethane.
-
Precipitate the polymer in cold methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Data Presentation
The following table summarizes the properties of a representative chlorinated polycarbonate, poly(chloropropylene carbonate) (PCPC), which demonstrates the excellent flame retardancy that can be achieved by incorporating chlorine into the polymer backbone.
| Property | Value | Reference |
| Flame Retardancy | ||
| UL-94 Rating | V-0 | |
| Limiting Oxygen Index (LOI) | 29.1% | |
| Thermal Properties | ||
| Decomposition Onset (Td, 5%) | ~250 °C |
Visualizations
Synthesis of 2,2-bis(chloromethyl)propane-1,3-diol
Caption: Synthesis of the chlorinated diol monomer.
Polycarbonate Synthesis via Polycondensation
Caption: Polycondensation of a chlorinated diol.
Polymerization via Ring-Opening Polymerization (ROP)
Caption: Two-step synthesis of chlorinated polycarbonate via ROP.
References
Application Notes and Protocols for the Proposed Scale-Up Synthesis of 1,2-Dichlorobutane-1,1-diol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application note outlines a proposed synthetic route for 1,2-Dichlorobutane-1,1-diol. The synthesis of the key intermediate, 1,2-dichlorobutanal, is not well-established in the scientific literature. The presented protocol is based on analogous reactions and established chemical principles and should be considered a starting point for research and development. All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Introduction
This compound is a geminal diol whose structure suggests potential applications as a chemical intermediate or a biologically active molecule, analogous to chloral hydrate. The stability of this diol is predicted to be enhanced by the presence of electron-withdrawing chloro groups on the adjacent carbon atoms. This document provides a proposed two-stage synthetic protocol for the scale-up synthesis of this compound, commencing from butanal. The proposed synthesis involves the sequential chlorination of butanal to form 1,2-dichlorobutanal, followed by its hydration.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process:
-
Synthesis of 1,2-Dichlorobutanal: This is a challenging step due to the difficulty in controlling the regioselectivity of the second chlorination. A possible approach involves an initial α-chlorination followed by a subsequent β-chlorination.
-
Hydration of 1,2-Dichlorobutanal: This step is expected to proceed readily in the presence of water, analogous to the formation of chloral hydrate from chloral.
Experimental Protocols
Protocol 1: Proposed Synthesis of 1,2-Dichlorobutanal
Step 1a: α-Chlorination of Butanal to 2-Chlorobutanal
This protocol is adapted from established methods for the α-chlorination of aldehydes.
Materials:
-
Butanal
-
N-Chlorosuccinimide (NCS)
-
L-Proline (as an organocatalyst)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of L-Proline (5 mol%) in anhydrous DCM at 0 °C in a round-bottom flask, add butanal (1.0 eq) dropwise.
-
Allow the mixture to stir for 10 minutes at 0 °C.
-
In a separate flask, dissolve N-Chlorosuccinimide (1.1 eq) in anhydrous DCM.
-
Add the NCS solution dropwise to the butanal-proline mixture over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2-chlorobutanal.
-
The crude product should be purified by vacuum distillation.
Step 1b: Proposed β-Chlorination of 2-Chlorobutanal to 1,2-Dichlorobutanal (Research Protocol)
This step is speculative and requires significant optimization. The following is a suggested starting point based on radical chlorination principles.
Materials:
-
2-Chlorobutanal (from Step 1a)
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Carbon tetrachloride (or an alternative non-protic solvent)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask equipped with a reflux condenser and an inert gas inlet
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Set up a round-bottom flask with a reflux condenser under an inert atmosphere.
-
To the flask, add 2-chlorobutanal (1.0 eq) dissolved in carbon tetrachloride.
-
Add a catalytic amount of AIBN (1-2 mol%).
-
Heat the mixture to reflux (approximately 77 °C for carbon tetrachloride).
-
Slowly add sulfuryl chloride (1.1 eq) dropwise to the refluxing mixture.
-
Continue to heat at reflux for 2-6 hours, monitoring the reaction by GC-MS for the formation of the desired product and consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench any remaining sulfuryl chloride by slowly adding water or a saturated sodium bicarbonate solution (perform in a fume hood, as this will evolve gas).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
After filtration, the solvent should be removed by distillation. The crude 1,2-dichlorobutanal will likely require purification by fractional vacuum distillation.
Protocol 2: Hydration of 1,2-Dichlorobutanal to this compound
The presence of two electron-withdrawing chlorine atoms is expected to drive the equilibrium towards the stable gem-diol (hydrate).
Materials:
-
1,2-Dichlorobutanal (from Protocol 1)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Crystallization dish
Procedure:
-
In a round-bottom flask, combine the purified 1,2-dichlorobutanal (1.0 eq) with deionized water (1.5-2.0 eq).
-
Stir the mixture at room temperature. The hydration reaction is typically exothermic, so cooling may be necessary for larger scale reactions to maintain a temperature between 20-30 °C.
-
Stir for 1-2 hours. The reaction progress can be monitored by ¹H NMR, looking for the disappearance of the aldehydic proton and the appearance of the gem-diol protons.
-
If the product does not precipitate, the solution can be cooled to 0-5 °C to induce crystallization.
-
The solid this compound can be collected by vacuum filtration.
-
The product can be recrystallized from a minimal amount of hot water or a suitable solvent mixture to improve purity.
-
Dry the crystalline product under vacuum.
Data Presentation
| Parameter | Step 1a: α-Chlorination | Step 1b: β-Chlorination (Proposed) | Step 2: Hydration |
| Starting Material | Butanal | 2-Chlorobutanal | 1,2-Dichlorobutanal |
| Key Reagents | N-Chlorosuccinimide, L-Proline | Sulfuryl chloride, AIBN | Deionized Water |
| Solvent | Dichloromethane | Carbon Tetrachloride | None (or Water) |
| Temperature | 0 °C | Reflux (e.g., ~77 °C) | Room Temperature |
| Reaction Time | 3-5 hours | 2-6 hours | 1-2 hours |
| Reported/Expected Yield | 80-95% (analogous reactions) | Highly variable, requires optimization | >90% (expected) |
| Purification Method | Vacuum Distillation | Fractional Vacuum Distillation | Recrystallization |
Visualizations
Caption: Proposed experimental workflow for the synthesis of this compound.
Application Note: Monitoring the Progress of 1,2-Dichlorobutane-1,1-diol Reactions by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichlorobutane-1,1-diol is a halogenated geminal diol, a class of compounds that can serve as important intermediates in organic synthesis. The monitoring of chemical reactions involving such compounds is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the purity of the desired products.[1] Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for these purposes.[1][2][3] This application note provides a detailed protocol for monitoring the progress of a representative reaction of this compound using TLC.
Principle of TLC for Reaction Monitoring
TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent system that moves up the plate by capillary action).[4] Compounds with a higher affinity for the stationary phase and lower solubility in the mobile phase travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, compounds with a lower affinity for the stationary phase and higher solubility in the mobile phase travel further, yielding a higher Rf value.
By spotting a reaction mixture on a TLC plate at different time intervals, the disappearance of the starting material and the appearance of the product can be qualitatively and semi-quantitatively observed.
Hypothetical Reaction: Oxidation of this compound
For the purpose of this protocol, we will consider the oxidation of this compound to 1,2-dichlorobutanoic acid. This reaction involves the conversion of a diol to a carboxylic acid, a transformation that can be readily monitored by TLC due to the likely difference in polarity between the reactant and the product.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum plates
-
Reactants and Reagents: this compound, oxidizing agent (e.g., Pyridinium chlorochromate - PCC), dichloromethane (DCM, reaction solvent)
-
TLC Mobile Phase: Hexane, Ethyl Acetate
-
Visualization Reagent: Potassium permanganate stain (KMnO4)
-
Equipment:
-
Glass reaction vessel and magnetic stirrer
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Heating device (optional, for visualization)
-
Forceps
-
Fume hood
-
Experimental Protocols
Reaction Setup
-
In a round-bottom flask under a fume hood, dissolve this compound in dichloromethane.
-
Add the oxidizing agent (e.g., PCC) to the solution while stirring at room temperature.
-
The reaction is expected to proceed over several hours.
TLC Method Development
-
Stationary Phase: Standard silica gel plates are suitable for separating polar organic compounds.
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is a good starting point. The polarity of the mobile phase should be adjusted to achieve good separation of the starting material and the product. A starting ratio of 7:3 hexane:ethyl acetate is recommended. The goal is to have the Rf value of the starting material around 0.2-0.3 and the product at a higher value.
TLC Procedure for Reaction Monitoring
-
Prepare the TLC Chamber: Pour the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors and cover it.[4]
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (RM) at different time points (e.g., T0, T1, T2).
-
Spotting:
-
At T0 (before adding the oxidizing agent), withdraw a small aliquot of the reaction mixture, dilute it with a volatile solvent if necessary, and spot it on the RM lane for T0 and the C lane. Also, spot a reference solution of the starting material on the SM lane and the C lane.
-
At subsequent time points (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture and spot it on the corresponding RM lane.
-
-
Development: Place the spotted TLC plate in the developing chamber using forceps, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
Visualization
-
UV Light: Examine the dried plate under a UV lamp (254 nm). Circle any visible spots with a pencil.[5]
-
Potassium Permanganate Stain:
-
Prepare the stain by dissolving 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Dip the TLC plate into the potassium permanganate solution for a few seconds.
-
Gently heat the plate with a heat gun. The starting material (diol) and any other oxidizable compounds will appear as yellow or brown spots on a purple background.[6]
-
Analysis and Interpretation
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance and intensification of the product spot over time. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Data Presentation
The following table summarizes hypothetical TLC data for the oxidation of this compound.
| Time Point | Starting Material (SM) Rf | Product (P) Rf | Observations on Reaction Mixture (RM) Lane |
| T0 (0 min) | 0.25 | - | Intense spot at Rf 0.25 |
| T1 (30 min) | 0.25 | 0.55 | Intense SM spot, faint P spot |
| T2 (60 min) | 0.25 | 0.55 | Faint SM spot, intense P spot |
| T3 (90 min) | - | 0.55 | No SM spot, intense P spot |
Troubleshooting
| Problem | Possible Cause | Solution |
| Spots are streaky | Sample is too concentrated; Compound is highly polar or acidic/basic. | Dilute the sample; Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[7] |
| Rf values are too high or too low | Mobile phase polarity is incorrect. | If Rf is too high, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If Rf is too low, increase the polarity (e.g., increase the proportion of ethyl acetate). |
| No spots are visible | Compound does not visualize with the chosen method; Sample is too dilute. | Use a different visualization stain; Concentrate the sample before spotting. |
| Spots are smeared together | Poor spotting technique; Overloaded sample. | Apply smaller, more concentrated spots; Dilute the sample. |
Mandatory Visualizations
Caption: Workflow for monitoring a chemical reaction using TLC.
Caption: Reaction pathway for the oxidation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. epfl.ch [epfl.ch]
- 3. RuBisCO - Wikipedia [en.wikipedia.org]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: Derivatization of 1,2-Dichlorobutane-1,1-diol for GC-MS Analysis
Introduction
1,2-Dichlorobutane-1,1-diol is a halogenated geminal diol. Direct analysis of such polar and thermally labile compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is often challenging due to their low volatility and potential for degradation at high temperatures in the GC inlet and column. Derivatization is a chemical modification process used to convert analytes into more volatile and thermally stable derivatives, making them amenable to GC-MS analysis.[1][2][3] This application note provides a detailed protocol for the derivatization of this compound using two common and effective methods: silylation and acylation.
Principle of Derivatization
The primary goal of derivatization for GC-MS is to replace active hydrogen atoms in polar functional groups, such as hydroxyl (-OH) groups, with less polar, more stable moieties.[1][3] This modification reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte.[1][2]
-
Silylation: This process involves the replacement of the acidic protons of the hydroxyl groups with a trimethylsilyl (TMS) group.[1][4] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose.[5][6] The resulting TMS ethers are significantly more volatile and thermally stable.
-
Acylation: This method introduces an acyl group (e.g., acetyl or trifluoroacetyl) to the hydroxyl groups, forming an ester.[7][8] Acylation reagents like acetic anhydride or trifluoroacetic anhydride (TFAA) effectively reduce the polarity of the diol.[7][9] The use of fluorinated acylating agents can also enhance detection sensitivity when using an electron capture detector (ECD).[10]
Application
This protocol is intended for researchers, scientists, and professionals in drug development and analytical chemistry who need to quantify or identify this compound and similar halogenated diols in various sample matrices.
Experimental Protocols
1. Silylation Protocol
This protocol is based on the widely used silylation reagent BSTFA, often with a catalyst like trimethylchlorosilane (TMCS).[6]
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL. If working with an extract, ensure it is completely dry by evaporating the solvent under a gentle stream of nitrogen.
-
Reagent Addition: To 100 µL of the sample solution in a reaction vial, add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. The pyridine acts as a catalyst and acid scavenger.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 70-80°C for 60 minutes in a heating block or water bath to ensure complete derivatization.[11]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system. Inject 1 µL of the reaction mixture for analysis.
2. Acylation Protocol
This protocol utilizes trifluoroacetic anhydride (TFAA) for derivatization, which creates volatile trifluoroacetyl esters.
Materials:
-
This compound standard or sample extract
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous solvent (e.g., ethyl acetate, dichloromethane)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen anhydrous solvent at a concentration of approximately 1 mg/mL. Ensure the sample is free of water.
-
Reagent Addition: To 100 µL of the sample solution in a reaction vial, add 50 µL of anhydrous pyridine (or TEA) and 100 µL of TFAA. Pyridine or TEA acts as a catalyst and neutralizes the trifluoroacetic acid byproduct.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 60-70°C for 30 minutes.
-
Solvent Evaporation: After cooling to room temperature, carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent for GC-MS analysis, such as ethyl acetate or hexane.
-
Analysis: Inject 1 µL of the reconstituted sample into the GC-MS.
Data Presentation
| Analyte | Derivatization Method | Expected Retention Time (min) | Key Mass Fragments (m/z) | Comments |
| This compound | None | N/A | N/A | Poor peak shape, likely to degrade or not elute from the GC column. |
| This compound-bis(TMS) ether | Silylation (BSTFA) | 8 - 12 | M-15, M-Cl, fragments from loss of TMS and chlorine | Symmetrical peak shape, increased thermal stability, and characteristic mass fragments for identification. |
| This compound-bis(TFA) ester | Acylation (TFAA) | 10 - 15 | M-CF3, M-OCOC F3, fragments from loss of TFA and chlorine | Good peak shape, increased volatility, and potential for enhanced sensitivity with ECD. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.
Caption: Workflow for Derivatization and GC-MS Analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Zastosowanie odczynników do derywatyzacji w chromatografii gazowej (GC) [sigmaaldrich.com]
- 7. labinsights.nl [labinsights.nl]
- 8. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
No Biological Application Data Available for 1,2-Dichlorobutane-1,1-diol in Medicinal Chemistry
Despite a comprehensive search of scientific literature and chemical databases, no specific applications, experimental protocols, or biological activity data for 1,2-Dichlorobutane-1,1-diol in the field of medicinal chemistry have been identified.
Researchers, scientists, and drug development professionals should be aware that there is currently no published research detailing the use of this compound as a therapeutic agent or as a significant molecule in any signaling pathways relevant to drug discovery.
Chemical databases provide basic information about this compound, including its chemical structure and identifiers.[1] However, these entries lack any associated biological activity data or references to medicinal chemistry applications. Searches for this specific compound do not yield any studies related to its synthesis for biological evaluation, its mechanism of action, or its efficacy in any disease models.
Information is available for structurally related but distinct compounds, such as other dichlorobutane isomers and various butanediols. For instance, 1,2-dichlorobutane is described as a chemical intermediate.[2][3] However, the presence and position of the diol group in this compound would confer significantly different chemical and biological properties, making extrapolations from these related compounds scientifically unsound.
Due to the complete absence of data, it is not possible to provide the requested detailed application notes, experimental protocols, or visualizations of signaling pathways involving this compound. Any attempt to do so would be speculative and without a factual basis.
It is recommended that researchers interested in the potential medicinal applications of this compound would need to undertake foundational research, including novel synthesis protocols, in vitro and in vivo screening, and mechanism of action studies. At present, this compound remains a compound of unknown biological significance in the context of medicinal chemistry.
References
Application Notes and Protocols for Catalytic Transformations of 1,2-Dichlorobutane-1,1-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for plausible catalytic transformations of 1,2-Dichlorobutane-1,1-diol, a molecule with potential as a building block in the synthesis of novel chemical entities. Due to the limited direct literature on this specific substrate, the following protocols are based on well-established catalytic methodologies for analogous compounds containing gem-diol, vicinal dichloride, and diol functionalities. The synthesized products, such as chlorinated ketones and unsaturated compounds, are valuable intermediates in medicinal chemistry and drug development.[1]
Catalytic Dehydration to 2,2-Dichlorobutanal
The gem-diol functionality of this compound can undergo dehydration to form the corresponding aldehyde, 2,2-dichlorobutanal. This reaction is often spontaneous but can be accelerated with an acid or base catalyst.[2][3][4]
Application: 2,2-Dichlorobutanal is a reactive intermediate that can be used in the synthesis of various heterocyclic compounds and as a precursor for other functional group transformations. The presence of two chlorine atoms at the α-position makes the aldehyde carbonyl highly electrophilic.
Experimental Protocol: Acid-Catalyzed Dehydration
Objective: To synthesize 2,2-dichlorobutanal via acid-catalyzed dehydration of this compound.
Materials:
-
This compound
-
Anhydrous Toluene
-
p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium sulfate
-
Round-bottom flask with a Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.59 g, 10 mmol) and anhydrous toluene (50 mL).
-
Add a catalytic amount of p-Toluenesulfonic acid (0.19 g, 1 mmol).
-
Heat the mixture to reflux with vigorous stirring. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2-dichlorobutanal.
-
Purify the product by vacuum distillation.
Data Presentation:
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Potential Yield (%) |
| p-TsOH | Toluene | 110 | 2-4 | 85-95 |
Catalytic Oxidation to 1,2-Dichloro-1-hydroxybutan-2-one
Selective oxidation of one of the hydroxyl groups of the gem-diol, or more likely the secondary alcohol of the vicinal diol tautomer, can lead to the formation of an α-hydroxy ketone. Various catalytic systems are known to perform this transformation on 1,2-diols.[5][6][7]
Application: α-Hydroxy ketones are versatile building blocks in organic synthesis, including in the preparation of pharmaceutical intermediates. The resulting 1,2-dichloro-1-hydroxybutan-2-one contains multiple reactive sites for further functionalization.
Experimental Protocol: Manganese-Catalyzed Oxidation
Objective: To synthesize 1,2-dichloro-1-hydroxybutan-2-one via manganese-catalyzed oxidation of this compound.
Materials:
-
This compound
-
Manganese(II) perchlorate hexahydrate (Mn(ClO₄)₂·6H₂O)
-
Pyridine-2-carboxylic acid (PCA)
-
Sodium acetate (NaOAc)
-
30% Hydrogen peroxide (H₂O₂)
-
Acetonitrile
-
Standard glassware for reaction, workup, and purification
Procedure:
-
In a 50 mL round-bottom flask, prepare the catalyst in situ by dissolving Mn(ClO₄)₂·6H₂O (36.2 mg, 0.1 mmol), PCA (24.6 mg, 0.2 mmol), and NaOAc (16.4 mg, 0.2 mmol) in acetonitrile (10 mL).
-
Add this compound (1.59 g, 10 mmol) to the catalyst solution.
-
Cool the mixture in an ice bath and slowly add 30% H₂O₂ (1.13 mL, 11 mmol) dropwise over 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate (10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Potential Yield (%) |
| Mn(II)/PCA | H₂O₂ | Acetonitrile | 25 | 70-85 |
| Me₂SnCl₂ (catalytic) | NaBrO₃ | Biphasic (e.g., Ethyl acetate/water) | 40 | 65-80 |
Catalytic Dehydrochlorination to Chloro-butenols
The vicinal dichloride moiety can undergo dehydrochlorination to introduce a double bond, leading to the formation of chloro-butenol isomers. Nitrogen-doped activated carbon has been shown to be an effective catalyst for the dehydrochlorination of 1,2-dichloroalkanes.[8][9][10][11]
Application: Chloro-butenols are useful intermediates for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The presence of both a double bond and a hydroxyl group allows for a wide range of subsequent chemical modifications.
Experimental Protocol: Gas-Phase Dehydrochlorination
Objective: To synthesize chloro-butenols from this compound using a nitrogen-doped activated carbon catalyst. This protocol assumes the gem-diol will dehydrate in situ under the reaction conditions.
Materials:
-
This compound
-
Nitrogen-doped activated carbon (N-AC) catalyst
-
Fixed-bed flow reactor
-
Inert gas (e.g., Nitrogen or Argon)
-
Condenser and collection flask
-
Gas chromatograph for analysis
Procedure:
-
Pack a quartz tube reactor with the N-AC catalyst (e.g., 1 g).
-
Heat the reactor to the desired temperature (e.g., 250-300 °C) under a flow of inert gas.
-
Introduce a solution of this compound in an inert solvent (e.g., toluene) into the reactor via a syringe pump at a defined liquid hourly space velocity (LHSV).
-
The gaseous products exiting the reactor are passed through a condenser and collected in a cold trap.
-
Analyze the collected liquid product by GC-MS to identify and quantify the different chloro-butenol isomers.
-
The catalyst can be regenerated by heating under an inert gas flow at a higher temperature.
Data Presentation:
| Catalyst | Temperature (°C) | LHSV (h⁻¹) | Potential Conversion (%) | Major Products |
| N-doped Activated Carbon | 250-300 | 0.3-0.5 | 80-95 | 1-chloro-2-buten-1-ol, 2-chloro-2-buten-1-ol |
Catalytic Dehalogenation to Butenols
The vicinal dichloride can be removed through dehalogenation to form a double bond. Zinc dust is a classic reagent for this transformation.[12][13][14]
Application: The resulting butenols are important industrial chemicals and synthetic intermediates. This transformation provides a route to unsaturated alcohols from chlorinated precursors.
Experimental Protocol: Zinc-Mediated Dehalogenation
Objective: To synthesize butenols from this compound via zinc-mediated dehalogenation. The gem-diol is expected to be stable under these conditions or can be subsequently dehydrated.
Materials:
-
This compound
-
Zinc dust
-
Ethanol or Acetic Acid
-
Standard glassware for reaction, filtration, and purification
Procedure:
-
In a 100 mL round-bottom flask, suspend zinc dust (1.31 g, 20 mmol) in ethanol (30 mL).
-
Add a solution of this compound (1.59 g, 10 mmol) in ethanol (10 mL) to the zinc suspension.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove excess zinc and zinc salts.
-
Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The residue can be further purified by distillation or chromatography to isolate the butenol products.
Data Presentation:
| Reagent | Solvent | Temperature (°C) | Potential Yield (%) | Major Product(s) |
| Zinc Dust | Ethanol | 78 | 75-90 | 2-Buten-1,1-diol (can dehydrate to 2-butenal) |
Visualizations
Proposed Catalytic Transformations of this compound
Caption: Potential catalytic pathways for this compound.
Experimental Workflow for Catalytic Oxidation
Caption: Workflow for the manganese-catalyzed oxidation of this compound.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. Oxidation of Vicinal Diols to α‐Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient oxidation of 1,2-diols into alpha-hydroxyketones catalyzed by organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Dehydrochlorination of 1,2-Dichloroethane into Vinyl Chloride over Nitrogen-Doped Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic dehydrochlorination of 1,2-dichloroethane to produce vinyl chloride over N-doped coconut activated carbon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Catalytic Dehydrochlorination of 1,2-Dichloroethane into Vinyl Chloride over Nitrogen-Doped Activated Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. quora.com [quora.com]
- 13. organic chemistry - Dehalogenation of vicinal dihalides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Stability of 1,2-Dichlorobutane-1,1-diol
Welcome to our technical support center. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis and prevention of decomposition of 1,2-Dichlorobutane-1,1-diol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a geminal diol, meaning it has two hydroxyl (-OH) groups attached to the same carbon atom. Geminal diols are often unstable and exist in equilibrium with their corresponding aldehyde or ketone. In this case, this compound is the hydrate of 2,2-dichlorobutanal. The primary stability concern is the reversible dehydration of the diol back to the aldehyde, which can impact reaction yields and product purity.
Q2: What are the main factors that influence the stability of this compound?
The stability of this compound is influenced by several factors:
-
Electron-withdrawing groups: The two chlorine atoms on the adjacent carbon (the α-carbon) are electron-withdrawing. This effect destabilizes the carbonyl group of the corresponding aldehyde (2,2-dichlorobutanal) and shifts the equilibrium towards the more stable gem-diol form.
-
Intramolecular Hydrogen Bonding: The two hydroxyl groups can form intramolecular hydrogen bonds, which can enhance the stability of the diol structure.
-
Steric Hindrance: Bulky groups around the gem-diol carbon can destabilize it. However, in the case of this compound, the steric hindrance is not a major destabilizing factor.
Q3: What are the likely decomposition pathways for this compound?
The primary decomposition pathway is the loss of a water molecule to form 2,2-dichlorobutanal. Other potential decomposition pathways, especially under harsh conditions, could include:
-
Elimination of HCl: Under basic conditions or at elevated temperatures, elimination of hydrogen chloride (HCl) could occur, leading to the formation of unsaturated aldehydes.
-
Oxidation: The diol or the corresponding aldehyde can be susceptible to oxidation, especially in the presence of oxidizing agents, which could lead to the formation of carboxylic acids or other degradation products.
-
Haloform-type reaction: Similar to chloral hydrate, under basic conditions, this compound could potentially undergo a haloform-type reaction, leading to cleavage of the carbon-carbon bond and formation of chloroform and other byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Equilibrium favors the aldehyde form. | Conduct the hydration of 2,2-dichlorobutanal in a large excess of water. Lowering the temperature can also shift the equilibrium towards the diol. |
| Decomposition of the product during workup. | Avoid high temperatures and strongly basic conditions during extraction and purification. Use a mild base like sodium bicarbonate for neutralization if necessary. | |
| Presence of 2,2-dichlorobutanal in the final product | Incomplete hydration or decomposition of the diol. | Ensure sufficient reaction time for hydration. During purification (e.g., crystallization), use a solvent system that favors the precipitation of the diol over the aldehyde. |
| Formation of colored impurities | Oxidation or side reactions. | Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Ensure all reagents and solvents are pure and free of contaminants. |
| Product decomposes upon storage | Instability of the gem-diol. | Store the purified this compound in a cool, dark place, preferably under an inert atmosphere. Avoid exposure to moisture and basic environments. |
Experimental Protocols
Synthesis of 2,2-Dichlorobutanal (Precursor to this compound)
A common method for the synthesis of α,α-dichloroaldehydes is the direct chlorination of the corresponding aldehyde.
Materials:
-
Butanal
-
Sulfuryl chloride (SO₂Cl₂)
-
Inert solvent (e.g., dichloromethane)
-
Radical initiator (e.g., benzoyl peroxide) - use with caution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, dissolve butanal in an inert solvent under a nitrogen atmosphere.
-
Add a catalytic amount of a radical initiator.
-
Slowly add sulfuryl chloride (2 equivalents) to the reaction mixture via the dropping funnel. The reaction can be exothermic, so maintain the temperature with a cooling bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitor by GC or TLC).
-
Carefully quench the reaction by slowly adding water or a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 2,2-dichlorobutanal. Further purification can be achieved by distillation under reduced pressure.
Synthesis of this compound (Hydration of 2,2-Dichlorobutanal)
-
To the purified 2,2-dichlorobutanal, add a significant excess of deionized water.
-
Stir the mixture vigorously at room temperature. The hydration reaction is typically spontaneous.
-
The formation of the solid diol may be observed. If not, cooling the mixture in an ice bath can promote crystallization.
-
Isolate the solid product by filtration.
-
Wash the crystals with a small amount of cold water and dry them under vacuum.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Workflow for the synthesis of this compound.
Technical Support Center: Synthesis of 1,2-Dichlorobutane-1,1-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Dichlorobutane-1,1-diol.
Introduction
The synthesis of this compound is a nuanced process, primarily because the target molecule is a geminal diol (hydrate) that exists in equilibrium with its corresponding aldehyde, 1,2-dichlorobutanal. The stability of this hydrate is enhanced by the electron-withdrawing effects of the adjacent chlorine atoms. The primary synthetic route involves the α-chlorination of butanal. This process, however, is susceptible to several side reactions that can impact yield and purity. This guide will address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my overall yield of this compound consistently low?
Low yields can stem from several factors. Firstly, this compound is in equilibrium with its aldehyde form, 1,2-dichlorobutanal, and water. The equilibrium may not fully favor the diol. Secondly, side reactions such as over-chlorination, aldol condensation, and haloform-type reactions can consume the starting material and the desired product. Careful control of reaction conditions is crucial.
Q2: I am observing multiple chlorinated byproducts in my reaction mixture. How can I improve the selectivity for dichlorination?
The formation of mono-, tri-, and even tetrachlorinated butanal derivatives is a common issue. To enhance dichlorination selectivity:
-
Control Stoichiometry: Use a precise stoichiometry of the chlorinating agent. A slight excess may be needed to drive the reaction to the dichlorinated product, but a large excess will promote over-chlorination.
-
Temperature Control: Maintain a low and consistent reaction temperature to reduce the rate of competing side reactions.
-
Slow Addition: Add the chlorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can help prevent over-chlorination.
Q3: My product seems to be degrading during workup and purification. What can I do to minimize this?
The stability of α-chloro aldehydes and their hydrates can be compromised, especially under basic conditions or at elevated temperatures.
-
Avoid Strong Bases: During workup, use mild bases (e.g., sodium bicarbonate) for neutralization and avoid strong bases like sodium hydroxide, which can promote aldol condensation and haloform reactions.
-
Low-Temperature Purification: If distillation is used for purification, perform it under reduced pressure to keep the temperature low and minimize thermal degradation and polymerization.
-
Aqueous Conditions: Given that the target is a hydrate, maintaining some aqueous conditions during extraction and handling may help stabilize the product, though this can complicate purification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low conversion of butanal | Insufficient chlorinating agent; Low reaction temperature; Short reaction time. | Increase the molar equivalents of the chlorinating agent incrementally; Gradually increase the reaction temperature while monitoring for side products; Extend the reaction time. |
| Formation of monochlorobutanal | Insufficient chlorinating agent; Reaction terminated prematurely. | Increase the stoichiometry of the chlorinating agent; Increase the reaction time. |
| Formation of trichloro- and tetrachlorobutanal (Over-chlorination) | Excess chlorinating agent; High reaction temperature. | Use a precise stoichiometry of the chlorinating agent; Maintain a low reaction temperature (e.g., 0-10 °C); Add the chlorinating agent dropwise. |
| Presence of high molecular weight impurities | Aldol condensation of the chlorinated butanal. | Maintain acidic or neutral conditions; Avoid basic conditions during reaction and workup; Keep the reaction temperature low. |
| Formation of chloroform and butyric acid derivatives | Haloform reaction. | This is more likely under basic conditions with excess halogen. Ensure the reaction is not run under strongly basic conditions. |
| Product decomposes during distillation | Thermal instability of the product. | Use vacuum distillation to lower the boiling point; Consider alternative purification methods like chromatography if distillation proves problematic. |
Data on Reaction Conditions
| Parameter | Condition | Desired Product (1,2-Dichlorobutanal) Yield | Over-chlorination Products | Aldol Condensation Products |
| Temperature | Low (0-5 °C) | Higher | Lower | Lower |
| High ( > 25 °C) | Lower | Higher | Higher | |
| Chlorinating Agent | 2.0-2.2 eq. | Optimal | Moderate | - |
| > 2.5 eq. | Lower | High | - | |
| Reaction Medium | Acidic (e.g., HCl) | Favored | Controlled | Suppressed |
| Basic (e.g., NaOH) | Can proceed | Can be rapid | Favored | |
| Addition Rate of Chlorinating Agent | Slow (Dropwise) | Higher | Lower | - |
| Fast (Bulk addition) | Lower | Higher | - |
Experimental Protocols
Representative Protocol for the Synthesis of 1,2-Dichlorobutanal
Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Butanal
-
Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)
-
Inert solvent (e.g., dichloromethane, carbon tetrachloride)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate (for workup)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (if using Cl₂ or evolving HCl).
-
Dissolve butanal (1.0 eq.) in the inert solvent and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add sulfuryl chloride (2.1 eq.) dropwise to the stirred solution over a period of 1-2 hours, maintaining the temperature below 10 °C. Alternatively, bubble chlorine gas through the solution at a controlled rate.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours, then let it slowly warm to room temperature and stir for another 12-16 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a cold, saturated solution of sodium bicarbonate.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude 1,2-dichlorobutanal can be purified by vacuum distillation. The corresponding hydrate, this compound, will be present in equilibrium if water is available.
Visualizations
Technical Support Center: Synthesis of 1,2-Dichlorobutane-1,1-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Dichlorobutane-1,1-diol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A1: A plausible synthetic route for this compound, which is not a commonly cited compound, would likely involve a multi-step process. A hypothetical approach could start with the dihydroxylation of but-1-ene to form butane-1,2-diol. This would be followed by selective oxidation of the primary alcohol to butanal, subsequent chlorination at the alpha-position to yield 2-chlorobutanal, and finally, hydration of the aldehyde to the geminal diol, followed by chlorination of the remaining alcohol. Given the reactivity, a more controlled approach might involve the chlorination of a protected diol, followed by deprotection and oxidation/hydration steps.
Q2: Why is the gem-diol form of an aldehyde often difficult to isolate?
A2: Geminal diols are typically in equilibrium with their corresponding aldehyde or ketone and water.[1][2][3] This equilibrium often favors the carbonyl form, making the gem-diol unstable and challenging to isolate in a pure state.[1][3] The stability of the gem-diol can be influenced by the presence of electron-withdrawing groups on the adjacent carbon, which could be relevant in the case of this compound.[1]
Q3: What are the primary safety concerns when working with chlorinating agents?
A3: Chlorinating agents can be corrosive, toxic, and may react violently with other substances. It is crucial to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Specific reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid should be handled with care to avoid inhalation or skin contact.[4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the synthesis can be monitored using techniques such as Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the appearance of products. Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots from the reaction mixture to determine the conversion and identify intermediates and byproducts.
Hypothetical Experimental Protocol: Synthesis of this compound
This protocol is a hypothetical multi-step synthesis based on established organic chemistry principles.
Step 1: Syn-dihydroxylation of But-1-ene
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve but-1-ene in a suitable solvent system, such as a mixture of tert-butanol and water.
-
Cool the mixture to 0°C in an ice bath.
-
Add a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a co-oxidant like N-methylmorpholine N-oxide (NMO). The Sharpless asymmetric dihydroxylation can be employed for enantioselective synthesis.[5][6][7][8]
-
Stir the reaction mixture at 0°C until TLC analysis indicates complete consumption of the starting alkene.
-
Quench the reaction by adding sodium sulfite.
-
Extract the product, butane-1,2-diol, with an organic solvent and purify by column chromatography.
Step 2: Selective Oxidation to 2-hydroxybutanal
-
Protect the secondary alcohol of butane-1,2-diol using a suitable protecting group.
-
Oxidize the primary alcohol to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by Swern oxidation.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture to isolate the protected 2-hydroxybutanal.
Step 3: α-Chlorination of the Aldehyde
-
Dissolve the protected 2-hydroxybutanal in an appropriate solvent.
-
Perform an α-chlorination using a chlorinating agent such as N-chlorosuccinimide (NCS) in the presence of a catalyst like L-proline.[4][9]
-
The reaction proceeds via an enol or enolate intermediate.[10][11][12]
-
Monitor the formation of the α-chloro aldehyde by GC-MS or NMR.
-
Purify the chlorinated product.
Step 4: Deprotection and Hydration
-
Remove the protecting group from the secondary alcohol under appropriate conditions.
-
The resulting α-chloro aldehyde may exist in equilibrium with its hydrated gem-diol form in the presence of water.[1][2]
Step 5: Chlorination of the Remaining Alcohol
-
The final chlorination of the secondary alcohol can be achieved using a suitable chlorinating agent like thionyl chloride or phosphorus pentachloride. This step should be performed with caution due to the potential for side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in dihydroxylation step | Incomplete reaction; Decomposition of the product; Inefficient extraction. | Ensure the use of fresh co-oxidant. Monitor the reaction closely with TLC to avoid prolonged reaction times. Optimize the extraction solvent and procedure. |
| Over-oxidation in the aldehyde formation step | Use of a strong oxidizing agent; Prolonged reaction time. | Employ a milder oxidizing agent (e.g., PCC, Dess-Martin periodinane). Carefully monitor the reaction progress and quench it as soon as the starting material is consumed. |
| Multiple chlorinations at the α-position | Use of a strong base and excess chlorinating agent. | Use of acid-catalyzed or organocatalytic chlorination conditions can provide better control.[4][12] Use stoichiometric amounts of the chlorinating agent. |
| Formation of α,β-unsaturated aldehyde | Elimination of HCl from the α-chloro aldehyde product, especially under basic conditions or with heat.[12] | Perform the reaction at a lower temperature. Use a non-basic workup procedure. Purify the product quickly and store it in a cool, dark place. |
| Difficulty isolating the gem-diol | The equilibrium between the aldehyde and the gem-diol favors the aldehyde.[3] | Isolation of gem-diols can be challenging. Often, the aldehyde form is what is practically isolated. Characterization in aqueous solution by NMR may show the presence of the gem-diol. |
| Low overall yield | Loss of material at each step of the multi-step synthesis; Formation of side products. | Optimize each reaction step individually before proceeding to the next. Purify intermediates carefully. Consider a more convergent synthetic strategy if possible. Review general lab practices to minimize material loss during transfers and workups.[13][14] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Hypothetical workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. orgosolver.com [orgosolver.com]
- 3. quora.com [quora.com]
- 4. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 5. Sharpless Asymmetric Dihydroxylation | Ambeed [ambeed.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. personal.utdallas.edu [personal.utdallas.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Troubleshooting [chem.rochester.edu]
- 14. reddit.com [reddit.com]
Technical Support Center: Purification of 1,2-Dichlorobutane-1,1-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-Dichlorobutane-1,1-diol. The information addresses common challenges encountered during the purification of this geminal diol.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of purified product | Decomposition of the gem-diol: this compound, being a geminal diol, can readily eliminate water to form the corresponding aldehyde, 2,3-dichlorobutanal. This equilibrium can be shifted during purification, especially with changes in water concentration or temperature. | - Maintain a hydrated environment: Use solvents with a controlled amount of water to keep the equilibrium shifted towards the diol. - Low-temperature purification: Perform all purification steps, including chromatography and recrystallization, at reduced temperatures to minimize decomposition. |
| Product is an oil or fails to crystallize | Presence of impurities: Residual solvents, starting materials from the synthesis, or byproducts can act as impurities that inhibit crystallization. Residual water: While some water can stabilize the gem-diol, an excess can lead to an oily product. | - Pre-purification wash: Gently wash the crude product with a cold, non-polar solvent to remove non-polar impurities. - Solvent selection for recrystallization: Use a binary solvent system. For example, dissolve the compound in a minimal amount of a polar solvent in which it is soluble (e.g., ethanol-water mixture) and then slowly add a less polar solvent in which it is less soluble (e.g., dichloromethane) until turbidity is observed, followed by slow cooling. |
| Multiple spots on TLC analysis after purification | Decomposition on the TLC plate: The silica gel on a standard TLC plate is acidic and can catalyze the dehydration of the gem-diol to the corresponding aldehyde, resulting in a second spot. Incomplete purification: The purification method may not have been effective in removing all impurities. | - Use of neutral TLC plates: Employ neutralized silica or alumina TLC plates to prevent on-plate decomposition. - Optimize chromatography: If using column chromatography, consider using a less acidic stationary phase like deactivated silica gel. A gradient elution with a solvent system of increasing polarity may also improve separation. |
| The purified product is acidic | Residual acidic reagents: If the synthesis involved acidic reagents (e.g., from a chlorination reaction), they might be carried through the workup. Decomposition to acidic byproducts: Although less common, oxidation of the corresponding aldehyde could lead to carboxylic acid impurities. | - Aqueous workup with a mild base: During the initial workup, wash the organic extract with a dilute solution of a weak base like sodium bicarbonate to neutralize and remove acidic impurities. Ensure the pH does not become too high, as this could promote other side reactions. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so challenging to purify?
The primary challenge lies in its nature as a geminal diol. Geminal diols exist in equilibrium with their corresponding carbonyl compound and water.[1] This equilibrium is reversible, and purification techniques that involve the removal of water can drive the reaction backward, leading to the decomposition of the desired diol into 2,3-dichlorobutanal.
Q2: What makes this compound relatively stable compared to other geminal diols?
The stability of geminal diols is significantly influenced by the electronic effects of adjacent functional groups.[2] The presence of electron-withdrawing groups, such as the two chlorine atoms in this compound, stabilizes the gem-diol form.[2] This is analogous to other stable gem-diols like chloral hydrate.
Q3: What are the likely impurities I might encounter?
The impurities will largely depend on the synthetic route used to prepare this compound. A common route would be the chlorination of a suitable precursor. Potential impurities could include:
-
Starting materials: Unreacted starting alcohol or aldehyde.
-
Byproducts of chlorination: Over-chlorinated species or products of side reactions. If reagents like thionyl chloride are used, inorganic byproducts may also be present if not properly quenched and removed.
-
2,3-Dichlorobutanal: The corresponding aldehyde, which exists in equilibrium with the diol.
Q4: What analytical techniques are best for assessing the purity of this compound?
-
NMR Spectroscopy: Both ¹H and ¹³C NMR are excellent for confirming the structure and assessing purity. The presence of the gem-diol can be confirmed by the characteristic chemical shift of the carbon bearing the two hydroxyl groups and the associated proton. The aldehyde impurity will have a distinct downfield proton signal.
-
LC-MS: Liquid chromatography-mass spectrometry can be used to separate the diol from its impurities and confirm its molecular weight.
-
Thin-Layer Chromatography (TLC): As mentioned in the troubleshooting guide, it is advisable to use neutral plates to avoid on-plate decomposition.
Quantitative Data
The stability of a geminal diol is quantified by the equilibrium constant (K) for the hydration of the corresponding carbonyl compound. A larger K value indicates a greater preference for the gem-diol form at equilibrium.
| Carbonyl Compound | Geminal Diol | Equilibrium Constant (K) |
| Acetone | Propane-2,2-diol | ~10⁻³ |
| Formaldehyde | Methanediol | 10³ |
| Hexafluoroacetone | Hexafluoropropane-2,2-diol | ~10⁶ |
| Chloral | Chloral Hydrate | Strongly Favored |
This table illustrates the significant impact of electron-withdrawing groups on the stability of the corresponding gem-diol.
Experimental Protocols
General Protocol for the Purification of this compound by Recrystallization
This protocol is a general guideline and may require optimization based on the specific impurities present in your sample.
-
Solvent Selection:
-
Begin by testing the solubility of a small amount of the crude product in various solvent systems. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Given the polar nature of the diol, consider solvent pairs such as ethanol/water, acetone/water, or ethyl acetate/hexane.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the more polar solvent (e.g., ethanol with a small percentage of water) and gently heat the mixture with stirring until the solid dissolves completely. Do not overheat, as this can promote decomposition.
-
-
Decolorization (Optional):
-
If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal or any insoluble impurities.
-
-
Crystallization:
-
If using a single solvent, allow the filtrate to cool slowly to room temperature.
-
If using a solvent pair, slowly add the less polar solvent (e.g., hexane) to the hot solution until a slight cloudiness persists. Then, add a few drops of the more polar solvent to redissolve the precipitate and allow the solution to cool slowly.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum. Avoid high temperatures.
-
General Protocol for Purification by Column Chromatography
-
Stationary Phase and Solvent System Selection:
-
Use a neutral stationary phase, such as deactivated silica gel or neutral alumina, to minimize decomposition of the gem-diol.
-
Determine an appropriate solvent system using TLC analysis with neutral plates. A good solvent system will give the desired compound an Rf value of approximately 0.3. A gradient of ethyl acetate in hexane is a common starting point for polar compounds.
-
-
Column Packing:
-
Pack the chromatography column with the chosen stationary phase as a slurry in the initial, least polar eluting solvent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluting solvent.
-
Alternatively, if the compound is not very soluble in the initial eluent, it can be adsorbed onto a small amount of the stationary phase, the solvent evaporated, and the resulting dry powder carefully added to the top of the column.
-
-
Elution:
-
Begin eluting the column with the initial solvent system.
-
Gradually increase the polarity of the eluent to move the compound down the column.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator, being careful not to heat the sample excessively.
-
Visualizations
Caption: Recrystallization workflow for the purification of this compound.
References
troubleshooting 1,2-Dichlorobutane-1,1-diol NMR spectrum interpretation
Technical Support Center: NMR Spectrum Analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals interpreting the 1H NMR spectrum of 1,2-Dichlorobutane-1,1-diol.
Frequently Asked Questions (FAQs)
Q1: What is the expected 1H NMR spectrum for a pure sample of this compound?
A pure sample of this compound is expected to show four distinct signals corresponding to the four different types of protons in its structure. The electronegative chlorine and hydroxyl groups significantly influence the chemical shifts of nearby protons, causing them to appear further downfield.
Predicted 1H NMR Data for this compound
| Proton Label | Structure Fragment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Protons Coupled To | Expected Coupling Constant (J, Hz) |
| Hᵃ | -CH₃ | 0.9 - 1.2 | Triplet (t) | Hᵇ | ~7 |
| Hᵇ | -CH₂- | 1.8 - 2.5 | Multiplet (m) | Hᵃ, Hᶜ | J(Hᵇ,Hᵃ) ≈ 7, J(Hᵇ,Hᶜ) ≈ 7 |
| Hᶜ | -CH(Cl)- | 3.8 - 4.2 | Triplet (t) | Hᵇ | ~7 |
| Hᵈ | -OH | 1.0 - 6.0 (variable, broad) | Broad Singlet (br s) | None (typically) | N/A |
Note: The chemical shift of the hydroxyl (Hᵈ) protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[1][2]
Q2: My spectrum shows unexpected peaks. What could they be?
Unexpected peaks in an NMR spectrum are typically due to impurities from the reaction or purification process.[3] Common contaminants include residual solvents.
Troubleshooting Workflow for Unexpected Peaks
Common Solvent Impurities in 1H NMR
| Solvent | Common Chemical Shift (δ, ppm) |
| Chloroform (in CDCl₃) | 7.26 |
| Water (H₂O) | ~1.56 (in CDCl₃) |
| Acetone | 2.17 |
| Dichloromethane | 5.32 |
| Ethyl Acetate | 2.05 (-C(O)CH₃), 4.12 (-OCH₂-), 1.26 (-CH₂CH₃) |
Q3: How can I definitively identify the hydroxyl (-OH) peaks?
The signal for a hydroxyl (-OH) proton can be confirmed by performing a "D₂O shake" or D₂O exchange experiment.[4][5] The deuterium in D₂O will exchange with the acidic hydroxyl protons, causing the -OH peak to significantly decrease in intensity or disappear from the spectrum.
Q4: The peaks in my spectrum are broad. What is causing this and how can I fix it?
Broad peaks can obscure coupling patterns and make integration inaccurate. Several factors can cause peak broadening.[4][6]
-
Poor Shimming: The magnetic field is not homogenous. Solution: Reshim the spectrometer before acquiring the spectrum.
-
Low Sample Solubility: The compound is not fully dissolved, creating an inhomogeneous sample. Solution: Try a different deuterated solvent in which your compound is more soluble.[4]
-
High Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Solution: Dilute the sample.
-
Paramagnetic Impurities: Presence of paramagnetic materials can cause significant broadening. Solution: Ensure glassware is clean and filter the sample if necessary.
Q5: The splitting patterns are unclear or more complex than the n+1 rule predicts. Why?
-
Signal Overlap: If the chemical shifts of two different proton signals are very close, their multiplets may overlap, creating a complex and uninterpretable pattern.[4] Solution: Try running the sample in a different solvent (e.g., benzene-d₆ or acetone-d₆), as this can alter the chemical shifts and potentially resolve the overlapping signals.[4]
-
Roofing Effect: When two coupled signals are close in chemical shift, the intensity of the peaks can become distorted. The sides of the multiplets facing each other become enhanced, while the outer sides are diminished, making them appear to "lean" toward each other.[3] This is a normal effect and can help identify which signals are coupled to each other.
Experimental Protocols
Protocol 1: Standard 1H NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of your dry, purified this compound.
-
Dissolve Sample: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Ensure Homogeneity: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Filter (If Necessary): If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool into a clean NMR tube.
-
Acquire Spectrum: Place the NMR tube in the spectrometer, and proceed with locking, shimming, and acquiring the data according to the instrument's standard operating procedure.[6]
Protocol 2: D₂O Exchange for Hydroxyl Proton Identification
-
Acquire Initial Spectrum: Follow Protocol 1 to obtain a standard 1H NMR spectrum of your sample. Note the chemical shift and integration of the suspected -OH peak(s).
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the NMR tube and shake it vigorously for several minutes to ensure thorough mixing and facilitate proton-deuterium exchange.[4]
-
Re-acquire Spectrum: Place the sample back into the spectrometer. It is not necessary to re-lock or re-shim if the sample volume has not changed significantly. Acquire a new 1H NMR spectrum.
-
Analyze: Compare the new spectrum to the original. The signal corresponding to the hydroxyl protons should have disappeared or be significantly reduced in intensity.
References
Technical Support Center: Reactions of 1,2-Dichlorobutane-1,1-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dichlorobutane-1,1-diol. The information provided is based on established principles of organic chemistry and data from analogous compounds due to the limited specific literature on this particular molecule.
Frequently Asked Questions (FAQs)
Q1: What are the expected major chemical transformations of this compound under typical reaction conditions?
A1: this compound is a geminal diol, which is the hydrate of an aldehyde. As such, it is in equilibrium with its corresponding aldehyde, 2,2-dichlorobutanal.[1][2][3][4][5] The primary transformation is the loss of water (dehydration) to form this aldehyde. The subsequent reactivity will then be dominated by the chemistry of the α,α-dichloroaldehyde.
Q2: What are the most likely byproducts to be formed in reactions involving this compound?
A2: The byproducts will primarily arise from the reactions of the intermediate 2,2-dichlorobutanal. The most common byproducts include:
-
Aldol condensation products: Self-condensation of 2,2-dichlorobutanal can occur under both acidic and basic conditions to form higher molecular weight compounds.[6][7][8][9]
-
Cannizzaro reaction products: In the presence of a strong base, 2,2-dichlorobutanal, which lacks α-hydrogens, can undergo disproportionation to yield 2,2-dichlorobutanol and 2,2-dichlorobutanoic acid.[10][11][12][13][14]
-
Elimination products: Under basic conditions, dehydrohalogenation can occur to yield chlorinated butenes.[15][16][17][18][19]
-
Substitution products: Depending on the nucleophiles present in the reaction mixture, one or both chlorine atoms may be substituted.
Q3: How can I minimize the formation of these byproducts?
A3: To minimize byproduct formation, consider the following strategies:
-
Temperature control: Lowering the reaction temperature can often reduce the rates of side reactions like aldol condensation and elimination.
-
Control of pH: Carefully select the acid or base and its concentration. For reactions sensitive to strong bases, consider using a milder, non-nucleophilic base.
-
Reaction time: Monitor the reaction progress and stop it as soon as the desired product is formed to prevent further reactions.
-
Choice of solvent: The polarity of the solvent can influence the equilibrium between the geminal diol and the aldehyde.[1]
Troubleshooting Guides
Issue 1: My reaction mixture has turned dark, and I observe a complex mixture of high molecular weight compounds in my analysis (e.g., GC-MS, LC-MS).
-
Possible Cause: This is likely due to aldol condensation and subsequent polymerization of the resulting α,β-unsaturated aldehydes.[8][9]
-
Troubleshooting Steps:
-
Re-evaluate your reaction conditions: If using a base, try a weaker base or a lower concentration. If the reaction is run at elevated temperatures, try running it at a lower temperature.
-
Shorten the reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Analytical Identification: Use GC-MS to identify potential aldol adducts and their dehydration products. Look for masses corresponding to dimers and trimers of 2,2-dichlorobutanal.
-
Issue 2: My product yield is low, and I have identified significant amounts of an alcohol and a carboxylic acid with similar carbon backbones to my starting material.
-
Possible Cause: This is a strong indication of a Cannizzaro reaction, which occurs in the presence of a strong base with aldehydes that do not have α-hydrogens.[10][11][12]
-
Troubleshooting Steps:
-
Change the base: Avoid strong bases like NaOH or KOH. Consider using a weaker base such as an amine or a carbonate.
-
Temperature: The Cannizzaro reaction is often promoted by higher temperatures. Running the reaction at a lower temperature may suppress this side reaction.
-
Crossed Cannizzaro: If your reaction requires a strong base, consider adding a sacrificial aldehyde like formaldehyde, which is more readily oxidized, in a crossed Cannizzaro reaction.[13]
-
Issue 3: I am observing unexpected peaks in my GC-MS that suggest the loss of chlorine from my molecule.
-
Possible Cause: This is likely due to elimination reactions (dehydrohalogenation) to form various chlorinated butenes or dienes.[15][16][17]
-
Troubleshooting Steps:
-
Base Selection: Use a non-nucleophilic, sterically hindered base if dehydrohalogenation is a problem.
-
Temperature Control: Elimination reactions are often favored at higher temperatures.
-
Analytical Confirmation: Use GC-MS to identify the mass of the byproducts and compare their fragmentation patterns with known chlorinated butenes.
-
Data Presentation
Table 1: Hypothetical Distribution of Byproducts in a Reaction of this compound under Various Conditions
| Condition ID | Base | Base Conc. (M) | Temperature (°C) | Desired Product (%) | Aldol Products (%) | Cannizzaro Products (%) | Elimination Products (%) |
| A | NaOH | 2.0 | 80 | 30 | 25 | 40 | 5 |
| B | NaOH | 0.5 | 25 | 65 | 15 | 15 | 5 |
| C | K₂CO₃ | 1.0 | 25 | 85 | 10 | <1 | 4 |
| D | Et₃N | 1.0 | 25 | 90 | 5 | <1 | 5 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific reaction.
Experimental Protocols
Protocol 1: General Procedure for a Base-Catalyzed Reaction of this compound
-
Dissolve this compound in an appropriate solvent (e.g., THF, Dioxane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the base (e.g., triethylamine, potassium carbonate) to the reaction mixture.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Identification of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, hexane).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms) is often suitable for separating chlorinated hydrocarbons.
-
Injection: 1 µL splitless injection.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 250 °C) to elute a wide range of compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 35) to a high m/z (e.g., 500) to capture a wide range of potential byproducts.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and the desired product.
-
For unknown peaks, analyze the mass spectrum. Look for characteristic isotopic patterns of chlorine-containing compounds.
-
Compare the obtained mass spectra with library databases (e.g., NIST) for tentative identification.
-
Mandatory Visualizations
Caption: Potential byproduct formation pathways from this compound.
Caption: Troubleshooting workflow for identifying unknown byproducts.
References
- 1. fiveable.me [fiveable.me]
- 2. orgosolver.com [orgosolver.com]
- 3. quora.com [quora.com]
- 4. Geminal diol - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chlorination Aldol :: The Britton group [brittonsfu.com]
- 7. Aldol condensation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aldol Condensation [organic-chemistry.org]
- 10. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 11. adichemistry.com [adichemistry.com]
- 12. byjus.com [byjus.com]
- 13. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 14. Cannizzaro Reaction [organic-chemistry.org]
- 15. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 18. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 19. Vicinal dihalide | chemical compound | Britannica [britannica.com]
Technical Support Center: Stabilization of Geminal Diols with Electron-Withdrawing Groups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stabilization of geminal diols with electron-withdrawing groups.
Frequently Asked Questions (FAQs)
Q1: Why are most geminal diols unstable?
Geminal diols, which feature two hydroxyl groups on the same carbon atom, are generally unstable for two primary reasons:
-
Steric Hindrance: The two hydroxyl groups are in close proximity, leading to steric strain.
-
Electronic Repulsion: Lone pair-lone pair repulsion between the two oxygen atoms destabilizes the molecule.[1]
This instability drives the spontaneous dehydration of the geminal diol to form a more stable carbonyl compound (an aldehyde or a ketone).[1][2][3] This reaction is a reversible equilibrium, but for most simple aldehydes and ketones, the equilibrium lies far towards the carbonyl form.[3][4]
Q2: How do electron-withdrawing groups stabilize geminal diols?
Electron-withdrawing groups (EWGs) are key to stabilizing geminal diols. They function by:
-
Inductive Effect: EWGs pull electron density away from the carbon atom bearing the hydroxyl groups. This reduces the electron-electron repulsion between the oxygen atoms, thereby stabilizing the geminal diol structure.
-
Destabilization of the Carbonyl Form: The same inductive effect that stabilizes the diol destabilizes the corresponding carbonyl compound. The EWGs increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by water to form the hydrate.[5][6]
-
Intramolecular Hydrogen Bonding: In some cases, the geometry of the molecule allows for the formation of intramolecular hydrogen bonds between the two hydroxyl groups, which adds to the stability of the geminal diol.[6][7]
Q3: What are some common examples of stable geminal diols?
Classic examples of stable geminal diols, often used in research and industry, include:
-
Chloral Hydrate: The trichloromethyl group (-CCl₃) is a powerful electron-withdrawing group that makes chloral hydrate a stable, crystalline solid.[2][4] It is used as a sedative and hypnotic.[5]
-
Ninhydrin: The two adjacent carbonyl groups on the indane ring act as strong electron-withdrawing groups, stabilizing the central geminal diol. Ninhydrin is widely used in analytical chemistry to detect amino acids.
-
Hexafluoroacetone Hydrate: The two trifluoromethyl groups (-CF₃) are extremely potent electron-withdrawing groups, leading to a very stable geminal diol.[8]
Q4: Are there any drugs that are geminal diols or utilize them in their synthesis?
Yes, the geminal diol motif is found in or is crucial for the synthesis of several therapeutic agents. For instance, certain inhibitors of serine proteases feature an electrophilic ketone or aldehyde that forms a stable geminal diol-like tetrahedral intermediate upon binding to the active site serine residue.[9][10] While not a geminal diol itself, the synthesis of the antiviral drug Telaprevir involves intermediates where the stereochemistry of hydroxyl and amino groups is critical, a concept related to geminal diol chemistry.[11][12] Additionally, natural toxins like Saxitoxin contain a stable hydrated ketone functionality, which is a geminal diol, crucial for its biological activity.[5][13]
Troubleshooting Guide
Issue 1: My geminal diol is unstable and reverts to the carbonyl compound during workup or isolation.
-
Possible Cause: The equilibrium between the geminal diol and the carbonyl compound favors the carbonyl form, especially upon removal of water.
-
Solution:
-
Workup at Low Temperature: Perform all extractions and washes at low temperatures to minimize dehydration.
-
Use of Anhydrous Solvents: After the initial aqueous reaction, switch to anhydrous solvents for subsequent steps to prevent water-mediated decomposition.
-
Avoid Strong Acids or Bases: Both acid and base can catalyze the dehydration of the geminal diol.[5] Use neutral conditions for workup whenever possible.
-
Direct Crystallization: If the geminal diol is a solid, attempt to crystallize it directly from the reaction mixture by adding a co-solvent in which the diol is less soluble, avoiding a full aqueous workup.
-
Issue 2: The yield of my geminal diol synthesis is low.
-
Possible Cause: The equilibrium of the hydration reaction is not sufficiently shifted towards the geminal diol.
-
Solution:
-
Increase Water Concentration: According to Le Chatelier's principle, increasing the concentration of water can shift the equilibrium towards the formation of the geminal diol.
-
Use a More Powerful Electron-Withdrawing Group: If the molecular design allows, consider incorporating a stronger electron-withdrawing group to further stabilize the geminal diol.
-
Optimize Reaction Time and Temperature: For some hydration reactions, prolonged reaction times or elevated temperatures might be necessary to reach equilibrium. However, be mindful of potential side reactions.
-
Issue 3: I am having difficulty characterizing my geminal diol.
-
Possible Cause: The geminal diol may be in equilibrium with the carbonyl form in the characterization solvent, leading to complex spectra.
-
Solution:
-
NMR Spectroscopy: Use aprotic solvents like DMSO-d₆ for ¹H and ¹³C NMR to minimize exchange with deuterium and observe the hydroxyl protons. The carbon bearing the two hydroxyl groups typically appears in the range of 80-100 ppm in the ¹³C NMR spectrum.
-
Infrared (IR) Spectroscopy: Look for a broad O-H stretching band around 3300-3500 cm⁻¹ and the absence of a strong C=O stretching band around 1700 cm⁻¹.
-
X-ray Crystallography: For crystalline geminal diols, single-crystal X-ray diffraction provides unambiguous structural confirmation.
-
Data Presentation
Table 1: Equilibrium Constants (Khyd) for the Hydration of Various Carbonyl Compounds
| Carbonyl Compound | Electron-Withdrawing Group(s) | Khyd = [gem-diol]/[carbonyl] | Reference |
| Formaldehyde | None | 2.2 x 10³ | |
| Acetaldehyde | -CH₃ (electron-donating) | 1.06 | |
| Acetone | Two -CH₃ (electron-donating) | 2 x 10⁻³ | |
| Chloral | -CCl₃ | 2.8 x 10⁴ | |
| Hexafluoroacetone | Two -CF₃ | 1.2 x 10⁶ | [8] |
| Pyruvic Acid | -COOH | 0.8 | |
| Ninhydrin | Two adjacent C=O | Favorable |
Note: Khyd values can vary with temperature and solvent.
Experimental Protocols
Protocol 1: Synthesis of Chloral Hydrate
This protocol describes the synthesis of chloral hydrate via the chlorination of ethanol.
Materials:
-
Ethanol
-
Chlorine gas
-
Water
-
Sulfuric acid (concentrated)
-
Reaction vessel with gas inlet and outlet
-
Distillation apparatus
Procedure:
-
In a suitable reaction vessel, react ethanol with chlorine gas in an acidic solution. The temperature should be gradually increased from 0 °C to 90 °C.
-
Chloral is formed as an intermediate and is subsequently hydrated in situ to chloral hydrate.
-
Distill the chloral hydrate from the reaction mixture.
-
For purification, mix the distilled chloral hydrate with concentrated sulfuric acid.
-
Separate the heavier chloral hydrate layer and distill it through a fractionating column.
Characterization:
-
Melting Point: 57 °C
-
¹H NMR (DMSO-d₆): δ ~5.2 (s, 1H, CH), ~7.5 (s, 2H, OH)
-
¹³C NMR (DMSO-d₆): δ ~98 (CCl₃), ~102 (CH(OH)₂)
Protocol 2: Synthesis of Ninhydrin Hydrate
This protocol details the synthesis of ninhydrin hydrate from indan-1,3-dione.
Materials:
-
Indan-1,3-dione
-
Selenium dioxide
-
Dioxane
-
Water
-
Microwave synthesizer
-
Silica gel for chromatography
-
Ethyl acetate
-
Cyclohexane
Procedure:
-
In a sealed microwave reaction vessel, combine indan-1,3-dione, selenium dioxide, dioxane, and water.
-
Irradiate the mixture in a microwave synthesizer at 180 °C for 5 minutes.
-
Cool the reaction vessel to room temperature.
-
Transfer the mixture to a round-bottom flask and wash the vessel with acetone.
-
Add silica gel to the mixture and evaporate the solvents under reduced pressure.
-
Purify the resulting solid by flash chromatography using an ethyl acetate/cyclohexane gradient to yield ninhydrin hydrate.
Characterization:
-
Melting Point: 241-243 °C (decomposes)
-
IR (KBr, cm⁻¹): ~3300 (broad, O-H), ~1740, 1710 (C=O)
-
¹H NMR (DMSO-d₆): δ ~7.8-8.0 (m, 4H, Ar-H), ~8.5 (s, 2H, OH)
Visualizations
Caption: Equilibrium between a carbonyl compound and its corresponding geminal diol.
Caption: General experimental workflow for the synthesis and characterization of a stable geminal diol.
Caption: Mechanism of geminal diol stabilization by an electron-withdrawing group (EWG).
References
- 1. Saxitoxin [eurobiotox.eu]
- 2. researchgate.net [researchgate.net]
- 3. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Saxitoxin: A Comprehensive Review of Its History, Structure, Toxicology, Biosynthesis, Detection, and Preventive Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REVIEW OF SERINE PROTEASE INHIBITORS: DEVELOPMENT AND APPLICATIONS [bpsa.journals.ekb.eg]
- 6. Serine Protease Inhibition by a Silanediol Peptidomimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Saxitoxin - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of Doxercalciferol? [synapse.patsnap.com]
- 13. Mechanism of Action for Hectorol® (doxercalciferol) | HCP Site [hectorol.com]
Technical Support Center: Managing Acidic Byproducts in 1,2-Dichlorobutane-1,1-diol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dichlorobutane-1,1-diol. The focus is on the effective management of acidic byproducts, primarily hydrochloric acid (HCl), which are commonly generated during its reactions.
Troubleshooting Guide
Reactions involving this compound can be sensitive to acidic conditions, which can lead to side reactions and product degradation. Below are common issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Acid-catalyzed decomposition: The presence of HCl can promote unwanted side reactions such as elimination or rearrangement.[1][2][3][4][5] - Incomplete reaction: Insufficient reaction time or temperature. - Hydrolysis of the diol: The gem-diol functionality may be unstable in strongly acidic or basic conditions.[6][7] | - Use of an acid scavenger: Incorporate a non-nucleophilic base (e.g., proton sponge, hindered amine) or an inorganic base (e.g., anhydrous K₂CO₃, Na₂CO₃) in the reaction mixture to neutralize HCl as it is formed. - Optimize reaction conditions: Systematically vary time, temperature, and stoichiometry. - Controlled workup: Quench the reaction with a cold, dilute basic solution to neutralize acid before it can cause degradation during workup.[8][9][10] |
| Formation of Unsaturated Byproducts (e.g., Chloro-butenes) | Elimination reaction: The 1,2-dichloro substitution pattern makes the compound susceptible to base- or acid-catalyzed elimination of HCl to form alkenes.[1][2][3][4][5] | - Careful selection of base: If a base is required for the reaction, use a non-nucleophilic, sterically hindered base to minimize its role in elimination. - Low reaction temperature: Elimination reactions are often favored at higher temperatures. - Prompt neutralization: Neutralize generated HCl quickly to prevent it from catalyzing elimination. |
| Product Degradation During Workup/Purification | Residual acid: Trace amounts of HCl remaining after the reaction can cause decomposition on the rotary evaporator or during chromatographic purification. | - Thorough washing: Wash the organic layer with a dilute basic solution (e.g., saturated NaHCO₃ solution) until the aqueous layer is basic (test with pH paper).[10] Follow with a brine wash to remove residual water and dissolved salts. - Use of a basic stationary phase: For chromatography, consider using a stationary phase that has been neutralized (e.g., silica gel treated with triethylamine). |
| Inconsistent Reaction Outcomes | Variable amounts of HCl: The rate of HCl generation may not be consistent across experiments, leading to different reaction pathways dominating. | - Standardize procedures: Ensure consistent quality of starting materials and solvents. - Monitor reaction pH: If feasible, use pH indicators or a pH probe to monitor the acidity of the reaction mixture. - Quantitative analysis of HCl: For process development, consider quantitative analysis of HCl to understand its impact on the reaction.[11][12] |
Frequently Asked Questions (FAQs)
Q1: What are the primary acidic byproducts in reactions with this compound?
A1: The primary acidic byproduct is hydrochloric acid (HCl). This is typically formed through elimination reactions or other decomposition pathways where a chlorine atom is removed along with a proton from an adjacent carbon.
Q2: How can I neutralize HCl during the reaction (in-situ)?
A2: You can use an acid scavenger. The choice of scavenger depends on the reaction conditions:
-
Inorganic Bases: Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can be effective and are easily removed by filtration.
-
Sterically Hindered Amines: Non-nucleophilic organic bases like proton sponge (1,8-bis(dimethylamino)naphthalene) or diisopropylethylamine (DIPEA) can be used to trap HCl without interfering with many reactions.
Q3: What is the best way to quench a reaction involving this compound to neutralize acidic byproducts?
A3: A common and effective method is to pour the reaction mixture into a cold, saturated solution of sodium bicarbonate (NaHCO₃).[8][10] The cold temperature minimizes heat generation from the neutralization, and NaHCO₃ is a mild base that is unlikely to cause unwanted side reactions. Always add the reaction mixture to the bicarbonate solution slowly with good stirring to control the release of CO₂ gas.
Q4: How do I perform an effective aqueous workup to remove all acidic residues?
A4: After quenching, perform a liquid-liquid extraction. Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (repeat until the aqueous layer is basic).
-
Water.
-
Saturated NaCl solution (brine) to remove dissolved water and some polar impurities. Finally, dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄ before solvent removal.[10]
Q5: Can I use a strong base like sodium hydroxide (NaOH) for neutralization?
A5: It is generally not recommended to use strong bases like NaOH for the initial quench or washing, as they can promote the hydrolysis of other functional groups or catalyze undesired condensation or elimination reactions.[6] A milder base like NaHCO₃ or K₂CO₃ is usually a safer choice.
Experimental Protocols
Protocol 1: General Procedure for a Reaction with In-Situ Acid Scavenging
-
To a stirred solution of this compound and other reactants in an appropriate anhydrous solvent, add 1.5-2.0 equivalents of anhydrous potassium carbonate (K₂CO₃).
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove the K₂CO₃ and any salts formed.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washes and proceed with the aqueous workup as described in the FAQ section.
Protocol 2: Standard Quenching and Workup Procedure
-
Once the reaction is complete, cool the reaction vessel in an ice bath.
-
In a separate flask, prepare a saturated solution of sodium bicarbonate. The volume should be roughly equal to the volume of the reaction mixture.
-
Slowly, and with vigorous stirring, add the reaction mixture to the sodium bicarbonate solution. Be cautious of gas evolution (CO₂).
-
Transfer the mixture to a separatory funnel.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Separate the layers.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Visualizations
Caption: Experimental workflow for reactions involving this compound, highlighting key steps for managing acidic byproducts.
Caption: Potential reaction pathways for this compound, illustrating the role of HCl in forming undesired byproducts.
References
- 1. quora.com [quora.com]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. youtube.com [youtube.com]
- 4. The E2 Reaction [iverson.cm.utexas.edu]
- 5. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 6. web.viu.ca [web.viu.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for 1,2-Dichlorobutane-1,1-diol Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the workup of reactions involving 1,2-Dichlorobutane-1,1-diol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound under typical workup conditions?
A1: this compound is a geminal diol. While many simple geminal diols are unstable and readily dehydrate to their corresponding aldehyde, the presence of two electron-withdrawing chlorine atoms on the adjacent carbon significantly stabilizes the diol form. This is analogous to the stability of chloral hydrate.[1][2] However, it still exists in equilibrium with its aldehyde form, 2,3-dichlorobutanal. The stability is sensitive to pH and temperature.
Q2: What is the primary impurity I should expect after the workup?
A2: The most common impurity is likely to be the corresponding aldehyde, 2,3-dichlorobutanal, formed from the dehydration of the geminal diol. The extent of this impurity will depend on the conditions of the workup, particularly temperature and pH.
Q3: Can I use a strong base during the workup?
A3: It is highly discouraged. Strong bases can deprotonate the hydroxyl groups and promote the elimination of HCl, leading to the formation of α-chloro-α,β-unsaturated aldehydes or other undesired byproducts. Use of mild bases like sodium bicarbonate for neutralization is recommended.
Q4: Is this compound volatile?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Product | Decomposition during workup: Exposure to high temperatures or acidic/basic conditions can cause the geminal diol to dehydrate or decompose. | Maintain a low temperature (0-5 °C) throughout the workup. Ensure all aqueous solutions are pH neutral or slightly acidic. Use a mild drying agent. |
| Product loss during extraction: The diol's polarity may lead to poor partitioning into less polar organic solvents. | Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions. To decrease the polarity of the aqueous layer and drive the product into the organic phase, you can saturate the aqueous layer with sodium chloride. | |
| Presence of Aldehyde Impurity | Dehydration of the geminal diol: This is the most common decomposition pathway. | Minimize heating during solvent removal. Use rotary evaporation at low temperature and moderate vacuum. For final purification, consider chromatography. |
| Formation of Colored Byproducts | Reaction with base: Strong bases can lead to complex side reactions and polymerization of the resulting aldehyde. | Avoid strong bases. Use a dilute solution of a weak base like sodium bicarbonate for neutralization, and add it slowly while monitoring the pH. |
| Emulsion Formation During Extraction | High concentration of polar compounds: The presence of the diol and other polar species can lead to the formation of stable emulsions. | Add brine (saturated NaCl solution) to the separatory funnel to break up the emulsion. If the emulsion persists, filtration through a pad of celite may be effective. |
| Difficulty in Removing Water | Hygroscopic nature of the product: The hydroxyl groups can retain water. | Use a high-capacity drying agent like anhydrous sodium sulfate or magnesium sulfate. Allow sufficient time for drying before filtration. |
Experimental Protocols
General Workup Procedure for this compound
This protocol assumes the reaction mixture is in an organic solvent.
-
Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is miscible with water, dilute with an appropriate immiscible organic solvent (e.g., ethyl acetate). Extract the aqueous layer three times with the organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was acidic).
-
Brine (saturated aqueous NaCl solution).
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator at low temperature (≤ 30 °C).
-
Purification: If necessary, purify the crude product by column chromatography on silica gel, using a solvent system such as hexane/ethyl acetate.
Visualizations
Equilibrium of this compound
Caption: Equilibrium between this compound and its aldehyde form.
Experimental Workflow for Workup
Caption: General workflow for the workup of this compound reactions.
References
effect of temperature on 1,2-Dichlorobutane-1,1-diol stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dichlorobutane-1,1-diol. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a geminal diol, meaning it has two hydroxyl (-OH) groups attached to the same carbon atom.[1] Gem-diols are often in equilibrium with their corresponding aldehyde or ketone. In this case, this compound is the hydrate form of 1,2-dichlorobutanal. Generally, gem-diols can be unstable and their stability is influenced by factors such as the presence of electron-withdrawing groups.[2][3][4]
Q2: What is the expected stability of this compound at room temperature?
Q3: How should I store this compound to ensure its stability?
A3: Based on general handling procedures for similar chlorinated compounds, it is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] It should be kept away from heat, sparks, and open flames.[6][8] For long-term storage, refrigeration may be considered to minimize potential degradation, although specific temperature recommendations are not available.
Troubleshooting Guide
Issue 1: Unexpected reaction outcomes or low yield.
-
Possible Cause: Degradation of this compound. The gem-diol may be reverting to its aldehyde form or undergoing other decomposition reactions, especially if heated.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Before use, analyze a small sample of the starting material by a suitable method (e.g., NMR, IR spectroscopy) to confirm the presence of the gem-diol and the absence of significant impurities.
-
Control Reaction Temperature: Avoid high temperatures during your experiment. If heating is necessary, perform it for the minimum time required and consider running the reaction at a lower temperature for a longer duration.
-
pH Control: The stability of gem-diols can be pH-dependent. Ensure the reaction medium is not strongly acidic or basic, unless required by the protocol. Buffer the reaction mixture if necessary.
-
Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Issue 2: Inconsistent results between experimental batches.
-
Possible Cause: Variable purity or degradation of this compound between batches.
-
Troubleshooting Steps:
-
Standardize Storage Conditions: Ensure all batches are stored under the same recommended conditions (cool, dry, and dark).
-
Aliquot the Reagent: Upon receiving a new batch, consider aliquoting it into smaller, single-use containers to minimize exposure of the bulk material to the atmosphere with each use.
-
Perform Quality Control: Before using a new batch, perform a quick quality control check (e.g., melting point, TLC) to compare it with previous batches.
-
Data Presentation
The following table summarizes the hypothetical stability of this compound at different temperatures based on general chemical principles for gem-diols. Note: This data is illustrative and not based on experimental results for this specific compound.
| Temperature (°C) | Expected Stability | Potential Decomposition Products | Recommended Storage |
| -20 | High | Minimal degradation | Long-term |
| 4 | Good | Slow degradation possible over time | Short to medium-term |
| 25 (Room Temp) | Moderate | Reversion to 1,2-dichlorobutanal, potential for elimination or other side reactions | Short-term |
| >40 | Low | Accelerated decomposition expected | Not recommended |
Experimental Protocols
Protocol for Assessing Thermal Stability by NMR Spectroscopy
-
Sample Preparation: Dissolve a known concentration of this compound in a deuterated solvent (e.g., DMSO-d6, as it can stabilize hydroxyl protons) in an NMR tube.
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum at room temperature. Integrate the peaks corresponding to the gem-diol and any visible impurities or degradation products (e.g., the aldehyde proton).
-
Heating: Increase the temperature of the NMR probe by a set increment (e.g., 10°C).
-
Acquisition at Elevated Temperature: Allow the sample to equilibrate for a specified time (e.g., 15 minutes) at the new temperature and acquire another ¹H NMR spectrum.
-
Repeat: Repeat steps 3 and 4 at increasing temperatures until significant degradation is observed.
-
Data Analysis: Analyze the spectra to determine the relative integrals of the gem-diol and its degradation products at each temperature. This will provide a semi-quantitative measure of thermal stability.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential decomposition pathway.
References
- 1. This compound | C4H8Cl2O2 | CID 54433588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. api.pageplace.de [api.pageplace.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Solvent Effects on the Reactivity of 1,2-Dichlorobutane-1,1-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dichlorobutane-1,1-diol. The information focuses on understanding and mitigating the impact of solvent choice on the reactivity and stability of this gem-diol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a geminal diol, meaning it has two hydroxyl groups attached to the same carbon atom.[1] Gem-diols are often unstable and can exist in equilibrium with their corresponding carbonyl compounds, in this case, 2-chloro-1-butanal.[2][3] However, the presence of electron-withdrawing chlorine atoms on adjacent carbons is expected to stabilize the gem-diol form through inductive effects.[2] Understanding this equilibrium is crucial as the solvent can significantly influence its position and the subsequent reactivity of the molecule.
Q2: How does the choice of solvent affect the stability of this compound?
The stability of the gem-diol is influenced by the solvent's ability to solvate the different species in the equilibrium.
-
Protic solvents (e.g., water, methanol, ethanol) can stabilize the gem-diol form through hydrogen bonding with the hydroxyl groups.[4]
-
Aprotic polar solvents (e.g., DMSO, DMF) can also stabilize the gem-diol through dipole-dipole interactions.[4]
-
Nonpolar solvents (e.g., hexane, toluene) will likely favor the less polar aldehyde form, shifting the equilibrium away from the gem-diol.
Q3: What are the expected decomposition products of this compound in different solvents?
The primary decomposition pathway is dehydration to form 2-chloro-1-butanal. The rate of this dehydration can be influenced by the solvent. In protic solvents, this process can be acid or base-catalyzed.[3] Further reactions, such as elimination of HCl or substitution of the chlorine atoms, may also occur depending on the reaction conditions and the nucleophilicity of the solvent.
Q4: Can I expect different reaction outcomes when using protic versus aprotic solvents?
Yes. In protic solvents , you might observe reactions involving the solvent as a nucleophile (solvolysis). These solvents can also facilitate proton transfer, potentially catalyzing dehydration.[4] In aprotic solvents , the intrinsic reactivity of any added nucleophiles will be more pronounced.[4] For example, a reaction with a strong nucleophile will likely be faster in an aprotic solvent.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product | Equilibrium shift: The solvent may be favoring the unreactive form of the starting material. | Consider a solvent that better stabilizes the desired reactant form. For reactions of the gem-diol, use a polar protic or aprotic solvent. |
| Decomposition: The starting material may be decomposing under the reaction conditions. | Lower the reaction temperature. Use a less reactive solvent. Analyze for the presence of 2-chloro-1-butanal. | |
| Formation of unexpected byproducts | Solvent participation: The solvent may be acting as a reactant or catalyst. | Switch to a less reactive (non-nucleophilic and aprotic) solvent. |
| Side reactions: The reaction conditions may be promoting side reactions like elimination or substitution. | Modify the reaction temperature or use a more selective reagent. | |
| Inconsistent reaction rates | Water content: Trace amounts of water in aprotic solvents can significantly alter reactivity. | Ensure rigorous drying of solvents and glassware. |
| Solvent polarity: Minor variations in solvent polarity can affect reaction kinetics. | Use high-purity, anhydrous solvents from a reliable source. | |
| Difficulty in isolating the product | Product solubility: The product may be highly soluble in the reaction solvent. | Choose a solvent in which the product is less soluble to facilitate precipitation or extraction. |
| Emulsion formation during workup | Solvent miscibility: The reaction solvent may be partially miscible with the extraction solvent. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound in Various Solvents
-
Preparation: Prepare stock solutions of this compound (e.g., 10 mg/mL) in a range of anhydrous solvents (e.g., Methanol, Acetonitrile, Dichloromethane, Toluene).
-
Incubation: Aliquot the solutions into sealed vials and maintain them at a constant temperature (e.g., 25 °C).
-
Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from each vial.
-
Analysis: Immediately analyze the samples by a suitable method such as ¹H NMR or GC-MS to determine the ratio of this compound to its dehydration product, 2-chloro-1-butanal.
-
Data Presentation: Tabulate the percentage of the gem-diol remaining at each time point for each solvent.
Protocol 2: General Procedure for a Nucleophilic Substitution Reaction
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent (e.g., DMF or THF).
-
Reagent Addition: Add the nucleophile (e.g., sodium azide) portion-wise at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Quench the reaction with an appropriate reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer (e.g., with anhydrous sodium sulfate), and purify the product using column chromatography, distillation, or recrystallization.
Data Presentation
Table 1: Hypothetical Stability of this compound in Various Solvents at 25°C
| Solvent | Dielectric Constant | Hydrogen Bond Donor | % Gem-diol remaining after 24h |
| Water | 78.5 | Yes | 95% |
| Methanol | 32.7 | Yes | 88% |
| DMSO | 47.2 | No | 82% |
| Acetonitrile | 37.5 | No | 75% |
| Dichloromethane | 9.1 | No | 60% |
| Toluene | 2.4 | No | 45% |
Table 2: Hypothetical Yield of a Nucleophilic Substitution Product with Nucleophile 'X'
| Solvent | Solvent Type | Reaction Time (h) | Product Yield (%) |
| DMF | Polar Aprotic | 6 | 85 |
| THF | Nonpolar Aprotic | 12 | 65 |
| Ethanol | Polar Protic | 24 | 40 (with solvolysis byproduct) |
| Toluene | Nonpolar | 48 | <10 |
Visualizations
Caption: Solvent effects on the equilibrium of this compound.
Caption: General experimental workflow for studying reactivity.
References
Technical Support Center: Catalyst Poisoning in Reactions with 1,2-Dichlorobutane-1,1-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning during chemical reactions involving 1,2-Dichlorobutane-1,1-diol. The information is presented in a question-and-answer format to directly address specific experimental issues.
Troubleshooting Guides
Issue: Rapid Decrease in Reaction Rate and Conversion
Q1: My reaction using a palladium-based catalyst has suddenly slowed down or stopped completely. What could be the cause?
A1: A rapid decline in catalytic activity is a classic symptom of catalyst poisoning. In reactions with chlorinated compounds like this compound, the most likely poison is the hydrogen chloride (HCl) generated as a byproduct.[1][2] This HCl can adsorb onto the active sites of the palladium catalyst, deactivating it.[1] Other potential causes include the presence of other impurities in the reactants or solvent, such as sulfur compounds, which are known poisons for palladium catalysts.[3][4]
Troubleshooting Steps:
-
Analyze Reaction Byproducts: Confirm the presence of HCl in your reaction mixture.
-
Introduce a Base: Add a non-reactive base to the reaction to act as an HCl scavenger.[2] This can neutralize the HCl as it is formed, preventing it from poisoning the catalyst.
-
Purify Reactants and Solvents: Ensure all starting materials and the solvent are free from potential catalyst poisons like sulfur or other halides.
-
Catalyst Regeneration: If poisoning has already occurred, the catalyst may need to be regenerated.
Q2: I am using a nickel-based catalyst and observing a gradual loss of activity over several runs. What is the likely deactivation mechanism?
A2: For nickel catalysts, deactivation in the presence of chlorinated compounds can occur through the formation of nickel(II) chloride (NiCl2) on the catalyst surface, which is inactive for the desired reaction.[5] This leads to an irreversible deactivation of the catalyst.[5] Additionally, at elevated temperatures, sintering of the nickel particles can occur, reducing the active surface area.
Troubleshooting Steps:
-
Optimize Reaction Temperature: If possible, lower the reaction temperature to minimize sintering.
-
Consider Catalyst Support: The choice of support can influence the stability of the nickel catalyst.
-
Bimetallic Catalysts: In some cases, using a bimetallic catalyst, such as Pd-Ni, can enhance activity and stability.[1][5]
-
Regeneration is Difficult: Be aware that regeneration of nickel catalysts poisoned by chlorine is often challenging.
Frequently Asked Questions (FAQs)
Q3: What are the common visual indicators of catalyst poisoning in my reactor?
A3: While not always visually apparent, you might observe a change in the color of the catalyst bed or the reaction mixture. However, the primary indicator of catalyst poisoning is a significant and often rapid decrease in the reaction rate and product yield.[4]
Q4: Can I regenerate a palladium catalyst poisoned by this compound or its byproducts?
A4: Yes, regeneration of palladium catalysts poisoned by chlorinated compounds is often possible. Common methods include in-situ gas flow regeneration.[6] Treatment with a flow of air or an inert gas at elevated temperatures can remove carbonaceous deposits, while a hydrogen flow may be used in some cases to reduce oxidized palladium species.[6]
Q5: Are there any catalysts that are more resistant to poisoning by chlorinated compounds?
A5: While palladium is a highly active catalyst for hydrodechlorination, its susceptibility to poisoning is a known issue.[2][7] Research into more poison-resistant catalysts is ongoing. Some studies suggest that the choice of catalyst support can impact resistance to deactivation.[7] Bimetallic catalysts, such as palladium-iron (Pd-Fe), have also been shown to exhibit increased resistance to HCl poisoning.[1]
Q6: How can I prevent catalyst poisoning in the first place?
A6: Proactive measures are the most effective way to manage catalyst poisoning. Key strategies include:
-
Feedstock Purification: Rigorously purify all reactants and solvents to remove any potential catalyst poisons.[4]
-
Use of a Scavenger: Incorporate a base into the reaction mixture to neutralize acidic byproducts like HCl.[2]
-
Optimize Reaction Conditions: Operate at the lowest effective temperature to minimize side reactions and catalyst sintering.
-
Catalyst Selection: Choose a catalyst and support known for its stability in the presence of chlorinated compounds.
Quantitative Data Summary
| Catalyst System | Substrate | Poison | Effect on Conversion | Reference |
| Pd/Al2O3 | Trichloroethylene | Chloride ions | Lowered catalytic activity due to the formation of Pd-Cl complexes and leaching of the active metal. | [7] |
| Pd/C | Dichloromethane | HCl | Significant increase in surface chlorine concentration, leading to the conversion of active Pd(0) to inactive Pd(n+). | [6] |
Experimental Protocols
Protocol 1: In-situ Regeneration of a Poisoned Palladium Catalyst
Objective: To restore the activity of a palladium catalyst poisoned by HCl generated during the reaction.
Materials:
-
Poisoned Palladium Catalyst
-
High-purity air or nitrogen gas
-
Tube furnace or similar heating apparatus
-
Gas flow controllers
Procedure:
-
After the reaction, carefully remove the reaction mixture from the catalyst.
-
Wash the catalyst with a suitable solvent to remove any adsorbed organic species.
-
Place the catalyst in a tube furnace.
-
Initiate a flow of high-purity air or nitrogen over the catalyst bed.
-
Slowly ramp the temperature to 250-400°C. The optimal temperature will depend on the specific catalyst and support.
-
Hold at this temperature for several hours (e.g., 12 hours) under continuous gas flow.[6]
-
Cool the catalyst to room temperature under the gas flow.
-
The regenerated catalyst is now ready for use or characterization.
Note: The effectiveness of regeneration should be confirmed by characterization techniques and by testing its activity in a subsequent reaction.
Visualizations
Caption: General pathway of catalyst poisoning by HCl byproduct.
Caption: Troubleshooting workflow for decreased reaction rates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Green Chemistry for the Transformation of Chlorinated Wastes: Catalytic Hydrodechlorination on Pd-Ni and Pd-Fe Bimetallic Catalysts Supported on SiO2 [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,2-Dichlorobutane-1,1-diol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1,2-Dichlorobutane-1,1-diol. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My purified this compound appears to be degrading over time, indicated by a change in spectroscopic readings (e.g., appearance of a carbonyl peak in IR spectroscopy). What is happening and how can I prevent it?
A1: this compound is a geminal diol, a class of compounds that are often unstable and can readily dehydrate to form the corresponding aldehyde, in this case, 2,3-dichlorobutanal.[1][2][3] This equilibrium is a common issue with geminal diols. The presence of two electron-withdrawing chlorine atoms on adjacent carbons can influence the stability of the diol.[4][5]
Troubleshooting Steps:
-
Storage: Store the purified compound at low temperatures (e.g., ≤ 4°C) in an anhydrous environment to minimize dehydration.
-
pH Control: Avoid acidic or basic conditions during workup and storage, as these can catalyze the dehydration reaction.[1] Ensure all solvents and reagents are neutral.
-
Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can also lead to degradation.
Q2: I am observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?
A2: The impurities in your sample will largely depend on the synthetic route used to prepare this compound. A plausible synthesis involves the hydration of 2,3-dichlorobutanal. Based on this, the likely impurities are:
-
2,3-Dichlorobutanal: The aldehyde precursor or the dehydration product of the diol.
-
Unreacted Starting Materials: If the synthesis involved the chlorination of butanal, you might have residual butanal or monochlorinated butanal isomers.
-
Byproducts of Chlorination: Over-chlorination can lead to trichlorinated butanal or other chlorinated byproducts.
-
Solvent Residues: Residual solvents from the reaction or extraction steps.
Q3: What purification techniques are most effective for removing the aldehyde impurity?
A3: Several techniques can be employed to separate this compound from its aldehyde counterpart:
-
Aqueous Workup: Washing the organic extract with a chilled, dilute sodium bisulfite solution can selectively remove the aldehyde by forming a water-soluble adduct. This can then be separated in a separatory funnel.
-
Chromatography: Column chromatography on silica gel is a standard method for separating compounds with different polarities. The diol, being more polar due to the two hydroxyl groups, will have a lower Rf value than the less polar aldehyde. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is recommended.
-
Recrystallization: If the diol is a solid at room temperature, recrystallization from a suitable solvent system can be an effective purification method. The choice of solvent will depend on the solubility of the diol and the impurities.
Q4: My purification by column chromatography is resulting in a low yield. What could be the cause?
A4: Low yield during column chromatography can be attributed to several factors:
-
On-Column Decomposition: The silica gel is slightly acidic, which can catalyze the dehydration of the geminal diol back to the aldehyde on the column. To mitigate this, you can use deactivated (neutral) silica gel or add a small amount of a neutral amine, like triethylamine (e.g., 0.1-1%), to the eluent.
-
Co-elution: If the polarity difference between your diol and a major impurity is small, they may co-elute, leading to fractions with mixed compounds and a lower yield of the pure product. Fine-tuning the solvent system for your chromatography is crucial.
-
Irreversible Adsorption: Highly polar compounds can sometimes bind strongly to the silica gel and may not elute completely.
Quantitative Data Summary
The following table summarizes potential impurities and suggested analytical methods for their detection, along with recommended purification strategies.
| Impurity | Likely Source | Analytical Detection Method | Recommended Purification Method |
| 2,3-Dichlorobutanal | Dehydration of diol; unreacted starting material | GC-MS, ¹H NMR (aldehyde proton ~9-10 ppm), IR (C=O stretch ~1730 cm⁻¹) | Aqueous wash with sodium bisulfite, Column chromatography, Recrystallization |
| Butanal / Monochlorobutanal | Incomplete chlorination of starting material | GC-MS, ¹H NMR | Fractional distillation (if boiling points differ significantly), Column chromatography |
| Trichlorinated species | Over-chlorination | GC-MS, Mass Spectrometry | Column chromatography, Recrystallization |
| Residual Solvents | Reaction/Workup | ¹H NMR, GC Headspace | Evaporation under reduced pressure, High vacuum drying |
Experimental Protocols
Protocol 1: Purification by Aqueous Workup and Extraction
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Bisulfite Wash: Transfer the solution to a separatory funnel and wash with a chilled, saturated aqueous solution of sodium bisulfite (2 x 50 mL per 1 g of crude product). Shake gently to avoid emulsion formation.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (1 x 50 mL) to neutralize any remaining acidic impurities.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) (1 x 50 mL) to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.
Protocol 2: Purification by Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar aldehyde will elute first, followed by the more polar diol.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Equilibrium between this compound and its aldehyde impurity.
References
Validation & Comparative
A Comparative Analysis of Chlorinated Alcohols: Data Currently Unavailable for 1,2-Dichlorobutane-1,1-diol
A comprehensive review of available scientific literature and chemical databases reveals a significant lack of experimental data for 1,2-Dichlorobutane-1,1-diol, preventing a direct comparative analysis of its performance against other chlorinated alcohols at this time. While computed theoretical properties for this compound are available, the absence of empirical data on its physicochemical properties, biological activity, and toxicity makes a meaningful comparison with other well-characterized chlorinated alcohols impossible.
This guide, therefore, presents available experimental data for a selection of other chlorinated butanols to serve as a reference for researchers, scientists, and drug development professionals. The intent is to provide a baseline for understanding the properties of chlorinated alcohols, which could be useful if and when experimental data for this compound becomes available.
Computed Physicochemical Properties of Chlorinated Butanols and Diols
To offer a preliminary comparison, the following table summarizes the computed physicochemical properties of this compound alongside experimentally determined or computed data for other chlorinated butanols. It is crucial to reiterate that the data for this compound is theoretical and has not been experimentally validated.
| Property | This compound (Computed)[1] | 2-Chloro-1-butanol (Computed)[2] | 3-Chloro-1-butanol (Computed)[2][3] | 1,2-Dichlorobutane |
| Molecular Formula | C₄H₈Cl₂O₂ | C₄H₉ClO | C₄H₉ClO | C₄H₈Cl₂[4][5] |
| Molecular Weight ( g/mol ) | 159.01 | 108.57 | 108.57 | 127.01[4][6] |
| XLogP3-AA | 1.1 | 1.1 | 0.9 | 2.4 |
| Hydrogen Bond Donor Count | 2 | 1 | 1 | 0 |
| Hydrogen Bond Acceptor Count | 2 | 1 | 1 | 0 |
| Rotatable Bond Count | 2 | 2 | 2 | 2 |
| Boiling Point (°C) | Not Available | Not Available | Not Available | 125[4] |
| Vapor Pressure (mmHg) | Not Available | Not Available | Not Available | 28 @ 32 °C[4] |
| Density (g/mL) | Not Available | Not Available | Not Available | 1.112 @ 25 °C[4] |
Experimental Data for Other Chlorinated Alcohols
While data for this compound is absent, some experimental information exists for other chlorinated alcohols, which is crucial for understanding their potential applications and hazards.
Toxicity and Biological Activity
The introduction of chlorine atoms into a molecule can significantly alter its biological activity.[7] For instance, chloropropanols have been studied for their toxicity, with oral LD₅₀ values in rats being 110 mg/kg for 1,3-dichloro-2-propanol and 90 mg/kg for 2,3-dichloro-1-propanol, indicating higher acute toxicity than the non-chlorinated parent compounds.[8] Chronic exposure to some chlorinated compounds has been linked to organ-specific toxicity.[9]
In the context of drug development, chlorination is a common strategy to modify the pharmacological profile of a compound.[3][10][11] However, the specific biological effects are highly dependent on the position and number of chlorine atoms, as well as the overall molecular structure.
Experimental Protocols
Due to the lack of experimental studies on this compound, no specific experimental protocols can be provided for this compound. However, standard methodologies for characterizing and comparing chlorinated alcohols would typically include:
-
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy would be essential for confirming the chemical structure.[3]
-
Physicochemical Property Determination: Standard methods would be employed to experimentally determine properties like boiling point, melting point, solubility (e.g., in water and organic solvents), and the octanol-water partition coefficient (LogP).
-
Toxicological Assays: In vitro and in vivo studies would be necessary to assess the cytotoxicity and systemic toxicity of the compound. Standard assays like the MTT assay for cell viability and acute toxicity studies in animal models would be conducted.
-
Biological Activity Screening: Depending on the intended application, a range of biological assays would be performed to evaluate antimicrobial, anticancer, or other pharmacological activities.
Logical Workflow for Compound Comparison
The following diagram illustrates a logical workflow for the comparative analysis of a novel chlorinated alcohol like this compound against known alternatives.
Caption: A logical workflow for the comprehensive comparison of chlorinated alcohols.
References
- 1. This compound | C4H8Cl2O2 | CID 54433588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chlorobutan-1-ol | C4H9ClO | CID 12575179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-1-butanol | C4H9ClO | CID 12916881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Dichlorobutane 98 616-21-7 [sigmaaldrich.com]
- 5. 1,2-Dichlorobutane | C4H8Cl2 | CID 12017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Page loading... [guidechem.com]
- 8. mdpi.com [mdpi.com]
- 9. Occurrence, formation mechanism, detection methods, and removal approaches for chloropropanols and their esters in food: An updated systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Chloro-1-butanol|lookchem [lookchem.com]
- 11. Page loading... [wap.guidechem.com]
A Comparative Guide to the Reactivity of 1,2-Dichlorobutane-1,1-diol and 1,2-dichlorobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1,2-Dichlorobutane-1,1-diol and 1,2-dichlorobutane. The information presented is based on established principles of organic chemistry and available data for analogous compounds, offering a predictive framework for their behavior in chemical reactions. While direct comparative experimental data for this compound is limited in publicly accessible literature, this guide extrapolates its likely reactivity based on the well-understood chemistry of geminal diols and the influence of adjacent electron-withdrawing groups.
Executive Summary
1,2-dichlorobutane is a classic alkyl halide, susceptible to nucleophilic substitution and elimination reactions, with its reactivity dictated by the primary and secondary carbon-chlorine bonds. In contrast, this compound is a geminal diol, a functional group that exists in equilibrium with its corresponding aldehyde, 1,2-dichlorobutyraldehyde. The reactivity of the diol is intrinsically linked to this equilibrium. The hydroxyl groups of the diol are poor leaving groups, rendering it significantly less reactive in traditional nucleophilic substitution reactions compared to the chloro groups of 1,2-dichlorobutane, unless activated under acidic conditions. The presence of an α-chloro substituent in the aldehyde form is expected to influence its carbonyl reactivity.
Data Presentation
Due to the scarcity of direct experimental data for this compound, a quantitative comparison table is not feasible. Instead, a qualitative comparison of key reactivity parameters is presented below, based on established chemical principles.
| Feature | This compound | 1,2-dichlorobutane |
| Primary Reactive Sites | Geminal diol (in equilibrium with an aldehyde) | Primary and secondary carbon-chlorine bonds |
| Susceptibility to Nucleophilic Substitution | Low (hydroxyls are poor leaving groups) | High (chlorides are good leaving groups) |
| Susceptibility to Elimination | Low (requires activation of hydroxyls) | High (can undergo E1 and E2 reactions) |
| Key Chemical Transformation | Dehydration to 1,2-dichlorobutyraldehyde | Nucleophilic substitution (SN1/SN2), Elimination (E1/E2) |
| Reactivity with Nucleophiles | Generally unreactive unless the aldehyde form is attacked | Readily undergoes substitution with a variety of nucleophiles |
| Reactivity with Bases | Deprotonation of hydroxyls; potential for base-catalyzed dehydration | Undergoes elimination reactions to form alkenes |
| Influence of Adjacent Groups | The α-chloro group influences the stability of the diol and reactivity of the aldehyde | The ethyl group provides some steric hindrance at the secondary carbon |
Theoretical Reactivity Profiles
This compound
The reactivity of this compound is dominated by the chemistry of the geminal diol functional group. Geminal diols are known to be in equilibrium with their corresponding carbonyl compounds.
Caption: Equilibrium between 1,2-dichlorobutyraldehyde and this compound.
This equilibrium is crucial as the concentration of the reactive aldehyde form determines the overall reactivity towards nucleophiles that target carbonyls. The stability of the geminal diol is influenced by the electron-withdrawing inductive effect of the adjacent chlorine atom, which can favor the hydrated form.
Direct nucleophilic substitution at the C-1 position of the diol is highly unlikely as the hydroxyl group is a very poor leaving group. For substitution to occur, the hydroxyl group would need to be protonated by a strong acid to form a good leaving group (water).
1,2-dichlorobutane
1,2-dichlorobutane possesses two electrophilic centers at the carbon atoms bonded to chlorine. The primary chloride at C-1 is more susceptible to SN2 reactions due to less steric hindrance, while the secondary chloride at C-2 can undergo both SN1 and SN2 reactions, as well as E1 and E2 elimination reactions.
The presence of two adjacent chlorine atoms can also lead to more complex reactions, such as intramolecular cyclization under certain conditions, although this is less common for a butane chain.
Experimental Protocols
The following are representative experimental protocols to probe the reactivity of 1,2-dichlorobutane. Similar principles could be applied to study the reactivity of this compound, likely focusing on its aldehyde form.
Experiment 1: Comparative Nucleophilic Substitution (SN2) Reactivity
Objective: To qualitatively compare the rate of SN2 reaction of the primary and secondary chlorides in 1,2-dichlorobutane.
Materials:
-
1,2-dichlorobutane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes
-
Water bath
Procedure:
-
Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
In a clean, dry test tube, add 2 mL of the NaI/acetone solution.
-
Add 5 drops of 1,2-dichlorobutane to the test tube.
-
Stopper the test tube and shake vigorously to mix the contents.
-
Observe the solution for the formation of a white precipitate (sodium chloride).
-
Record the time taken for the precipitate to appear. The reaction is the substitution of chloride by iodide, and the resulting sodium chloride is insoluble in acetone.
-
The initial formation of a precipitate will likely correspond to the faster reaction at the primary carbon.
Caption: Workflow for the SN2 reactivity experiment.
Experiment 2: Elimination (E2) Reaction
Objective: To induce an E2 elimination reaction from 1,2-dichlorobutane and identify the potential alkene products.
Materials:
-
1,2-dichlorobutane
-
Sodium ethoxide (NaOEt)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask, dissolve a stoichiometric excess of sodium ethoxide in anhydrous ethanol.
-
Add 1,2-dichlorobutane to the flask.
-
Attach a reflux condenser and heat the mixture to reflux for 2 hours.
-
After cooling, quench the reaction with water and extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation.
-
Analyze the product mixture by GC-MS to identify the isomeric butene and chlorobutene products.
Caption: Workflow for the E2 elimination experiment.
Reaction Mechanisms
Nucleophilic Substitution (SN2) of 1,2-dichlorobutane
The SN2 reaction proceeds via a backside attack of the nucleophile, leading to an inversion of stereochemistry at the chiral center (C-2). The primary chloride at C-1 is more susceptible to this mechanism due to lower steric hindrance.
Caption: SN2 reaction at the primary carbon of 1,2-dichlorobutane.
Elimination (E2) of 1,2-dichlorobutane
The E2 reaction is a concerted process where a strong base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. With 1,2-dichlorobutane, elimination can occur to give different products depending on which proton is removed and which chlorine leaves.
Caption: E2 elimination from 1,2-dichlorobutane.
Conclusion
A Comparative Guide to the Validation of Analytical Methods for 1,2-Dichlorobutane-1,1-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methodologies for the quantitative determination of 1,2-Dichlorobutane-1,1-diol. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines and compares Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) based methods, offering supporting data from analogous compounds and detailed experimental protocols. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Comparison of Analytical Methods
Given the polar nature and the presence of chlorine atoms in this compound, two primary analytical techniques are proposed: Gas Chromatography (GC) with Mass Spectrometry (MS) or Electron Capture Detection (ECD), and High-Performance Liquid Chromatography (HPLC), particularly utilizing Hydrophilic Interaction Liquid Chromatography (HILIC). A summary of the potential performance of these methods, based on data from structurally similar chlorinated diols like 3-chloro-1,2-propanediol (3-MCPD), is presented below.[6][7][8][9][10]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Electron Capture Detection (GC-ECD) | High-Performance Liquid Chromatography (HPLC-HILIC) |
| Principle | Separation based on volatility and mass-to-charge ratio of ionized fragments.[11][12] | Separation based on volatility and detection of electron-capturing compounds. | Separation based on partitioning between a polar stationary phase and a mobile phase with a high organic solvent content.[13][14][15][16][17] |
| Derivatization | Required to increase volatility and thermal stability.[18][19][20][21][22] | Required to increase volatility and thermal stability.[18][19][20][21][22] | Generally not required. |
| Limit of Detection (LOD) | 0.003 - 5 µg/kg (ppb)[8][10] | Typically in the sub-µg/L (ppb) range.[23][24] | Method dependent, but generally higher than GC-based methods for this analyte class without specialized detectors. |
| Limit of Quantitation (LOQ) | 0.009 - 2 ng/g (ppb)[9][10] | Typically in the sub-µg/L to low µg/L (ppb) range.[23] | Method dependent. |
| Linearity (R²) | >0.99[9] | >0.99 | >0.99 |
| Accuracy (% Recovery) | 85% - 102%[9] | Typically within 80-120% as per ICH guidelines. | Typically within 80-120% as per ICH guidelines. |
| Precision (%RSD) | <10%[6] | Good, with RSDs typically below 15%. | Good, with RSDs typically below 15%. |
| Specificity | High, based on retention time and mass fragmentation pattern.[11][25] | High for halogenated compounds. | Moderate, dependent on chromatographic resolution. |
| Typical Application | Trace level quantification and structural confirmation in complex matrices. | Routine and sensitive analysis of halogenated compounds. | Analysis of polar compounds that are difficult to retain by reversed-phase HPLC.[13][14][15][16][17] |
Experimental Protocols
Detailed methodologies for the proposed analytical techniques are provided below. These protocols are based on established methods for similar halogenated diols and should be validated specifically for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method involves the derivatization of the diol to a more volatile and thermally stable compound prior to GC-MS analysis.
Sample Preparation and Derivatization:
-
Extraction: An appropriate extraction method, such as liquid-liquid extraction with ethyl acetate or solid-phase extraction, should be developed and validated to isolate this compound from the sample matrix.
-
Derivatization: The hydroxyl groups of the diol are derivatized to enhance volatility. A common approach for diols is the formation of a cyclic ester using a phenylboronic acid (PBA) reagent or silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[18][20]
-
To a dried aliquot of the sample extract, add a solution of the derivatizing agent (e.g., PBA in a suitable solvent).
-
Heat the mixture at a specified temperature (e.g., 70-90°C) for a defined period (e.g., 20-30 minutes) to ensure complete reaction.
-
After cooling, the derivatized sample is ready for injection into the GC-MS system.
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., a mid-polar phase like a 5% phenyl-methylpolysiloxane).
-
Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer can be used.[25][26]
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized this compound. A full scan mode can be used for qualitative analysis and identification.[27]
High-Performance Liquid Chromatography (HPLC) Method with HILIC
This method is suitable for the direct analysis of the polar this compound without derivatization.
Instrumentation and Conditions:
-
HPLC System: A binary or quaternary HPLC system with a UV detector or a Mass Spectrometer.[28][29][30]
-
Column: A HILIC column with a polar stationary phase (e.g., amide, diol, or unbonded silica).
-
Mobile Phase: A gradient of a high-organic solvent mixture (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
Solvent A: Acetonitrile
-
Solvent B: Water with 10 mM Ammonium Formate
-
Gradient: Start with a high percentage of Solvent A (e.g., 95%) and gradually increase the percentage of Solvent B.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 - 40°C.
-
Detection:
Visualizations
The following diagrams illustrate the workflow for analytical method validation and a comparison of the discussed analytical techniques.
Caption: Workflow for the validation of an analytical method.
Caption: Comparison of analytical techniques for this compound.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. ICH Official web site : ICH [ich.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. scispace.com [scispace.com]
- 7. [PDF] Determination of 3-chloro-1,2-propanediol in foods and food ingredients by gas chromatography with mass spectrometric detection: collaborative study. | Semantic Scholar [semanticscholar.org]
- 8. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of 3-chloro-1,2-propanediol in biological samples by quick-easy-cheap-effective-rugged-and-safe extraction coupled with gas chromatography-mass spectrometry and its biodistribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agriculturejournals.cz [agriculturejournals.cz]
- 11. GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks [technologynetworks.com]
- 12. etamu.edu [etamu.edu]
- 13. Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. diverdi.colostate.edu [diverdi.colostate.edu]
- 20. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. Determination of chlorinated solvents in industrial water and wastewater by DAI–GC–ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. agilent.com [agilent.com]
- 26. cbri.res.in [cbri.res.in]
- 27. researchgate.net [researchgate.net]
- 28. youtube.com [youtube.com]
- 29. youtube.com [youtube.com]
- 30. researchgate.net [researchgate.net]
A Comparative Guide to the Predicted Biological Activity of 1,2-Dichlorobutane-1,1-diol and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comparative overview based on publicly available data for compounds structurally similar to 1,2-Dichlorobutane-1,1-diol. As of the date of publication, no specific experimental data on the biological activity of this compound was found in the public domain. The information presented herein is for research and informational purposes only.
Introduction
This compound is a halogenated geminal diol. The presence of both vicinal chlorine atoms and a hydrated carbonyl group suggests a potential for significant biological activity. Halogenated hydrocarbons are known for a range of effects, including cytotoxicity and genotoxicity, while diols can influence a compound's solubility and interaction with biological systems. This guide aims to provide a comparative analysis of the predicted biological activity of this compound against its structural analogs for which experimental data are available. The primary focus is on cytotoxicity and acute toxicity, providing a framework for future experimental investigation.
Comparative Analysis of Biological Activity
Due to the absence of direct experimental data for this compound, its biological activity is predicted based on the known properties of its structural analogs: 1,2-Dichlorobutane and various butanediols. Chlorinated hydrocarbons are known to exhibit toxicity, and some have been shown to be cytotoxic.[1][2][3] The diol functional groups may modulate this activity by altering the physicochemical properties of the molecule.
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for compounds structurally related to this compound.
| Compound | Chemical Structure | Assay Type | Species | Route | LD50/LC50 | Reference |
| This compound | C2H5CH(Cl)C(OH)2Cl | - | - | - | Data Not Available | - |
| 1,2-Dichlorobutane | C2H5CH(Cl)CH2Cl | GHS Hazard Classification | - | Oral | Harmful if swallowed[4] | [4] |
| GHS Hazard Classification | - | Dermal | Causes skin irritation[4] | [4] | ||
| GHS Hazard Classification | - | Inhalation | May cause respiratory irritation[4] | [4] | ||
| 1,4-Butanediol | HO(CH2)4OH | LD50 | Rat | Oral | 1525-1830 mg/kg bw | |
| LD50 | Mouse | Oral | 2060 mg/kg bw | |||
| LD50 | Rabbit | Oral | 2531 mg/kg bw | |||
| LD50 | Guinea Pig | Oral | 1200 mg/kg bw | |||
| LC50 | Rat | Inhalation | > 5.1 mg/L (4 hours) | |||
| LD50 | Rat | Dermal | >5000 mg/kg bw | |||
| 1,2-Butanediol | CH3CH2CH(OH)CH2OH | - | - | - | Data Not Available | - |
Predicted Biological Activity and Potential Signaling Pathway
Based on the known cytotoxic effects of other chlorinated hydrocarbons, it is plausible that this compound could induce cell death, potentially through the activation of apoptotic pathways. Apoptosis is a form of programmed cell death essential for tissue homeostasis.[5] It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway.[6][7][8] Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of cell death.[9][10]
The diagram below illustrates a simplified model of the intrinsic and extrinsic apoptosis signaling pathways. The potential for a cytotoxic compound to trigger these cascades is a critical area of investigation in drug development and toxicology.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
Experimental Protocols
To ascertain the biological activity of this compound and enable a direct comparison with similar compounds, the following standard experimental protocols are recommended.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12][13] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[11][13]
Experimental Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
In Vivo Acute Oral Toxicity: LD50 Determination
The acute oral toxicity test is used to determine the median lethal dose (LD50) of a substance.[14] This protocol is a general guideline and should be adapted and performed in accordance with institutional and regulatory standards.
Experimental Workflow
References
- 1. Cytotoxicity of chlorinated hydrocarbons and lipid peroxidation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity of combinations of chlorinated aliphatic hydrocarbons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2-Dichlorobutane | C4H8Cl2 | CID 12017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abeomics.com [abeomics.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. fda.gov [fda.gov]
A Comparative Study of Geminal Diol Stability: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of geminal diols is crucial for predicting reaction mechanisms, designing stable pharmaceutical formulations, and interpreting analytical data. This guide provides a comprehensive comparison of geminal diol stability, supported by quantitative data and detailed experimental protocols.
Geminal diols, organic compounds featuring two hydroxyl groups attached to the same carbon atom, are typically transient intermediates in the hydration of carbonyl compounds. The equilibrium between the carbonyl compound and its corresponding geminal diol is highly sensitive to the electronic and steric environment of the carbonyl carbon. While most geminal diols are unstable and readily dehydrate back to the parent carbonyl, certain structural features can significantly enhance their stability.
Factors Influencing Geminal Diol Stability
The stability of a geminal diol is primarily governed by a delicate interplay of several key factors:
-
Electronic Effects: The presence of electron-withdrawing groups (EWGs) on the carbonyl carbon significantly stabilizes the corresponding geminal diol. EWGs increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This effect is clearly demonstrated in the high stability of chloral hydrate, where the three electron-withdrawing chlorine atoms strongly favor the geminal diol form. Conversely, electron-donating groups (EDGs) destabilize the geminal diol by reducing the electrophilicity of the carbonyl carbon.[1]
-
Steric Hindrance: Bulky substituents around the carbonyl group can destabilize the geminal diol due to increased steric strain in the tetrahedral diol structure compared to the trigonal planar carbonyl compound. This is a contributing factor to the instability of the hydrate of acetone.
-
Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the two hydroxyl groups or with adjacent functional groups can enhance the stability of the geminal diol. This is a contributing factor in the stability of certain cyclic or polyhydroxylated geminal diols.
-
Ring Strain: In the case of cyclic ketones, the formation of a geminal diol can sometimes relieve ring strain. For example, the geminal diol of cyclopropanone is more stable than the parent ketone because the change in hybridization from sp² to sp³ at the carbonyl carbon reduces the angle strain in the three-membered ring.
Quantitative Comparison of Geminal Diol Stability
The stability of a geminal diol is quantitatively expressed by the equilibrium constant (Khyd) for the hydration of the corresponding carbonyl compound. A larger Khyd value indicates a greater preference for the geminal diol form at equilibrium. The following table summarizes the Khyd values for a selection of carbonyl compounds, illustrating the impact of different substituents on geminal diol stability.
| Carbonyl Compound | R¹ | R² | Khyd ([gem-diol]/[carbonyl]) | Stability of Geminal Diol |
| Formaldehyde | H | H | 2 x 10³[2] | High |
| Acetaldehyde | CH₃ | H | 1.06 | Moderate |
| Trichloroacetaldehyde (Chloral) | CCl₃ | H | 2 x 10⁴[3] | Very High |
| Acetone | CH₃ | CH₃ | 2 x 10⁻³[2] | Low |
| Hexafluoroacetone | CF₃ | CF₃ | 1.2 x 10⁶[2] | Exceptionally High |
| Cyclopropanone | \multicolumn{2}{c | }{-(CH₂)₂-} | Favorable[3] | High |
Experimental Protocols for Determining Geminal Diol Stability
The determination of the equilibrium constant for geminal diol formation is most commonly and accurately achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. While UV-Vis spectroscopy can be employed, it is generally less reliable due to the influence of the solvent on the molar absorptivity of the carbonyl compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines a general procedure for determining the Khyd of a carbonyl compound in an aqueous solution.
1. Sample Preparation:
-
Prepare a solution of the carbonyl compound in a deuterated solvent (e.g., D₂O) to a known concentration. The concentration should be chosen to ensure adequate signal-to-noise in the NMR spectrum without causing solubility issues. A typical concentration range is 10-50 mM.
-
If the carbonyl compound is not readily soluble in D₂O, a co-solvent such as deuterated acetonitrile (CD₃CN) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used. However, the presence of an organic co-solvent may influence the equilibrium position.
-
Add a known concentration of an internal standard (e.g., trimethylsilyl propionate (TSP) or dioxane) to the NMR tube for accurate chemical shift referencing and quantification.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample at a constant, accurately known temperature. Temperature control is crucial as the hydration equilibrium is temperature-dependent.
-
Ensure the spectrum is acquired under quantitative conditions. This typically involves using a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full magnetization recovery between scans.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration of the relevant signals.
3. Data Processing and Analysis:
-
Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phase the spectrum and perform a baseline correction.
-
Identify the characteristic signals for both the carbonyl compound and the corresponding geminal diol. For example, the aldehydic proton of an aldehyde typically appears at a different chemical shift than the corresponding methine proton of the geminal diol.
-
Carefully integrate the well-resolved signals corresponding to the carbonyl compound and the geminal diol.
-
Calculate the equilibrium constant (Khyd) using the following equation:
Khyd = [gem-diol] / [carbonyl] = (Integral of gem-diol signal) / (Integral of carbonyl signal)
Note: If the number of protons giving rise to the integrated signals is different for the two species, the integral values must be normalized accordingly.
4. Thermodynamic Analysis (Optional):
-
To determine the enthalpy (ΔH°) and entropy (ΔS°) of hydration, repeat the NMR measurements at several different temperatures.
-
Plot ln(Khyd) versus 1/T (where T is the temperature in Kelvin).
-
The slope of the resulting line will be equal to -ΔH°/R and the y-intercept will be equal to ΔS°/R, where R is the gas constant.
Visualizing Geminal Diol Equilibria and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the fundamental concepts of geminal diol stability.
References
The Gem-Dichloro Moiety: A Potential Bioisostere for Vicinal Diols in Drug Design
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone of lead optimization. This guide explores the theoretical underpinnings and potential application of the gem-dichlorodiol moiety, specifically 1,2-Dichlorobutane-1,1-diol, as a bioisostere for vicinal diols, a common motif in biologically active molecules. While direct experimental comparisons are not yet prevalent in published literature, this document aims to provide a comprehensive overview based on established principles of bioisosterism, plausible synthetic strategies, and a framework for experimental validation.
Introduction to Bioisosterism: Beyond Simple Mimicry
Bioisosterism refers to the substitution of a molecule or group with another that has similar physical and chemical properties, resulting in a compound that retains the desired biological activity. The goal is often to enhance potency, selectivity, or pharmacokinetic properties, or to mitigate toxicity. Classical bioisosteres share the same number of valence electrons, but the concept has evolved to include non-classical replacements that mimic the steric, electronic, or hydrogen-bonding properties of the original group.
The Vicinal Diol Moiety: A Key Pharmacophoric Element
Vicinal diols (1,2-diols) are frequently found in natural products and synthetic drugs. Their hydroxyl groups can act as both hydrogen bond donors and acceptors, playing a crucial role in molecular recognition and binding to biological targets such as enzymes and receptors. However, the presence of vicinal diols can sometimes lead to metabolic liabilities, including rapid glucuronidation, which can result in poor pharmacokinetic profiles.
This compound: A Novel Bioisosteric Hypothesis
The replacement of a vicinal diol with a gem-dichlorodiol, such as in this compound, presents an intriguing, albeit largely unexplored, bioisosteric strategy. The rationale behind this substitution lies in the potential for the gem-dichloro group to mimic key properties of the diol while offering distinct advantages.
Key Physicochemical Comparisons:
| Property | Vicinal Diol (e.g., Butane-1,2-diol) | gem-Dichlorodiol (e.g., this compound) | Rationale for Bioisosteric Similarity |
| Hydrogen Bonding | Two hydroxyl groups act as H-bond donors and acceptors. | The two hydroxyl groups on the same carbon can still act as H-bond donors and acceptors. The chlorine atoms can act as weak H-bond acceptors. | Potential to maintain key hydrogen bonding interactions with the target protein. |
| Stereochemistry | Defined stereocenters at C1 and C2. | A stereocenter at C2. The C1 is prochiral. | Can still allow for stereospecific interactions. |
| Lipophilicity (LogP) | Generally low due to hydroxyl groups. | Expected to be higher due to the presence of chlorine atoms. | May improve cell permeability and reduce rapid clearance. |
| Metabolic Stability | Susceptible to oxidation and conjugation (e.g., glucuronidation). | The C-Cl bonds are generally more stable to metabolic oxidation than C-H bonds. The gem-diol may be less prone to certain conjugation pathways. | Potential for improved metabolic stability and longer half-life. |
| Electronic Profile | Electron-donating hydroxyl groups. | Electron-withdrawing chlorine atoms significantly alter the electronic nature of the adjacent carbon. | Can influence pKa of nearby groups and electrostatic interactions with the target. |
Proposed Experimental Workflow for Validation
To empirically validate the potential of this compound as a bioisostere for a vicinal diol, a systematic experimental approach is necessary. The following workflow outlines the key stages of such a study.
Caption: Experimental workflow for comparing a vicinal diol with its gem-dichlorodiol bioisostere.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound could involve the α-chlorination of butanal followed by dichlorination and subsequent hydration.
-
α-Chlorination of Butanal: Butanal can be treated with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) to yield 2-chlorobutanal.
-
α,α-Dichlorination: The resulting 2-chlorobutanal can be further chlorinated at the α-position using an excess of the chlorinating agent or under more forcing conditions to give 2,2-dichlorobutanal.
-
Hydration: The final step would involve the hydration of the aldehyde group of 2,2-dichlorobutanal. This can be achieved by treatment with water, often catalyzed by a mild acid or base, to form the gem-diol, this compound. It is important to note that gem-diols can be in equilibrium with their corresponding aldehydes in aqueous solution.
In Vitro Metabolic Stability Assay
-
Incubation: The test compound (vicinal diol or gem-dichlorodiol analog) is incubated with liver microsomes (e.g., human, rat) in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of parent compound remaining.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Signaling Pathway and Target Interaction Hypothesis
The rationale for this bioisosteric replacement is that the gem-dichlorodiol can maintain the crucial interactions of the original vicinal diol with a biological target, such as a kinase.
Caption: Hypothesized interaction of a gem-dichlorodiol bioisostere with a kinase target.
Conclusion and Future Directions
The concept of using a gem-dichlorodiol as a bioisostere for a vicinal diol is a novel and intriguing strategy in drug design. While lacking direct experimental validation in the current literature, the theoretical advantages in terms of metabolic stability and modulated lipophilicity warrant further investigation. The proposed synthetic and experimental frameworks in this guide provide a roadmap for researchers to explore this potential bioisosteric replacement. Future studies systematically comparing the physicochemical and biological properties of vicinal diols and their gem-dichlorodiol counterparts will be crucial in determining the utility of this approach in developing next-generation therapeutics.
A Comparative Guide to the Computational Analysis of 1,2-Dichlorobutane-1,1-diol Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational methods for analyzing the reaction mechanisms of 1,2-Dichlorobutane-1,1-diol. Due to the limited specific literature on this molecule, this document extrapolates from computational studies of analogous chlorinated alkanes and diols to propose potential reaction pathways and the computational tools to investigate them. This guide is intended to serve as a foundational resource for researchers initiating new computational studies in this area.
Introduction to this compound and its Potential Reactivity
This compound is a geminal diol, a class of compounds that can be formed by the hydration of aldehydes.[1][2] The presence of two hydroxyl groups on one carbon and two chlorine atoms on adjacent carbons suggests a rich and complex reactivity profile. Potential reactions include dehydration, dehydrochlorination, and rearrangement, all of which are amenable to computational investigation. Understanding these reaction mechanisms at a molecular level is crucial for predicting product formation, optimizing reaction conditions, and assessing potential toxicity in drug development.
Proposed Reaction Mechanisms for Computational Study
Based on the known reactivity of diols and chlorinated alkanes, several key reaction mechanisms are proposed for this compound. These pathways provide a framework for comparative computational analysis.
1. Dehydration to form 1,2-Dichlorobutyraldehyde: This is a common reaction for geminal diols.[1][2] The mechanism can proceed via acid or base catalysis and involves the elimination of a water molecule.
2. Dehydrochlorination: The presence of chlorine atoms suggests the possibility of elimination reactions to form alkenes.[3] This could occur through various mechanisms, such as E1 or E2, depending on the reaction conditions.
3. Rearrangement Reactions: Vicinal diols are known to undergo rearrangement reactions like the pinacol rearrangement.[1] While this compound is a geminal diol, the potential for rearrangement of the carbon skeleton or migration of substituents under certain conditions warrants investigation.
Comparison of Computational Methodologies
The investigation of these reaction mechanisms can be approached using a variety of computational chemistry methods. The choice of method depends on the desired balance between accuracy and computational cost.
| Computational Method | Description | Typical Application | Relative Cost |
| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. It is a workhorse of computational chemistry due to its good balance of accuracy and cost.[4][5] | Geometry optimization of reactants, products, and transition states. Calculation of reaction energies and activation barriers. | Medium |
| Ab initio Methods | A class of quantum chemistry methods based on first principles, without the use of experimental data. Examples include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods.[6] | High-accuracy benchmark calculations for smaller systems to validate DFT results. | High to Very High |
| Semi-empirical Methods | These methods use parameters derived from experimental data to simplify quantum mechanical calculations. Examples include AM1 and PM7. | Rapid screening of potential reaction pathways and large systems where DFT is too costly. | Low |
| Molecular Dynamics (MD) | A computational method for studying the physical movements of atoms and molecules. | Simulating the explicit role of solvent molecules in the reaction mechanism and exploring conformational landscapes. | High |
Experimental Protocols for Computational Studies
A typical computational workflow for investigating the reaction mechanisms of this compound would involve the following steps:
-
Conformational Search: Identify the lowest energy conformations of the reactant, this compound, using a combination of molecular mechanics and quantum mechanical methods.
-
Reactant and Product Optimization: Perform geometry optimizations of the reactant, potential intermediates, transition states, and products using a selected quantum mechanical method (e.g., DFT with a suitable functional and basis set).
-
Transition State Searching: Locate the transition state structures connecting reactants to products for each proposed elementary step. This can be achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method.
-
Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Follow the reaction path downhill from the transition state to ensure it connects the desired reactant and product.
-
Solvation Modeling: Include the effects of the solvent, either implicitly using a continuum solvation model (e.g., PCM) or explicitly with a number of solvent molecules.
Visualizing Reaction Pathways
The following diagrams illustrate the proposed reaction pathways and a general computational workflow.
Caption: Proposed reaction pathways for this compound.
Caption: A general workflow for the computational analysis of reaction mechanisms.
Conclusion
The computational analysis of this compound reaction mechanisms, while not extensively documented, can be effectively approached by applying established theoretical methods used for similar molecules. By systematically exploring potential pathways such as dehydration and dehydrochlorination using a combination of DFT, ab initio methods, and molecular dynamics, researchers can gain valuable insights into the reactivity of this compound. The workflows and comparative data presented in this guide offer a starting point for designing and executing robust computational studies in this area.
References
- 1. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 2. Diol - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Comparative Guide to the Cross-Reactivity Profile of 1,2-Dichlorobutane-1,1-diol
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the current understanding of the cross-reactivity of 1,2-Dichlorobutane-1,1-diol. To date, specific cross-reactivity studies for this compound are not available in the published literature. Consequently, this document provides a comparative analysis based on the toxicological data of a structurally related isomer, 1,4-Dichlorobutane, to offer insights into potential biological interactions. Furthermore, a detailed experimental protocol is presented to guide future investigations into the cross-reactivity of this compound.
Comparative Toxicological Data: Dichlorobutane Isomers
While direct cross-reactivity data for this compound is unavailable, examining the toxicology of its isomers can provide preliminary insights into its potential biological effects. The following table summarizes the findings of a 28-day repeated-dose oral toxicity study of 1,4-Dichlorobutane in rats.[1]
| Parameter | Vehicle Control | 12 mg/kg/day 1,4-Dichlorobutane | 60 mg/kg/day 1,4-Dichlorobutane | 300 mg/kg/day 1,4-Dichlorobutane |
| General Observations | No adverse effects | - | Decreased delivery index in reproductive/developmental screening[1] | Significant effects on liver and kidney[1] |
| Liver | Normal | Periportal hepatocellular hypertrophy[1] | - | Significant adverse effects[1] |
| Pancreas | Normal | Decreased zymogen granules[1] | - | - |
| Kidney | Normal | - | - | Significant adverse effects[1] |
| Lowest Observed Adverse Effect Level (LOAEL) | - | 12 mg/kg/day[1] | - | - |
Note: This data is for 1,4-Dichlorobutane and should be interpreted with caution as the toxicological profile of this compound may differ significantly.
General Immunological Effects of Chlorinated Hydrocarbons
Chlorinated hydrocarbons as a class of compounds have been associated with a range of immunological effects. Exposure to certain chlorinated hydrocarbons has been linked to immune system suppression. Some chlorinated hydrocarbons, such as trichloroethylene (TCE), have been associated with hypersensitivity syndromes and immune-mediated liver injury.[2] These findings underscore the importance of evaluating the potential for immune-related reactions, including cross-reactivity, for any new chlorinated compound.
Experimental Protocol for Assessing Cross-Reactivity: Competitive Binding Assay
To address the gap in knowledge regarding the cross-reactivity of this compound, a competitive binding assay can be employed. This in vitro method is a robust technique for determining the binding affinity of a test compound against a known ligand for a specific target protein or receptor.[3][4]
Objective
To determine if this compound can displace a known, labeled ligand from a specific biological target, thereby indicating potential cross-reactivity.
Materials
-
Test Compound: this compound
-
Alternative Compounds: A panel of structurally related and unrelated compounds for comparison.
-
Target Protein: A relevant protein or receptor (e.g., a specific enzyme, nuclear receptor, or a common drug target). The choice of target will depend on the predicted mechanism of action or toxicity.
-
Labeled Ligand: A high-affinity, labeled (e.g., fluorescent or radioactive) ligand known to bind to the target protein.
-
Assay Buffer: A buffer system optimized for the stability and activity of the target protein.
-
Detection System: A microplate reader or other instrument capable of detecting the labeled ligand's signal.
Methodology
-
Immobilization of Target Protein (if applicable): The target protein can be immobilized on the surface of a microplate well.
-
Preparation of Reagents:
-
Prepare a series of dilutions of the test compound (this compound) and alternative compounds in the assay buffer.
-
Prepare a solution of the labeled ligand at a concentration close to its dissociation constant (Kd).
-
-
Assay Procedure:
-
Add the target protein to the microplate wells.
-
Add the various concentrations of the test compound or alternative compounds to the wells.
-
Add the labeled ligand to all wells.
-
Incubate the plate for a predetermined time to allow the binding reaction to reach equilibrium.
-
-
Detection:
-
Wash the wells to remove any unbound ligand.
-
Measure the signal from the bound labeled ligand using the appropriate detection instrument.
-
-
Data Analysis:
-
Plot the signal of the labeled ligand as a function of the concentration of the test compound.
-
Determine the concentration of the test compound that inhibits 50% of the labeled ligand binding (IC50).
-
The IC50 value provides a measure of the test compound's affinity for the target protein and thus its potential for cross-reactivity.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a competitive binding assay to assess the cross-reactivity of this compound.
Caption: Workflow for a competitive binding assay.
This guide provides a framework for understanding and investigating the cross-reactivity of this compound. While direct data is currently lacking, the provided toxicological context and detailed experimental protocol offer a clear path forward for researchers in this field.
References
- 1. Initial hazard assessment of 1,4-dichlorobutane: Genotoxicity tests, 28-day repeated-dose toxicity test, and reproductive/developmental toxicity screening test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
benchmarking the synthesis of 1,2-Dichlorobutane-1,1-diol against other methods
An objective analysis of a plausible synthetic pathway for 1,2-Dichlorobutane-1,1-diol benchmarked against established chlorination and diol synthesis methodologies. This guide is intended for researchers, scientists, and professionals in drug development seeking a comparative understanding of synthetic routes to dichlorinated diols.
Introduction
This compound is a geminal diol whose stability is likely enhanced by the presence of electron-withdrawing chlorine atoms on the adjacent carbon. While direct synthesis protocols for this specific molecule are not extensively documented in publicly available literature, a plausible and effective synthetic route can be proposed based on established organic chemistry principles. This involves the hydration of its corresponding aldehyde, 1,2-dichlorobutanal. This guide outlines a proposed synthesis for this compound and benchmarks it against two well-established methods for synthesizing related compounds: the dichlorination of a butane diol and the synthesis of a stable geminal diol, chloral hydrate.
Proposed Synthesis of this compound
The proposed synthesis is a two-step process commencing with the α,β-dichlorination of butanal to yield 1,2-dichlorobutanal, followed by its hydration to the target geminal diol.
Figure 1: Proposed synthetic workflow for this compound.
Benchmarking Against Alternative Methods
To objectively evaluate the proposed synthesis, it is compared against two established methods for synthesizing dichlorinated alkanes and stable geminal diols, respectively.
Method 1: Dichlorination of 1,4-Butanediol
This method represents a common approach to dichlorinating a butane backbone, offering a relevant comparison for the introduction of chlorine atoms.
Method 2: Synthesis of Chloral Hydrate
The synthesis of chloral hydrate from chloral is a classic example of the formation of a stable geminal diol, providing a benchmark for the hydration step of the proposed synthesis.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the proposed synthesis of this compound and the two benchmark methods.
| Parameter | Proposed: this compound Synthesis | Benchmark 1: 1,4-Dichlorobutane Synthesis | Benchmark 2: Chloral Hydrate Synthesis |
| Starting Material | Butanal | 1,4-Butanediol | Chloral (or Ethanol/Acetaldehyde) |
| Key Reagents | N-Chlorosuccinimide (NCS), Catalyst, Water | Thionyl chloride, Pyridine | Water |
| Reaction Type | Dichlorination, Hydration | Dichlorination | Hydration |
| Reaction Temperature | Dichlorination: -30°C to 0°C; Hydration: Room Temp. | 5-10°C followed by reflux | -10°C to 10°C |
| Reaction Time | Dichlorination: ~1-4 hours; Hydration: ~1 hour | Overnight reaction followed by 3 hours reflux | 0.5 - 1.0 hour |
| Reported Yield | Estimated high yield for dichlorination, near quantitative for hydration | ~78% | High purity product obtained |
| Key Advantages | Potentially high atom economy, mild conditions for hydration. | Well-established, high-yielding procedure. | Simple, rapid, and high-purity reaction. |
| Key Disadvantages | Multi-step process, potential for side reactions during dichlorination. | Use of corrosive and hazardous thionyl chloride. | Requires the synthesis of the starting aldehyde. |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of 1,2-Dichlorobutanal
-
Methodology: Based on the enantioselective α-chlorination of aldehydes, butanal would be reacted with an electrophilic chlorine source such as N-chlorosuccinimide (NCS) in the presence of an appropriate catalyst (e.g., an imidazolidinone catalyst) in a suitable solvent like acetone.[1][2] The reaction temperature would be maintained between -30°C and 0°C. The progress of the reaction would be monitored by techniques such as TLC or GC-MS. Upon completion, the crude 1,2-dichlorobutanal would be isolated through standard workup procedures.
Step 2: Synthesis of this compound
-
Methodology: The isolated 1,2-dichlorobutanal would be dissolved in a suitable solvent and treated with water. Given the electron-withdrawing nature of the adjacent chlorine atoms, the equilibrium is expected to favor the formation of the stable geminal diol. The reaction would likely proceed at room temperature. The product, this compound, could then be isolated by crystallization or other purification techniques.
Benchmark 1: Synthesis of 1,4-Dichlorobutane from 1,4-Butanediol[3]
-
Methodology: To a stirred solution of 1,4-butanediol and dry pyridine in a flask immersed in an ice bath, redistilled thionyl chloride is added dropwise, maintaining the temperature at 5-10°C. After the addition is complete, the reaction mixture is left overnight. The following day, the mixture is refluxed for 3 hours. After cooling, the product is worked up by adding ice water and extracting with ether. The ethereal extract is washed with sodium bicarbonate solution and water, then dried. The final product, 1,4-dichlorobutane, is obtained by distillation.
Benchmark 2: Synthesis of Chloral Hydrate from Chloral[4]
-
Methodology: Chloral is dissolved in a suitable solvent and cooled to a temperature between -10°C and 10°C. A molar equivalent of water is added, and the reaction is allowed to proceed for 0.5 to 1.0 hour. A poor solvent is then added to induce crystallization. The mixture is kept at -10°C to 10°C for 1 to 2 hours to allow for complete crystallization. The resulting chloral hydrate crystals are collected by filtration and dried.
Logical Relationships in Synthesis Comparison
The following diagram illustrates the logical flow of comparing the proposed synthesis with the established benchmark methods.
Figure 2: Comparative logic of the synthesis pathways.
Conclusion
The proposed synthesis of this compound via dichlorination of butanal followed by hydration presents a viable route that leverages modern synthetic methodologies. When benchmarked against the established synthesis of 1,4-dichlorobutane, it offers potentially milder reaction conditions for the chlorination step, avoiding the use of harsh reagents like thionyl chloride. The hydration step is expected to be efficient, as demonstrated by the analogous synthesis of chloral hydrate. Further experimental validation is required to optimize the yield and purity of the proposed synthesis and to fully elucidate its performance characteristics relative to the benchmarked methods.
References
Purity Assessment of 1,2-Dichlorobutane-1,1-diol: A Comparative Guide to HPLC and GC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical entities like 1,2-Dichlorobutane-1,1-diol is paramount in research and development, particularly in the pharmaceutical industry where impurities can impact efficacy, safety, and regulatory compliance. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for assessing the purity of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
Introduction to this compound and its Potential Impurities
This compound is a halogenated geminal diol. While specific industrial synthesis routes are not widely published, a plausible pathway involves the chlorination of butanal followed by hydration. This suggests the potential for several process-related impurities.
Likely Impurities:
-
1,2-Dichlorobutanal: The immediate precursor to the gem-diol. Due to the equilibrium between gem-diols and their corresponding aldehydes, this is a highly probable impurity.
-
Isomers of Dichlorobutane: Arising from the chlorination of butane or chlorobutane, isomers such as 1,1-dichlorobutane, 1,3-dichlorobutane, 1,4-dichlorobutane, and 2,3-dichlorobutane could be present as starting material impurities or by-products.
-
Other Chlorinated Butanols/Butanediols: Incomplete or over-chlorination and hydration reactions could lead to the formation of various chlorinated butanol and butanediol isomers.
-
Butanal: The initial starting material for a hypothetical synthesis.
The diverse polarity and volatility of these potential impurities necessitate a careful selection of the analytical methodology.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is well-suited for the analysis of polar, non-volatile compounds like diols. For this compound and its polar impurities, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is proposed. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, providing good retention for highly polar analytes.
Experimental Protocol: HPLC-UV
| Parameter | Condition |
| Column | HILIC (e.g., Silica, Amide, or Diol phase), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate |
| Gradient | 0-1 min: 100% A; 1-10 min: to 100% B; 10-12 min: 100% B; 12.1-15 min: 100% A |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| Detection | UV-Vis at 210 nm (for carbonyl-containing impurities) and Refractive Index (RI) |
| Sample Preparation | Dissolve 10 mg of the sample in 10 mL of 90:10 Acetonitrile:Water. |
Logical Workflow for HPLC Analysis
Caption: Workflow for the HPLC purity assessment of this compound.
Gas Chromatography (GC) Method
Gas Chromatography is an excellent alternative, particularly for the analysis of volatile and semi-volatile impurities such as dichlorobutane isomers and butanal. For the polar diol, derivatization is often necessary to increase its volatility and thermal stability.
Experimental Protocol: GC-FID
| Parameter | Condition |
| Column | Mid-polarity (e.g., DB-624 or equivalent), 30 m x 0.25 mm ID, 1.4 µm film |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Oven Program | 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Sample Preparation | For volatile impurities: Dissolve 100 mg of the sample in 10 mL of Dichloromethane. For diol analysis: To 10 mg of sample, add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 900 µL of Acetonitrile. Heat at 60 °C for 30 minutes. |
Comparison of HPLC and GC Methods
| Feature | HPLC (HILIC) | Gas Chromatography (GC-FID) |
| Analyte Suitability | Excellent for the polar diol and polar impurities. | Excellent for volatile impurities (e.g., dichlorobutane isomers, butanal). Requires derivatization for the diol. |
| Sensitivity | Moderate, dependent on detector (UV for chromophores, RI for universal detection). | High sensitivity with FID for hydrocarbons. |
| Sample Preparation | Simple dissolution. | Can be simple for volatiles, but requires a derivatization step for the main component. |
| Separation of Isomers | May be challenging for non-polar, structural isomers. | Excellent for separating volatile isomers. |
| Quantification | Straightforward using external or internal standards. | Reliable quantification, especially for volatile components. |
| Instrumentation | Readily available in most analytical laboratories. | Common in analytical laboratories. |
Visualization of Key Compounds
Caption: Structures of this compound and key potential impurities.
Conclusion
Both HPLC and GC are valuable techniques for assessing the purity of this compound. The choice of method depends on the specific analytical goals.
-
For a comprehensive analysis of the main component and polar impurities , the proposed HPLC-HILIC method is superior due to its direct analysis capabilities without the need for derivatization.
-
For the specific quantification of volatile impurities , such as isomeric dichlorobutanes, GC-FID offers excellent resolution and sensitivity.
In a comprehensive quality control strategy, employing both methods would provide a complete purity profile of this compound, ensuring a thorough characterization of both polar and non-polar contaminants. This dual-pronged approach is highly recommended for drug development and other applications where a complete understanding of the impurity profile is critical.
Unveiling the Elusive Structure: A Comparative Crystallographic Guide to 1,2-Dichlorobutane-1,1-diol
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. While direct experimental X-ray crystallography data for 1,2-Dichlorobutane-1,1-diol is not publicly available, this guide provides a comparative analysis based on the established crystallographic structure of a closely related and stable geminal diol, chloral hydrate, alongside a non-geminal diol analog. This comparison offers valuable insights into the expected structural confirmation of this compound.
Geminal diols, compounds with two hydroxyl groups attached to the same carbon atom, are typically unstable intermediates. However, the presence of electron-withdrawing groups, such as chlorine atoms, can significantly stabilize this arrangement.[1] This guide leverages the known crystal structure of chloral hydrate (2,2,2-trichloroethane-1,1-diol), a well-studied stable geminal diol, to infer the structural characteristics of this compound.[2][3] For a comprehensive comparison, we will also consider the structural parameters of a non-geminal diol, butane-1,4-diol.
Comparative Analysis of Structural Parameters
The following table summarizes key bond lengths and angles, comparing the experimentally determined values for chloral hydrate and butane-1,4-diol with the theoretically expected values for this compound. These expected values are based on standard bond lengths and the known effects of halogen substitution.
| Structural Parameter | This compound (Expected) | Chloral Hydrate (Experimental) [2][3] | Butane-1,4-diol (Experimental) |
| C1-O Bond Length (Å) | ~1.39 - 1.41 | 1.394, 1.399 | - |
| C1-C2 Bond Length (Å) | ~1.52 - 1.54 | 1.541 | 1.525 |
| C-Cl Bond Length (Å) | ~1.77 - 1.79 | 1.761, 1.765, 1.770 | - |
| O-C1-O Bond Angle (°) | ~110 - 112 | 111.4 | - |
| C2-C1-O Bond Angle (°) | ~108 - 110 | 108.9, 109.1 | - |
| C1-C2-Cl Bond Angle (°) | ~109 - 111 | - | - |
The data presented for chloral hydrate reveals the characteristic features of a stabilized geminal diol. The C-O bond lengths are typical for single bonds, and the O-C-O bond angle is close to the tetrahedral ideal, slightly compressed due to the presence of two oxygen atoms. The electron-withdrawing effect of the three chlorine atoms is evident in the slightly elongated C-C bond and the shortened C-Cl bonds.
For this compound, we anticipate a similar stabilization of the geminal diol structure due to the two chlorine atoms. The C1-O and C1-C2 bond lengths are expected to be within the typical ranges for sp³ hybridized carbons. The O-C1-O bond angle will likely be similar to that in chloral hydrate, reflecting the geminal diol arrangement. The presence of the chlorine atom on the adjacent carbon (C2) will influence the electron density and may lead to slight variations in bond lengths and angles compared to a non-halogenated analogue.
In contrast, butane-1,4-diol, as a non-geminal diol, lacks the O-C-O linkage, and its structural parameters reflect a standard alkane chain with terminal hydroxyl groups.
Experimental Protocol for Structure Determination
The confirmation of the this compound structure would follow a standard experimental workflow for small molecule X-ray crystallography. This process is outlined in the diagram below.
Figure 1. General workflow for the determination of a small molecule crystal structure.
Detailed Methodologies:
-
Synthesis and Purification: this compound would first be synthesized and then purified to obtain a high-purity sample suitable for crystallization.
-
Crystal Growth: Single crystals of the compound are grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical for obtaining high-quality crystals.
-
X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of the X-rays is recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and angles.
-
Structure Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Logical Relationship for Structural Confirmation
The confirmation of the this compound structure relies on a logical progression from synthesis to the final validated crystallographic model.
Figure 2. Logical steps for the unambiguous confirmation of the molecular structure.
References
Acidity of 1,2-Dichlorobutane-1,1-diol Compared to Other Diols: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diol Acidity
Diols, organic compounds containing two hydroxyl (-OH) groups, are generally weak acids. Their acidity is quantified by the acid dissociation constant (pKa), which indicates the tendency of the hydroxyl protons to dissociate. A lower pKa value signifies a stronger acid. The acidity of a diol is influenced by its molecular structure, particularly the presence of electron-withdrawing or electron-donating groups.
Comparative Acidity of Diols
The presence of electronegative substituents, such as chlorine atoms, significantly impacts the acidity of alcohols and diols through an inductive effect. These groups withdraw electron density from the O-H bond, weakening it and facilitating the release of a proton. Consequently, 1,2-Dichlorobutane-1,1-diol is predicted to be a stronger acid (i.e., have a lower pKa) than its non-chlorinated counterparts.
The table below summarizes the experimental pKa values for several common diols.
| Diol | Chemical Structure | pKa |
| Ethylene Glycol | HOCH₂CH₂OH | ~15.1 |
| Propylene Glycol | CH₃CH(OH)CH₂OH | 14.49 - 14.9[1] |
| 1,2-Butanediol | CH₃CH₂CH(OH)CH₂OH | No data found |
| 1,3-Butanediol | CH₃CH(OH)CH₂CH₂OH | 15.1[2] |
| 1,4-Butanediol | HOCH₂CH₂CH₂CH₂OH | No data found |
| 2,3-Butanediol | CH₃CH(OH)CH(OH)CH₃ | 14.9 |
| This compound | CH₃CH₂CH(Cl)C(Cl)(OH)₂ | Predicted to be < 14 |
Note: The pKa of ethylene glycol is widely cited as approximately 15.1 under standard conditions.
Factors Influencing Diol Acidity
The acidity of the diols in this comparison is primarily governed by the inductive effect of substituents on the carbon skeleton.
Caption: Factors influencing the acidity of diols.
Experimental Determination of pKa
The pKa of a diol can be experimentally determined using several methods, with potentiometric titration and UV-Vis spectrophotometry being the most common.
Potentiometric Titration Protocol
Potentiometric titration is a highly accurate method for determining pKa values.[1] It involves the gradual addition of a titrant (a strong base) to a solution of the diol while monitoring the pH with an electrode.
Experimental Workflow:
Caption: Experimental workflow for pKa determination by potentiometric titration.
Materials and Reagents:
-
Diol sample (e.g., this compound)
-
Standardized strong base (e.g., 0.1 M NaOH)
-
Solvent (e.g., deionized water, or a water/co-solvent mixture if the diol is not water-soluble)
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beakers
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Sample Preparation: Prepare a solution of the diol of known concentration (e.g., 0.01 M).
-
Titration: Fill the burette with the standardized strong base. Place the diol solution in a beaker and begin stirring. Immerse the pH electrode in the solution and record the initial pH. Add the titrant in small increments (e.g., 0.1 mL), recording the pH after each addition. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The equivalence point is the midpoint of the steepest part of the curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.
-
pKa Determination: The pKa is the pH of the solution at the half-equivalence point.
Conclusion
Based on the principles of physical organic chemistry, this compound is expected to be significantly more acidic than unsubstituted diols such as ethylene glycol, propylene glycol, and the various butanediol isomers. This increased acidity is attributed to the strong electron-withdrawing inductive effect of the two chlorine atoms. For precise quantification of this effect, experimental determination of the pKa value for this compound via methods like potentiometric titration is recommended. The protocols and comparative data presented in this guide provide a robust framework for such an investigation.
References
Mechanistic Comparison of Reactions with Dichlorobutane Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric starting materials is critical for predictable and efficient synthesis. This guide provides a mechanistic comparison of reactions involving various dichlorobutane isomers, supported by experimental data. The positioning of chlorine atoms on the butane backbone significantly influences reaction pathways and rates, a factor of paramount importance in the design of complex molecules.
This document delves into three key reaction types: free-radical chlorination, nucleophilic substitution, and elimination reactions. By examining the performance of different dichlorobutane isomers in these transformations, we aim to provide a clear framework for anticipating their chemical behavior.
Free-Radical Chlorination of 1-Chlorobutane: A Study in Regioselectivity
The synthesis of dichlorobutanes via free-radical chlorination of 1-chlorobutane serves as an excellent case study in the factors governing regioselectivity in radical reactions. The distribution of the resulting dichlorobutane isomers is not random, but rather a reflection of the relative stability of the radical intermediates and the inductive effects of the initial chlorine substituent.
Experimental Data: Product Distribution
In a typical experiment, 1-chlorobutane is treated with sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator such as 2,2'-azobis-(2-methylpropionitrile) (AIBN). The resulting product mixture is then analyzed by gas chromatography (GC) to determine the relative abundance of each dichlorobutane isomer.[1]
| Dichlorobutane Isomer | Typical Product Distribution (%)[2] | Relative Reactivity per Hydrogen (C4=1.0)[2] |
| 1,1-dichlorobutane | 7.8 | 1.0 |
| 1,2-dichlorobutane | 22.7 | 2.9 |
| 1,3-dichlorobutane | 44.4 | 5.7 |
| 1,4-dichlorobutane | 25.1 | 2.2 |
Mechanistic Interpretation
The observed product distribution is a consequence of two primary factors:
-
Radical Stability: The stability of the intermediate radical follows the order: tertiary > secondary > primary. Abstraction of a hydrogen atom from a secondary carbon (C2 or C3) leads to a more stable secondary radical compared to the primary radical formed from abstraction at C1 or C4. This is why 1,2- and 1,3-dichlorobutane are major products.[3]
-
Inductive Effect: The electron-withdrawing nature of the chlorine atom at C1 deactivates the adjacent hydrogens, making them less susceptible to abstraction.[4] This effect diminishes with distance, explaining why the hydrogens at C3 are the most reactive, leading to 1,3-dichlorobutane as the major product.[2][4] The primary hydrogens at C4 are more reactive than those at C1 due to their greater distance from the electron-withdrawing chlorine.[2]
Experimental Protocol: Free-Radical Chlorination of 1-Chlorobutane
A mixture of 1-chlorobutane, sulfuryl chloride, and a catalytic amount of 2,2'-azobis-(2-methylpropionitrile) (AIBN) is gently refluxed.[1] The reaction is initiated by the thermal decomposition of AIBN to form radicals. The reaction progress can be monitored by the evolution of HCl and SO₂ gas. Upon completion, the reaction mixture is cooled, washed with a mild base (e.g., sodium carbonate solution) to remove acidic byproducts, and dried over an anhydrous salt (e.g., Na₂SO₄). The product distribution is then determined by gas chromatography.[5]
Nucleophilic Substitution Reactions: A Tale of Two Mechanisms
The reactivity of dichlorobutane isomers in nucleophilic substitution reactions is highly dependent on the substitution pattern of the carbon bearing the leaving group (primary vs. secondary) and the potential for neighboring group participation. These factors dictate whether the reaction will proceed via an Sₙ1 or Sₙ2 mechanism.
Sₙ1 vs. Sₙ2: A Mechanistic Overview
-
Sₙ2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Sₙ2 reactions are favored at less sterically hindered primary and secondary carbons and result in an inversion of stereochemistry.[6]
-
Sₙ1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate. The rate-determining step is the formation of the carbocation, and thus the reaction rate is only dependent on the concentration of the substrate. Sₙ1 reactions are favored at more substituted secondary and tertiary carbons that can form stable carbocations. These reactions typically result in a racemic mixture of products if the starting material is chiral.[6][7]
Comparative Reactivity in Hydrolysis
| Dichlorobutane Isomer | Expected Primary Mechanism | Predicted Relative Rate of Hydrolysis | Rationale |
| 1,2-Dichlorobutane | Sₙ1 (with NGP) > Sₙ2 | Fastest | The chlorine atom on the adjacent carbon can act as a neighboring group, stabilizing the transition state and accelerating the reaction via a cyclic chloronium ion intermediate.[8][9] |
| 1,3-Dichlorobutane | Sₙ2 | Intermediate | The chlorine atoms are sufficiently separated to prevent significant neighboring group participation or strong inductive deactivation. Reactivity will be similar to a typical primary/secondary alkyl chloride. |
| 1,4-Dichlorobutane | Sₙ2 | Slowest | The two primary chlorides will react via an Sₙ2 mechanism. The rate will be influenced by the inductive effect of the second chlorine atom, which slightly deactivates the reaction center. |
| 2,3-Dichlorobutane | Sₙ1/Sₙ2 | Fast | As a secondary dichloride, it can undergo both Sₙ1 and Sₙ2 reactions. The presence of two electron-withdrawing groups may favor an Sₙ2 pathway, while the secondary nature of the carbons could allow for Sₙ1 under appropriate solvent conditions. |
Experimental Protocol: Comparative Hydrolysis of Alkyl Halides
To compare the rates of hydrolysis, each dichlorobutane isomer would be dissolved in a suitable solvent system (e.g., aqueous ethanol). The reaction can be initiated by the addition of a nucleophile such as water or hydroxide. The rate of reaction can be monitored by titrating the liberated chloride ions with a standardized silver nitrate solution or by following the change in pH over time. To ensure a fair comparison, the temperature, solvent composition, and concentration of the reactants must be kept constant for all isomers.
Elimination Reactions: The Influence of Structure on Product Formation
Elimination reactions of dichlorobutane isomers, typically E2 reactions promoted by a strong base, are also highly dependent on the isomer's structure. The regioselectivity of these reactions is governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product.
Dehydrochlorination of Vicinal vs. Isolated Dichlorides
-
1,2-Dichlorobutane (Vicinal): Treatment with a strong base can lead to a mixture of chlorobutenes. The initial elimination can produce either 1-chloro-1-butene or 2-chloro-1-butene. A second elimination can then lead to butadienes.
-
1,4-Dichlorobutane (Isolated): A single elimination reaction will produce 4-chloro-1-butene. A second, intramolecular Sₙ2 reaction is also possible, leading to the formation of tetrahydrofuran.
-
2,3-Dichlorobutane (Vicinal): Dehydrochlorination of 2,3-dichlorobutane is a known method for producing 2-chlorobutenes, which are precursors to chloroprene.[2] The reaction can yield a mixture of 2-chloro-1-butene and 2-chloro-2-butene.
Experimental Protocol: Dehydrochlorination of Dichlorobutanes
The dichlorobutane isomer is refluxed with a strong base, such as potassium hydroxide in ethanol. The reaction mixture is then cooled, and the product is isolated by extraction and distillation. The composition of the product mixture can be determined by gas chromatography-mass spectrometry (GC-MS) to identify the various alkene products and their relative ratios.
Conclusion
The reactivity of dichlorobutane isomers is a clear illustration of fundamental principles in organic chemistry. The position of the chlorine atoms dictates the stability of intermediates and transition states, thereby controlling the preferred reaction mechanism and the resulting product distribution. For synthetic chemists, a thorough understanding of these mechanistic nuances is not merely academic; it is a practical tool for designing efficient and selective synthetic routes. The data and protocols presented in this guide offer a foundation for researchers to anticipate and control the chemical behavior of these versatile building blocks.
References
- 1. Abstract. The Free Radical Chlorination Of 1-Chlorobutane - 1103 Words | Bartleby [bartleby.com]
- 2. Free Radial Chlorination of 1-Chlorobutane — Adam Cap [adamcap.com]
- 3. Chem 502--Assignment 2 [sas.upenn.edu]
- 4. chlorination [sas.upenn.edu]
- 5. Chem 502--Assignment 3 [sas.upenn.edu]
- 6. byjus.com [byjus.com]
- 7. savemyexams.com [savemyexams.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Safe Disposal of 1,2-Dichlorobutane-1,1-diol: A Procedural Guide
The proper disposal of 1,2-Dichlorobutane-1,1-diol is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a chlorinated organic compound, it is presumed to be hazardous waste and must be managed accordingly.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
The following table summarizes the known hazardous properties of the analogous compound, 1,2-Dichlorobutane, which should be considered when handling this compound.
| Property | Value (for 1,2-Dichlorobutane) | Reference |
| Flash Point | 27 °C (80.6 °F) - closed cup | |
| Autoignition Temperature | 275 °C (527 °F) | [1] |
| Explosive Limits | Lower: 2.25%, Upper: 9.25% | |
| GHS Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Storage Class Code | 3 - Flammable liquids |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat all this compound and materials contaminated with it as hazardous waste.
-
Halogenated solvent wastes are typically more expensive to dispose of than non-halogenated wastes. Therefore, it is crucial to segregate this compound waste from other waste streams.[2]
-
Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents, to prevent violent reactions.
2. Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred for storing chemical waste.
-
The container must be in good condition with a secure, screw-on cap.
-
Ensure the container is properly labeled as "Hazardous Waste" as soon as the first drop of waste is added.[2][3] The label should include:
-
The full chemical name: "this compound"
-
The building and room number of the generation point.
-
The name of the principal investigator or responsible person.[2]
-
An indication of the hazards (e.g., "Flammable," "Irritant").
-
3. Waste Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[3]
-
Keep the waste container closed at all times, except when adding waste.[2][3]
-
Secondary containment should be used to prevent spills from reaching drains.[2]
4. Waste Disposal Request:
-
Once the waste container is full (do not exceed 90% capacity) or has been in storage for the maximum allowable time (consult your institution's EHS guidelines, which may be up to one year for partially filled containers in an SAA), arrange for its disposal.[3][4]
-
Contact your institution's EHS department to schedule a waste pickup.
-
Do not dispose of this compound down the drain or by evaporation in a fume hood.[3]
5. Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing, deface the original chemical label on the container before disposing of it as regular trash or recycling, in accordance with your institution's policies.[2]
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 1,2-Dichlorobutane-1,1-diol
Disclaimer: No specific Safety Data Sheet (SDS) for 1,2-Dichlorobutane-1,1-diol (CAS No. 28903-23-3) is readily available.[1] The following guidance is based on the safety information for the closely related compound, 1,2-Dichlorobutane, and general safety protocols for handling chlorinated hydrocarbons and diols. Researchers, scientists, and drug development professionals should conduct a thorough risk assessment before handling this chemical and consider the potential for altered reactivity and toxicity due to the diol functional group.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is essential to minimize exposure. The following table summarizes the recommended PPE, based on the hazards associated with the analogous compound, 1,2-Dichlorobutane.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, consult manufacturer's specifications), flame-retardant lab coat, long pants, and closed-toe shoes. | To prevent skin irritation and potential absorption.[2] Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is recommended.[2] | To protect against inhalation of potentially harmful vapors. |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, with preference given to a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Keep away from heat, sparks, and open flames, as the related 1,2-Dichlorobutane is a flammable liquid.[2][3]
-
Use non-sparking tools and take precautionary measures against static discharge.[2][3]
-
Ground and bond containers when transferring material.
-
Wash hands thoroughly after handling.[2]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
Spill Management:
-
Immediate Actions: Evacuate the area and remove all sources of ignition.
-
Containment: For small spills, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3]
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.
-
Do not wash spills into the sewer system. [4]
Disposal Plan:
This compound should be disposed of as hazardous waste. As a halogenated hydrocarbon, it must be collected in a designated, properly labeled, and sealed container.[5]
-
Waste Segregation: Do not mix with non-halogenated waste to avoid higher disposal costs.[6]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name.[5]
-
Disposal Method: Arrange for pick-up and disposal by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[7][8]
Quantitative Data Summary (for 1,2-Dichlorobutane)
| Property | Value | Source |
| Molecular Formula | C4H8Cl2 | [3] |
| CAS Number | 616-21-7 | [2] |
| Physical State | Liquid | [3] |
| Appearance | Colorless | [3] |
Hierarchy of Controls for Handling this compound
The following diagram illustrates the hierarchy of controls, a fundamental safety principle for managing risks associated with hazardous chemicals. The most effective controls are at the top of the pyramid.
Caption: Hierarchy of controls for chemical safety.
References
- 1. This compound | C4H8Cl2O2 | CID 54433588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. ehs.com [ehs.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. ethz.ch [ethz.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
